Ryuvidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLHASLIOXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multi-faceted Mechanism of Action of Ryuvidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryuvidine is a small molecule compound initially identified as a kinase inhibitor. Subsequent research has revealed a complex and multi-faceted mechanism of action, positioning it as a potent modulator of critical cellular processes including epigenetic regulation, cell cycle control, and the DNA damage response. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Its activity as an inhibitor of SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A), coupled with its ability to induce a DNA damage response, underscores its potential as a valuable tool for research and as a lead compound for therapeutic development.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular targets and pathways.
Epigenetic Regulation
This compound has been identified as a potent inhibitor of two distinct classes of epigenetic modifying enzymes:
-
SETD8 (SET domain-containing protein 8): this compound is a potent inhibitor of SETD8, a histone methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1] This modification plays a crucial role in DNA replication, cell cycle progression, and the DNA damage response. By inhibiting SETD8, this compound suppresses the formation of H4K20me1.[1]
-
KDM5A (Lysine-Specific Demethylase 5A): this compound also functions as an inhibitor of KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me3/me2).[2][3] The KDM5 family of enzymes is implicated in cancer development and drug resistance. This compound has been shown to inhibit recombinant KDM5A and repress H3K4me3 demethylation in cells.[2][3] It also shows inhibitory activity against other KDM5 family members, with KDM5B being the most sensitive.[2]
Cell Cycle Control
This compound was initially characterized as an inhibitor of CDK4, a key kinase that, in complex with Cyclin D, drives the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma (Rb) protein. However, some studies have questioned the significance of direct CDK4 inhibition in its cytotoxic effects, particularly in cells lacking a functional Rb pathway.[4]
Induction of DNA Damage Response
A significant component of this compound's mechanism of action is the induction of a robust DNA damage response (DDR). This response is characterized by:
-
Reduced CDC7 Levels and MCM2 Phosphorylation: this compound treatment leads to a decrease in the protein levels of CDC7 kinase.[4][5] CDC7 is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex subunit MCM2. Consequently, this compound reduces the phosphorylation of MCM2 at serine 40/41.[4][5]
-
Activation of the ATM-CHK2 Pathway: The cytotoxic effects of this compound are strongly linked to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase and its downstream effector, Checkpoint Kinase 2 (CHK2).[4] This is evidenced by the increased phosphorylation of ATM and CHK2, and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[4] This ATM-dependent checkpoint response leads to a blockade of DNA synthesis.[4]
Quantitative Data
The following tables summarize the reported quantitative data for this compound's inhibitory activities.
| Target/Cell Line | IC50 Value | Assay Type | Reference |
| SETD8 | 0.5 µM | Radiometric filter paper assay | [1] |
| CDK4 | 6.0 µM | Not specified | [1] |
| KAIMRC2 (Breast Cancer Cell Line) | 0.8 µM | Cell growth assay (48h) | [1] |
| KDM Family Member | Inhibition | Assay Type | Reference |
| KDM5A | Inhibited | AlphaScreen, MALDI-TOF/MS | [2][3] |
| KDM5B | Most sensitive to inhibition | Not specified | [2] |
| KDM5C | More resistant to inhibition | Not specified | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its characterization.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: General experimental workflow for characterizing this compound's activity.
Detailed Experimental Protocols
KDM5A Inhibition Assay (AlphaScreen)
This protocol is adapted from high-throughput screening methodologies for KDM5A inhibitors.[2][3]
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and assay buffer (specific composition may vary, but typically includes a buffer such as HEPES, co-factors like Fe(II) and α-ketoglutarate, and a reducing agent like ascorbate).
-
Add this compound at various concentrations to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add AlphaScreen donor beads (streptavidin-coated) and acceptor beads (conjugated to an antibody specific for the demethylated product, H3K4me2/1).
-
Incubate in the dark to allow for bead association.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the KDM5A activity.
-
Calculate IC50 values from the dose-response curves.
-
KDM5A Demethylation Assay (MALDI-TOF/MS)
This method provides a direct measure of substrate and product levels.[3]
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the AlphaScreen protocol.
-
-
Sample Preparation:
-
Stop the reaction and desalt the samples using a C18 ZipTip.
-
Elute the peptides directly onto a MALDI plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive ion mode.
-
Determine the relative peak intensities of the methylated (substrate) and demethylated (product) peptides.
-
-
Data Analysis:
-
Calculate the percentage of demethylation and the inhibition by this compound.
-
In-Cell Western (ICW) for MCM2 Phosphorylation
This cell-based assay quantifies protein levels and post-translational modifications in a multi-well plate format.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 96-well plates.
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against phospho-MCM2 (Ser40/41).
-
Wash and incubate with an infrared dye-conjugated secondary antibody.
-
A second primary antibody for a loading control (e.g., total MCM2 or a housekeeping protein) can be used simultaneously with a secondary antibody conjugated to a different colored dye.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Normalize the phospho-MCM2 signal to the loading control.
-
Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., HeLa) with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Specific antibodies include those against:
-
CDC7
-
Phospho-MCM2 (Ser40/41)
-
Total MCM2
-
Phospho-ATM (Ser1981)
-
Phospho-CHK2 (Thr68)
-
γ-H2AX (phospho-H2AX Ser139)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for γ-H2AX Foci
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with this compound to induce DNA damage.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.
-
Conclusion
This compound is a versatile chemical probe with a complex mechanism of action that intersects with epigenetic regulation, cell cycle control, and the DNA damage response. Its ability to potently inhibit SETD8 and KDM5A, while also inducing a robust ATM-CHK2 dependent DNA damage response, makes it a valuable tool for dissecting these fundamental cellular processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted activities of this compound and to explore its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate the interplay between its various targets and to determine the primary driver of its cytotoxic effects in different cellular contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Primary Biological Targets of Ryuvidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryuvidine, a small molecule inhibitor, has emerged as a compound of interest in cancer research due to its multifaceted impact on key cellular processes. This technical guide provides an in-depth analysis of the primary biological targets of this compound, focusing on its inhibitory effects on histone methyltransferases, cyclin-dependent kinases, and its role in inducing a DNA damage response. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers investigating the mechanism of action of this compound.
Primary Biological Targets of this compound
This compound has been identified as a potent inhibitor of several key enzymes involved in epigenetic regulation and cell cycle control. Its primary biological targets include SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A). Furthermore, this compound has been shown to induce a DNA damage response by affecting the levels of Cell Division Cycle 7 (CDC7) protein.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme/Cell Line | IC50 Value (µM) | Notes |
| SETD8 | 0.5[1] | Inhibition of monomethylation of H4K20. |
| CDK4 | 6.0[1] | - |
| KAIMRC2 (Breast Cancer Cell Line) | 0.8[1] | Cell growth inhibition after 48 hours of treatment. |
| KDM5A | Not explicitly defined as an IC50, but effective concentrations are in the low micromolar range.[2] | Prevents H3K4me3 demethylation. |
Signaling Pathways Modulated by this compound
This compound's interaction with its biological targets culminates in the activation of the DNA damage response pathway, a critical cellular mechanism for maintaining genomic integrity. Treatment with this compound leads to double-stranded DNA breaks, which in turn activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates and activates the Checkpoint Kinase 2 (CHK2). This signaling cascade is a key component of the cellular response to genotoxic stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological targets of this compound.
In-Cell Western (ICW) for CDC7 Activity
This protocol is adapted from the method used to identify compounds affecting cellular CDC7 activity.
Objective: To quantify the levels of phosphorylated MCM2, a downstream target of CDC7, in cells treated with this compound.
Materials:
-
HeLa cells
-
96-well plates
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
3.7% Paraformaldehyde in PBS
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against pSer40/41MCM2
-
Primary antibody for normalization (e.g., anti-MCM2 or a DNA stain like DRAQ5)
-
IRDye-conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed HeLa cells at a density of 20,000 cells per well in a 96-well plate and grow for 20 hours to reach 70-80% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 9 hours).
-
Fixation: Wash the cells with PBS and then fix with 3.7% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.
-
Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against pSer40/41MCM2 and a normalization antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the cells with PBS, and then scan the plate using an infrared imaging system. The fluorescence intensity is quantified to determine the levels of phosphorylated MCM2.
KDM5A Inhibition Assay (MALDI-TOF/MS)
This protocol is based on the method used to confirm this compound's inhibition of KDM5A.
Objective: To measure the demethylase activity of KDM5A in the presence of this compound by analyzing the methylation status of a histone H3 peptide substrate.
Materials:
-
Recombinant KDM5A enzyme
-
H3K4me3 peptide substrate
-
Assay buffer (containing Fe(II) and 2-oxoglutarate)
-
This compound
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Enzyme Reaction: Set up a reaction mixture containing recombinant KDM5A, the H3K4me3 peptide substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for the demethylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Sample Preparation for MS: Mix an aliquot of each reaction with the MALDI matrix solution and spot onto a MALDI target plate.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass of the histone H3 peptides.
-
Data Analysis: Determine the relative abundance of the H3K4me3, H3K4me2, and H3K4me1 peptides in each sample. A decrease in the H3K4me3 peak and an increase in the H3K4me2 and H3K4me1 peaks indicate KDM5A activity. The inhibitory effect of this compound is quantified by the reduction in the formation of the demethylated products.
SETD8 Inhibition Assay (Radiometric Filter Paper Assay)
This protocol is a standard method for measuring the activity of histone methyltransferases.
Objective: To quantify the inhibitory effect of this compound on the methyltransferase activity of SETD8.
Materials:
-
Recombinant SETD8 enzyme
-
H4K20 peptide substrate
-
[³H-methyl]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer
-
This compound
-
P81 phosphocellulose filter paper
-
1% Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing SETD8 enzyme, H4K20 peptide substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reactions at 30°C for a defined period.
-
Reaction Termination and Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with 1% phosphoric acid to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the washed filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the amount of [³H]-methyl groups transferred to the peptide substrate. The percentage of inhibition by this compound is calculated relative to the no-inhibitor control.
CDK4 Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a common method for assessing the activity of protein kinases.
Objective: To determine the inhibitory effect of this compound on the kinase activity of CDK4.
Materials:
-
Active CDK4/Cyclin D1 complex
-
Retinoblastoma (Rb) protein fragment (substrate)
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Kinase assay buffer
-
This compound
-
P81 phosphocellulose filter paper or similar binding membrane
-
1% Phosphoric acid
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the active CDK4/Cyclin D1 complex, Rb substrate, and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]-ATP or [γ-³³P]-ATP.
-
Incubation: Incubate the reactions at 30°C for a specified time.
-
Reaction Termination and Spotting: Stop the reaction and spot the reaction mixtures onto P81 filter paper.
-
Washing: Wash the filter papers with 1% phosphoric acid to remove unbound radiolabeled ATP.
-
Detection: Measure the radioactivity on the filter papers using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and validating inhibitors of a target enzyme, a process applicable to the investigation of this compound.
Conclusion
This compound demonstrates a polypharmacological profile, targeting multiple key regulators of cellular function. Its ability to inhibit SETD8, CDK4, and KDM5A, coupled with the induction of a DNA damage response, underscores its potential as an anti-cancer agent. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex mechanisms of this compound and to aid in the development of novel therapeutic strategies.
References
Ryuvidine's Role in Inducing DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryuvidine, a small molecule initially identified as a kinase inhibitor, has emerged as a potent inducer of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its role in activating the ATM-CHK2 signaling pathway and promoting the formation of γ-H2AX foci, a hallmark of DNA double-strand breaks (DSBs). This document summarizes key quantitative findings, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in oncology and related fields.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that can cause DNA damage. Cells have evolved a complex network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, arrest the cell cycle to allow for repair, and, if the damage is irreparable, induce apoptosis. The DDR is a critical barrier to tumorigenesis, and many conventional cancer therapies, such as radiation and chemotherapy, function by inducing overwhelming DNA damage in rapidly dividing cancer cells.
This compound has been identified as a compound that activates the DDR, suggesting its potential as an anticancer agent. Understanding the precise mechanism by which this compound induces this response is crucial for its clinical development and for identifying potential biomarkers of sensitivity. This guide synthesizes the current knowledge on this compound's role in the DDR, with a focus on the activation of key signaling kinases and the cellular consequences of its action.
This compound-Induced DNA Damage Response Pathway
This compound treatment triggers a robust DNA damage response, primarily through the generation of DNA double-strand breaks (DSBs). This leads to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DSB response. Activated ATM, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (CHK2) and the histone variant H2AX.
Signaling Pathway Diagram
Caption: this compound-induced DNA damage signaling pathway.
Quantitative Analysis of this compound's Effect on DDR Markers
While comprehensive dose-response and time-course studies with specific quantitative data for this compound are not extensively available in the public domain, qualitative and semi-quantitative analyses from published research indicate a significant induction of key DDR markers. The following table summarizes these observations.
| Marker | Method | Cell Line | Treatment Conditions | Observed Effect | Citation |
| p-ATM (Ser1981) | Western Blot | HeLa | Not specified | Detected after treatment, though at a later time point compared to CHK2 phosphorylation. | [1][2] |
| p-CHK2 (Thr68) | Western Blot | HeLa | Not specified | Strongly induced phosphorylation. | [1][2] |
| γ-H2AX (pSer139) | Western Blot | HeLa | Not specified | Increased phosphorylation. | [1][2] |
| γ-H2AX Foci | Fluorescence Microscopy | HeLa | Not specified | Strong nuclear positivity, indicating foci formation. This effect was prevented by co-treatment with an ATM inhibitor (KU55933). | [1][2] |
Note: The lack of specific concentrations and time points in some publicly available data highlights an area for future quantitative investigation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound's role in the DNA damage response. These protocols are adapted from standard laboratory procedures and findings reported in the literature.
Western Blotting for DDR Proteins
This protocol outlines the procedure for detecting the phosphorylation status of ATM, CHK2, and H2AX in response to this compound treatment.
4.1.1. Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for specified time points (e.g., 1, 3, 6, 9 hours).
-
Include a positive control for DNA damage, such as Mitoxantrone (e.g., 1 µM).
4.1.2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
4.1.3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-CHK2 (Thr68)
-
Mouse anti-phospho-Histone H2A.X (Ser139)
-
Rabbit anti-ATM (total)
-
Mouse anti-CHK2 (total)
-
Mouse anti-Histone H2A.X (total)
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Immunofluorescence for γ-H2AX Foci Formation
This protocol describes the visualization of γ-H2AX foci in the nucleus, a direct indicator of DNA double-strand breaks.
4.2.1. Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for the desired time. For inhibitor studies, pre-treat with an ATM inhibitor (e.g., KU55933, 10 µM) for 1 hour before adding this compound.
-
Include a positive control such as Mitoxantrone.
4.2.2. Immunostaining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibody (mouse anti-phospho-Histone H2A.X (Ser139)) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
4.2.3. Image Acquisition and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Capture images of DAPI (blue) and γ-H2AX (green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Experimental and Logical Workflows
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of DDR proteins.
Immunofluorescence Experimental Workflow
Caption: Workflow for γ-H2AX immunofluorescence.
Conclusion
This compound is a potent inducer of the DNA damage response, acting through a mechanism that likely involves the generation of DNA double-strand breaks. This leads to the activation of the canonical ATM-CHK2 signaling pathway and the formation of γ-H2AX foci. These findings position this compound as a compound of interest for cancer therapy, potentially through the synthetic lethality approach in tumors with deficiencies in other DNA repair pathways. Further quantitative studies are warranted to fully elucidate its dose-dependent effects and to identify predictive biomarkers for its therapeutic application. This technical guide provides a foundational resource for researchers and drug developers to design and execute further investigations into the promising anticancer activities of this compound.
References
Ryuvidine's Impact on Histone H3K4 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Ryuvidine, a small molecule inhibitor, with a specific focus on its effect on the epigenetic mark, histone H3 lysine 4 trimethylation (H3K4me3). This document outlines the core signaling pathway, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers investigating similar compounds or cellular pathways.
Core Concept: Inhibition of KDM5A-mediated Demethylation
This compound functions as an inhibitor of the KDM5 family of histone demethylases, particularly KDM5A.[1][2] These enzymes are responsible for removing methyl groups from H3K4, with a preference for the trimethylated state (H3K4me3). By inhibiting KDM5A, this compound effectively prevents the demethylation of H3K4me3, leading to the maintenance or increase of this histone mark.[3][4] The H3K4me3 mark is a critical component of the epigenetic landscape, generally associated with active gene transcription.[4][5]
The signaling pathway is a direct inhibitory action. This compound targets KDM5A, which in turn can no longer demethylate its substrate, H3K4me3. This leads to an accumulation of H3K4me3 at specific genomic loci, thereby influencing gene expression.
Quantitative Data Summary
The inhibitory effect of this compound on the demethylation of H3K4me3 has been quantified using in vitro assays. The following table summarizes the dose-dependent inhibitory activity of this compound on KDM5A.
| This compound Concentration | H3K4me3 Level (% of initial) | H3K4me2 Level | H3K4me1 Level |
| 0 µM (Control) | Decreased over time | Increased over time | Increased over time |
| Dose-dependent increase | Repressed decrease | Repressed increase | Repressed increase |
Note: Specific quantitative values from the primary literature were not available in the initial search results. The table reflects the described dose-dependent repression of H3K4me3 demethylation and the corresponding prevention of H3K4me2 and H3K4me1 accumulation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of compounds like this compound on H3K4 trimethylation.
In Vitro Histone Demethylase Activity Assay (MALDI-TOF/MS)
This protocol is adapted from methods used to assess the inhibitory activity of this compound on recombinant KDM5A.[1][6]
1. Reaction Setup:
-
Prepare a reaction mixture containing recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and the necessary cofactors (e.g., Fe(II) and 2-oxoglutarate).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiate the demethylation reaction by incubating the mixture at 37°C for a specified time (e.g., 60 minutes).
2. Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Desalt and purify the peptide substrates using a suitable method, such as ZipTip C18.
-
Elute the peptides onto a MALDI plate with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
3. MALDI-TOF/MS Analysis:
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Measure the relative abundance of the different methylation states of the H3K4 peptide (me3, me2, me1).
-
Calculate the percentage of inhibition by comparing the levels of H3K4me3 in the this compound-treated samples to the vehicle control.
Cellular H3K4me3 Immunostaining
This protocol outlines the steps to visualize the effect of this compound on H3K4me3 levels in cells.[3][4]
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 cells overexpressing Flag-tagged KDM5A) on glass coverslips in a suitable culture medium.
-
Treat the cells with this compound at the desired concentration (e.g., 2 µM) or a vehicle control for a specific duration (e.g., 48 hours).
2. Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against H3K4me3 (and a co-stain for the tagged KDM5A, e.g., anti-Flag) diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the fluorescence intensity of H3K4me3 in the nuclei of cells with and without this compound treatment.
Experimental Workflow
The general workflow for identifying and characterizing a KDM5A inhibitor like this compound is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K4me3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Ryuvidine: A Multifaceted Kinase Inhibitor with Anti-Cancer Potential
A Technical Guide on its Discovery, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryuvidine, a member of the 5-arylamino-2-methyl-4,7-dioxobenzothiazole class of compounds, has emerged as a molecule of significant interest in oncology research. Initially identified as a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), subsequent studies have revealed a more complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of this compound, with a focus on its diverse biological activities, including the induction of a DNA damage response and the inhibition of the histone demethylase KDM5A. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and Origin
This compound was first described in a 2000 publication by Ryu and colleagues as part of a series of 5-arylamino-2-methyl-4,7-dioxobenzothiazoles synthesized and evaluated for their potential as inhibitors of CDK4 and as cytotoxic agents.[1][2][3][4] The initial research focused on developing novel compounds with anti-proliferative properties, targeting the cell cycle machinery. This compound emerged from this series as a compound with notable inhibitory activity against CDK4.[1][3]
Chemical Synthesis
The synthesis of this compound, 2-methyl-5-((4-methylphenyl)amino)-1,3-benzothiazole-4,7-dione, follows a general procedure for the creation of 5-arylamino-4,7-dioxobenzothiazoles. While the specific, detailed protocol from the original publication is not fully available, a representative synthesis can be outlined based on related literature. The core structure is typically assembled through a multi-step process.
A generalized synthesis would likely involve the reaction of a substituted 2-aminobenzothiazole with an appropriate quinone precursor. The key step is the nucleophilic addition of the arylamine to the quinone ring, followed by oxidation to yield the final 4,7-dione structure.
Mechanism of Action
Initial studies identified this compound as a selective inhibitor of CDK4.[1][3] However, further research has unveiled a broader and more intricate pharmacological profile, suggesting that its cytotoxic effects may not be solely attributable to CDK4 inhibition.
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
This compound was originally reported to be a selective inhibitor of CDK4, a key regulator of the G1 phase of the cell cycle.[1][3] By inhibiting CDK4, this compound can prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.
Induction of the DNA Damage Response
Subsequent investigations revealed that this compound can induce a DNA damage response, even in cell lines with a non-functional Rb pathway, suggesting a mechanism independent of CDK4 inhibition.[5] Treatment with this compound leads to the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[6] This activation of the DNA damage response pathway is a likely contributor to its observed cytotoxicity.
KDM5A Inhibition
More recently, this compound has been identified as an inhibitor of the lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2.[7] KDM5A is a histone demethylase that plays a crucial role in epigenetic regulation and has been implicated in cancer development and drug resistance. By inhibiting KDM5A, this compound can alter the histone methylation landscape, leading to changes in gene expression that can suppress tumor growth.
Quantitative Data
The following tables summarize the reported in vitro inhibitory activities of this compound against its various molecular targets.
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| CDK4 | 6.0 | In vitro kinase assay | [1][3] |
| SETD8 | 0.5 | In vitro enzyme assay | [5] |
| KDM5A | Not explicitly defined as an IC50, but effective at low µM concentrations | Cell-based and in vitro assays | [7] |
| KAIMRC2 (Breast Cancer Cell Line) | 0.8 | 48-hour cell growth inhibition | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
CDK4 Kinase Inhibition Assay
-
Principle: To measure the ability of this compound to inhibit the enzymatic activity of CDK4 in vitro.
-
Methodology:
-
Recombinant CDK4/Cyclin D complex is incubated with its substrate, a peptide derived from the retinoblastoma protein (Rb), in the presence of ATP.
-
This compound at various concentrations is added to the reaction mixture.
-
The phosphorylation of the Rb peptide is quantified, typically using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) followed by autoradiography, or through the use of phosphorylation-specific antibodies in an ELISA or Western blot format.
-
The concentration of this compound that inhibits 50% of the CDK4 activity (IC50) is determined.
-
DNA Damage Response Assay (γ-H2AX Foci Formation)
-
Principle: To detect the formation of DNA double-strand breaks in cells treated with this compound by immunofluorescently labeling phosphorylated histone H2AX.
-
Methodology:
-
Cells are cultured and treated with this compound for a specified period.
-
The cells are then fixed and permeabilized.
-
A primary antibody specific for phosphorylated H2AX (γ-H2AX) is added, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The formation of distinct fluorescent foci within the nucleus, representing sites of DNA double-strand breaks, is visualized and quantified using fluorescence microscopy.[6]
-
KDM5A Inhibition Assay
-
Principle: To assess the inhibitory effect of this compound on the demethylase activity of KDM5A.
-
Methodology (e.g., MALDI-TOF/MS-based assay):
-
Recombinant KDM5A is incubated with a histone H3 peptide substrate that is trimethylated at lysine 4 (H3K4me3).
-
This compound at various concentrations is included in the reaction.
-
The reaction products (demethylated peptides) are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS).
-
The decrease in the H3K4me3 substrate and the appearance of demethylated products (H3K4me2, H3K4me1) are quantified to determine the inhibitory activity of this compound.[7]
-
-
Alternative Methodology (AlphaScreen):
-
An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can also be employed. This assay uses donor and acceptor beads that are brought into proximity when KDM5A is active, generating a signal.
-
Inhibition of KDM5A by this compound disrupts this interaction, leading to a decrease in the signal.
-
Visualizations
Signaling Pathways
Caption: Multifaceted mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for γ-H2AX immunofluorescence assay.
Conclusion and Future Directions
This compound is a compelling small molecule with a diverse and potent range of biological activities. Its ability to target multiple pathways central to cancer cell proliferation and survival, including cell cycle regulation, the DNA damage response, and epigenetic modulation, makes it a promising candidate for further preclinical and potentially clinical development. Future research should focus on elucidating the precise interplay between its different mechanisms of action, optimizing its pharmacological properties, and exploring its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents. As of the writing of this guide, there is no publicly available information on clinical trials involving this compound.
References
Ryuvidine's inhibitory effects on SETD8 and CDK4.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ryuvidine has emerged as a molecule of interest in cancer research due to its dual inhibitory activity against two key cellular regulators: the histone methyltransferase SETD8 and the cyclin-dependent kinase CDK4. This document provides a comprehensive technical overview of this compound's inhibitory effects, detailing its biochemical activity, cellular consequences, and the methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and professionals involved in drug development.
Introduction
The pursuit of targeted cancer therapies has led to the identification of numerous small molecules that modulate the activity of proteins critical for tumor growth and survival. This compound (also known as Cdk4 Inhibitor III or SPS812) is one such compound, initially identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Subsequent research revealed a more potent inhibitory activity against SETD8 (also known as SET8, PR-SET7, or KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1). This dual-targeting capability makes this compound a compelling subject for further investigation.
This guide summarizes the current understanding of this compound's inhibitory profile, provides detailed experimental protocols for its study, and visualizes the complex biological pathways and experimental workflows associated with its characterization.
Quantitative Data Presentation
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (µM) |
| SETD8 | Scintillation Proximity Assay | 0.5[1] |
| CDK4/cyclin D1 | Kinase Assay | 6.0[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Duration |
| KAIMRC2 (Breast Cancer) | Cell Growth Inhibition | 0.8 | 48 hours[2] |
Signaling Pathways
This compound's dual inhibitory action impacts two distinct but crucial signaling pathways involved in cell cycle regulation and gene expression.
SETD8 and the p53 Pathway
SETD8 is the exclusive methyltransferase for H4K20me1, a histone mark associated with transcriptional repression and DNA damage response. Additionally, SETD8 can directly methylate non-histone proteins, including the tumor suppressor p53, at lysine 382 (K382). This methylation event is reported to suppress the transcriptional activity of p53. By inhibiting SETD8, this compound can lead to a decrease in both H4K20me1 and p53K382me1, thereby potentially activating p53-mediated apoptosis and cell cycle arrest.
CDK4 and the Cell Cycle Pathway
CDK4, in complex with Cyclin D, is a critical kinase that promotes the transition from the G1 to the S phase of the cell cycle. The primary substrate of the CDK4/Cyclin D complex is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by CDK4 leads to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry. This compound's inhibition of CDK4 disrupts this cascade, leading to G1 cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize this compound's inhibitory activities.
SETD8 Scintillation Proximity Assay (SPA)
This assay is used to determine the in vitro inhibitory activity of compounds against SETD8.
Materials:
-
Recombinant human SETD8 enzyme
-
Biotinylated H4 peptide (e.g., residues 1-21)
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 10 mM MgCl₂
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SETD8 enzyme, and the biotinylated H4 peptide substrate in a 384-well microplate.
-
Add this compound or the test compound at various concentrations to the wells. Include a DMSO control (vehicle).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate the plate at room temperature for 30 minutes to allow for bead settling.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
CDK4/Cyclin D1 Radiometric Kinase Assay
This protocol details a method to assess the inhibitory effect of this compound on CDK4 activity.
Materials:
-
Active CDK4/Cyclin D1 enzyme complex
-
Retinoblastoma (Rb) protein (or a peptide substrate derived from Rb)
-
[γ-³²P]ATP
-
This compound or other test compounds
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, active CDK4/Cyclin D1 enzyme, and the Rb substrate in microcentrifuge tubes.
-
Add this compound or the test compound at various concentrations. Include a DMSO control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot for H4K20 Monomethylation
This method is used to assess the effect of this compound on the levels of H4K20me1 in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1 and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative change in H4K20me1 levels.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
A systematic workflow is essential for the comprehensive characterization of a dual-target inhibitor like this compound. The following diagram illustrates a logical progression from initial screening to cellular validation.
Conclusion
This compound presents a unique pharmacological profile with its dual inhibition of SETD8 and CDK4. This technical guide provides a foundational understanding of its biochemical and cellular effects, along with detailed protocols and visual representations of the underlying biological and experimental processes. The information compiled here is intended to facilitate further research into this compound and other dual-target inhibitors, ultimately contributing to the development of more effective cancer therapies. Researchers are encouraged to adapt and refine the provided methodologies to suit their specific experimental needs and to further elucidate the intricate mechanisms of action of this promising compound.
References
Ryuvidine: A Promising Epigenetic Modulator for Overcoming Drug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Novel therapeutic strategies are urgently needed to overcome resistance mechanisms. Ryuvidine, a small molecule inhibitor, has emerged as a promising agent with the potential to resensitize drug-resistant cancer cells to therapy. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role in combating drug resistance, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.
Introduction to this compound and Drug Resistance
Drug resistance can be intrinsic or acquired, arising from various molecular alterations within cancer cells. These changes often involve the activation of alternative signaling pathways, epigenetic modifications, or alterations in drug efflux pumps. Epigenetic dysregulation, in particular, has been recognized as a key driver of drug-tolerant persister (DTP) cells, a subpopulation of cancer cells that can survive therapeutic insults and contribute to relapse.[1][2]
This compound is a potent inhibitor of several key cellular enzymes, including Lysine-Specific Demethylase 5A (KDM5A), SET domain-containing protein 8 (SETD8), and Cyclin-Dependent Kinase 4 (CDK4).[3] Its ability to modulate epigenetic landscapes and cell cycle progression positions it as a compelling candidate for overcoming drug resistance. This guide will delve into the technical details of this compound's activity, providing researchers with the necessary information to explore its therapeutic potential further.
Quantitative Efficacy of this compound in Drug-Resistant Models
This compound has demonstrated significant efficacy in various drug-resistant cancer cell line models. The following tables summarize the key quantitative data from preclinical studies.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 | Reference |
| PC9 | Non-Small Cell Lung Cancer | Gefitinib-sensitive | >10 µM | [1][4] |
| PC9 (DTEPs) | Non-Small Cell Lung Cancer | Gefitinib-tolerant | ~5 µM | [4][5] |
| KAIMRC2 | Breast Cancer | Not specified | 0.8 µM (48h) | [3] |
Table 1: this compound IC50 Values in Drug-Resistant and Sensitive Cancer Cell Lines. DTEPs: Drug-Tolerant Persister cells.
| Enzyme | Function | This compound IC50 | Reference |
| KDM5A | Histone H3K4 demethylase | Not specified, but potent inhibitor | [4][6] |
| KDM5B | Histone H3K4 demethylase | Most sensitive of KDM5 family | [4] |
| KDM5C | Histone H3K4 demethylase | More resistant than KDM5A/B | [4] |
| SETD8 | Histone H4K20 monomethyltransferase | 0.5 µM | [3] |
| CDK4 | Cell cycle kinase | 6.0 µM | [3] |
Table 2: Inhibitory Activity of this compound against Key Molecular Targets.
Core Mechanism of Action: Reversing Epigenetic Resistance
The primary mechanism by which this compound overcomes drug resistance is through the inhibition of the KDM5 family of histone demethylases, particularly KDM5A.[7]
KDM5A Inhibition and Histone Methylation
KDM5A is an epigenetic eraser that removes methyl groups from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. In drug-tolerant cancer cells, increased KDM5A activity leads to the repression of tumor suppressor genes and the activation of pro-survival pathways. This compound inhibits KDM5A, leading to an increase in global H3K4me3 levels.[4][6] This epigenetic reprogramming can reactivate silenced tumor suppressors and resensitize cells to anticancer agents.[8]
Figure 1: this compound's primary mechanism of action via KDM5A inhibition.
Impact on Cell Cycle and DNA Damage Response
This compound's inhibition of CDK4 can contribute to its anticancer effects by inducing a G1 cell cycle arrest.[9] Furthermore, studies have shown that this compound can induce a DNA damage response, although this may be an indirect effect of its other activities rather than direct DNA interaction.[10]
Detailed Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for key experiments.
Cell Culture and Generation of Drug-Tolerant Persister (DTP) Cells
-
Cell Lines: PC9 (gefitinib-sensitive NSCLC) and other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Generation of DTEPs: Culture PC9 cells in the presence of a high concentration of gefitinib (e.g., 1 µM) for an extended period (e.g., > 3 months) until a resistant population emerges.[4] Maintain DTEPs in gefitinib-containing medium.
MTT Assay for Cell Viability
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Figure 2: Workflow for the MTT cell viability assay.
Immunostaining for H3K4me3
-
Cell Plating: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 2 µM) for 48 hours.[4]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with anti-H3K4me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:2000 dilution) for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with DAPI-containing mounting medium and visualize using a fluorescence microscope.
In Vitro KDM5A Inhibition Assay (AlphaScreen)
-
Principle: This assay measures the demethylation of a biotinylated H3K4me3 peptide by KDM5A. The product (H3K4me1/2) is detected by a specific antibody linked to acceptor beads, while the biotinylated peptide binds to streptavidin-coated donor beads. Proximity of the beads results in a luminescent signal.[4]
-
Reaction Mixture: Combine recombinant KDM5A enzyme, biotinylated H3K4me3 peptide substrate, and this compound at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture to allow for enzymatic activity.
-
Detection: Add the anti-H3K4me1/2 antibody, acceptor beads, and donor beads.
-
Measurement: Read the AlphaScreen signal on a compatible plate reader.
Signaling Pathways and Logical Relationships
This compound's multifaceted mechanism of action involves the modulation of several interconnected signaling pathways.
Figure 3: Interplay of signaling pathways modulated by this compound to overcome drug resistance.
In Vivo and Preclinical Development
While in vitro data for this compound is promising, comprehensive in vivo studies are still emerging. Reports indicate that this compound can ameliorate arthritis pathogenesis in mouse models, suggesting good bioavailability and tolerability.[3] However, further preclinical studies in drug-resistant tumor xenograft models are necessary to validate its in vivo efficacy for cancer therapy. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine optimal dosing and treatment schedules for future clinical trials.
Conclusion and Future Directions
This compound presents a compelling, multi-pronged approach to tackling drug resistance in cancer. Its ability to reverse epigenetic silencing through KDM5A inhibition, coupled with its cell cycle inhibitory effects, makes it a strong candidate for combination therapies. Future research should focus on:
-
In vivo efficacy studies: Evaluating this compound in various drug-resistant cancer models.
-
Combination therapies: Exploring synergistic effects with standard-of-care treatments.
-
Biomarker discovery: Identifying patient populations most likely to benefit from this compound treatment.
-
Pharmacokinetic and toxicology studies: Establishing a safety profile for clinical translation.
The continued exploration of this compound and similar epigenetic modulators holds the key to developing more effective and durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
Foundational Research on Ryuvidine's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the effects of Ryuvidine on cell cycle progression. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Findings on this compound's Activity
This compound is a multi-faceted small molecule inhibitor with significant implications for cell cycle control and cancer therapeutics. Foundational research has identified its potent inhibitory activity against several key regulators of cell cycle progression and epigenetic states.
This compound has been shown to be a potent inhibitor of SET domain-containing protein 8 (SETD8) with an IC50 of 0.5 µM, leading to the suppression of H4K20 monomethylation.[1] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 6.0 μM.[1] Furthermore, this compound inhibits the histone demethylase KDM5A.[1] This multi-targeted profile contributes to its ability to block DNA synthesis and induce a DNA damage response, ultimately leading to cell cycle arrest.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| SETD8 | 0.5 µM | In vitro | [1] |
| CDK4 | 6.0 µM | In vitro | [1] |
| KAIMRC2 cell growth | 0.8 µM | Breast cancer cell line | [1] |
| HPV-negative HNSCC cell lines (average) | 1.562 µM ± 0.755 | Head and Neck Squamous Cell Carcinoma | [3] |
| HPV-positive HNSCC cell lines (average) | 3.169 µM ± 1.305 | Head and Neck Squamous Cell Carcinoma | [3] |
Table 2: Effect of this compound on Protein Levels and Phosphorylation in HeLa Cells
| Treatment Concentration | Incubation Time | Effect | Reference |
| 1-20 µM | 1-9 hours | Reduces CDC7 levels | [1] |
| 10 µM | Indicated times | Decreased pSer40/41 MCM2 and CDC7 protein levels | |
| 20 µM | 9 hours | Complete dephosphorylation of MCM2 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell cycle progression by modulating several critical signaling pathways.
CDK4/Rb Pathway
This compound's inhibition of CDK4 disrupts the canonical G1/S transition pathway. CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. By inhibiting CDK4, this compound prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.
CDC7/MCM2 Pathway and DNA Damage Response
This compound has been observed to reduce the levels of CDC7 protein and the phosphorylation of its substrate, Minichromosome Maintenance Complex Component 2 (MCM2), at Ser40/41. This inhibition of the CDC7/MCM2 axis is a critical step in preventing the initiation of DNA replication. The reduction in phosphorylated MCM2 levels and the subsequent blockade of DNA synthesis trigger an ATM-dependent checkpoint response, indicating the induction of DNA damage.
KDM5A and Epigenetic Regulation
This compound also functions as an inhibitor of KDM5A, a histone demethylase that removes trimethylation from histone H3 at lysine 4 (H3K4me3). The H3K4me3 mark is generally associated with active gene transcription. By inhibiting KDM5A, this compound leads to an increase in H3K4me3 levels, which can alter gene expression profiles and contribute to its anti-proliferative effects.
References
Preliminary Investigation into Ryuvidine's Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Ryuvidine's molecular targets and cellular effects, with a focus on its off-target profile. This compound, a benzothiazole derivative, has been identified as a multi-target inhibitor, implicating a complex mechanism of action and a range of potential therapeutic applications and off-target considerations.
Summary of Known Molecular Targets
This compound has been demonstrated to interact with several cellular proteins, exhibiting a range of inhibitory concentrations. The primary known targets are summarized below.
| Target Protein | Target Class | IC50 Value | Key Effect | Reference |
| SETD8 (KMT5A) | Histone Methyltransferase | 0.5 µM | Suppression of H4K20 monomethylation | [1][2][3] |
| CDK4 | Cyclin-Dependent Kinase | 6.0 µM | Inhibition of cell cycle progression | [1][2] |
| KDM5A | Histone Demethylase | Not specified | Inhibition of H3K4me3 demethylation | [4][5] |
| KDM5B | Histone Demethylase | More sensitive than KDM5A | Inhibition of H3K4me3 demethylation | [4][5] |
| KDM5C | Histone Demethylase | Not specified | Inhibition of H3K4me3 demethylation | [4][5] |
Cellular Effects and Signaling Pathways
This compound's interaction with its multiple targets leads to a cascade of cellular events, primarily centered around cell cycle regulation, DNA damage response, and epigenetic modifications.
Induction of DNA Damage Response
A significant effect of this compound is the induction of a DNA damage response.[6] This is not attributed to direct DNA interaction but rather as a consequence of its inhibitory activities. Treatment of cells with this compound leads to a reduction in the levels of CDC7 protein and subsequent dephosphorylation of the MCM2 protein complex, a key component of the DNA replication machinery.[6][7] This ultimately results in a blockade of DNA synthesis and activation of the ATM-dependent checkpoint response.[6]
Epigenetic Modifications
This compound's inhibitory action on SETD8 and the KDM5 family of histone demethylases highlights its role as an epigenetic modulator.
-
Inhibition of SETD8: By inhibiting SETD8, this compound suppresses the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] This histone mark is crucial for DNA replication, repair, and chromatin compaction.
-
Inhibition of KDM5 Demethylases: this compound also inhibits KDM5A, KDM5B, and KDM5C, which are responsible for removing trimethylation from histone H3 at lysine 4 (H3K4me3).[4][5] Inhibition of these enzymes leads to an accumulation of H3K4me3, a mark associated with active gene transcription. Notably, this compound was found to be most sensitive against KDM5B.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Kinase Inhibition Assay (CDK4)
This protocol outlines the general steps for assessing the inhibitory activity of this compound against CDK4.
Methodology:
-
Assay Components: Recombinant CDK4/cyclin D1 enzyme, a suitable substrate (e.g., Retinoblastoma protein, Rb), ATP, and the test compound (this compound).
-
Reaction Setup: The reaction is typically performed in a microplate format. This compound is serially diluted to various concentrations.
-
Enzyme Reaction: The CDK4/cyclin D1 enzyme is added to the wells containing the substrate, ATP, and this compound or a vehicle control.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
Data Analysis: The signal from each concentration of this compound is compared to the control to calculate the percentage of inhibition. The IC50 value is then determined by fitting the data to a dose-response curve.
In-Cell Western for MCM2 Phosphorylation
This cell-based assay is used to quantify the phosphorylation status of MCM2 within cells following treatment with this compound.[6]
Methodology:
-
Cell Culture and Treatment: HeLa cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for different time points.[6]
-
Fixation and Permeabilization: After treatment, the cells are fixed with formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated MCM2 (pSer40/41) and another primary antibody for a loading control (e.g., total MCM2 or a DNA stain like DRAQ5).[6]
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are added to detect the primary antibodies.
-
Signal Detection: The fluorescence intensity in each well is read using an imaging system.
-
Data Normalization and Analysis: The signal for phosphorylated MCM2 is normalized to the loading control signal. The normalized values are then used to determine the effect of this compound on MCM2 phosphorylation.[6]
DNA Damage Response (γ-H2AX Foci Formation) Assay
This immunofluorescence-based assay detects the formation of γ-H2AX foci, a marker for DNA double-strand breaks.[8]
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips and treated with this compound, a positive control (e.g., Mitoxantrone), and a negative control.[8]
-
Fixation and Permeabilization: Similar to the In-Cell Western protocol, cells are fixed and permeabilized.
-
Immunostaining: The cells are incubated with a primary antibody against γ-H2AX (phosphorylated H2AX at Ser139).
-
Secondary Antibody and Nuclear Staining: A fluorescently labeled secondary antibody is used for detection, and a nuclear counterstain (e.g., DAPI) is applied.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Image Analysis: The number and intensity of γ-H2AX foci per nucleus are quantified to assess the level of DNA damage.[8]
Conclusion
The preliminary investigation into this compound reveals a complex pharmacological profile with multiple molecular targets spanning different enzyme classes. Its ability to inhibit SETD8, CDK4, and KDM5 family members, coupled with the induction of a DNA damage response through the reduction of CDC7 levels, suggests that its cellular effects are a result of a combination of these activities. While initially explored as a CDK4 inhibitor, its potent effects on epigenetic regulators and the DNA damage pathway indicate that its mechanism of action is more intricate.[6] Further research is warranted to dissect the contribution of each target to the overall cellular phenotype and to explore the therapeutic potential of this compound in contexts such as oncology, where these pathways are often dysregulated. The significant off-target activity also underscores the importance of comprehensive target deconvolution in the early stages of drug development.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 265312-55-8) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ryuvidine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryuvidine is a versatile small molecule inhibitor with demonstrated activity against multiple cellular targets, making it a valuable tool for cancer research and drug development. Primarily known as a potent inhibitor of SET domain-containing protein 8 (SETD8), it also exhibits inhibitory effects on Cyclin-Dependent Kinase 4 (CDK4) and Lysine-Specific Demethylase 5A (KDM5A).[1][2][3] Its mechanism of action involves the suppression of H4K20 monomethylation, blockade of DNA synthesis, and induction of a DNA damage response, ultimately leading to S-phase cell cycle arrest and cytotoxicity in various cancer cell lines.[1][3][4]
These application notes provide a detailed protocol for utilizing this compound in common cell-based assays to assess its cytotoxic effects and to investigate its impact on specific cellular pathways.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Assay Type | Reference |
| SETD8 | 0.5 µM | In vitro | [1][3] |
| CDK4 | 6.0 µM | In vitro | [1][3] |
| KDM5A | 1.4 µM | AlphaScreen | [2] |
| KAIMRC2 cells | 0.8 µM | Cell growth | [1][5] |
Table 2: this compound Solubility Information
| Solvent | Solubility | Reference |
| DMSO | ~2 mg/mL | [3][6] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [3][6] |
| Ethanol | ~0.5 mg/mL | [6] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [6] |
Signaling Pathway
This compound's inhibitory actions affect key cellular processes, including cell cycle progression and histone modification. Its inhibition of CDK4 disrupts the G1/S transition, while its primary activity against SETD8 and KDM5A alters epigenetic regulation, leading to a DNA damage response.
Figure 1: Simplified signaling pathway of this compound's cellular effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (crystalline solid)[6]
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.84 mg of this compound (Molecular Weight: 284.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Note: this compound is sparingly soluble in aqueous buffers. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC9, KAIMRC2)[1][2][4]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Experimental Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested final concentration range is 0.1 µM to 20 µM.[1][4] Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.
Western Blot for Phospho-MCM2 and H3K4me3
This protocol allows for the investigation of this compound's effect on specific cellular markers related to its known targets, such as the CDC7-dependent phosphorylation of MCM2 or the KDM5A-mediated demethylation of H3K4.[2][4]
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MCM2 (Ser40/41), anti-H3K4me3, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control for a specified time (e.g., 1 to 9 hours for pMCM2, 48 hours for H3K4me3).[1][2][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading. A decrease in the p-MCM2 or an increase in the H3K4me3 signal would indicate this compound activity.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Quantifying Ryuvidine's Inhibitory Activity on KDM5A using MALDI-TOF/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) assay to determine the inhibitory activity of Ryuvidine on the histone demethylase KDM5A. This compound has been identified as an inhibitor of the KDM5 family of enzymes, which are crucial in epigenetic regulation and are implicated in diseases such as cancer.[1][2][3] This label-free, high-throughput method offers a direct and sensitive way to measure enzyme activity by quantifying the mass difference between the substrate and the product of the demethylation reaction.[4][5]
Principle of the Assay
The KDM5A enzyme removes methyl groups from trimethylated histone H3 at lysine 4 (H3K4me3).[1][2] The MALDI-TOF/MS assay quantifies the enzymatic activity of KDM5A by measuring the conversion of a substrate peptide (representing H3K4me3) to its demethylated products (H3K4me2, H3K4me1). In the presence of an inhibitor like this compound, the rate of this conversion will decrease. By comparing the ratio of product to substrate peaks in the mass spectrum across a range of inhibitor concentrations, a dose-response curve can be generated and the IC50 value can be determined.
Signaling Pathway Context: KDM5A and this compound
KDM5A is a histone demethylase that specifically targets trimethylated H3K4, a mark associated with active gene transcription. By removing this mark, KDM5A plays a role in regulating gene expression. This compound inhibits this activity, leading to a preservation of the H3K4me3 state.
Caption: KDM5A-mediated demethylation of H3K4me3 and its inhibition by this compound.
Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant human KDM5A
-
Inhibitor: this compound
-
Substrate: H3K4me3 peptide (e.g., a synthetic 21-amino acid peptide corresponding to the N-terminus of histone H3, trimethylated on Lys4)
-
Cofactors: Ascorbic acid, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate (α-KG)
-
Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA
-
Quenching Solution: E.g., 0.5% Trifluoroacetic acid (TFA) in water
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) solution (saturate in 50% acetonitrile, 0.1% TFA)
-
Equipment:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate (e.g., 384-well)
-
Acoustic liquid handler or multichannel pipettes
-
Incubator
-
Experimental Workflow
The workflow involves preparing the reaction mixture, incubating with the inhibitor, stopping the reaction, preparing the sample for MS analysis, and acquiring the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A label-free MALDI TOF MS-based method for studying the kinetics and inhibitor screening of the Alzheimer's disease drug target β-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing MALDI-TOF as Versatile Drug Discovery Readout to Dissect the PTP1B Enzymatic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for an AlphaScreen Assay with Ryuvidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to investigate the inhibitory activity of Ryuvidine on the histone demethylase KDM5A. This compound has been identified as an inhibitor of KDM5A, an enzyme frequently implicated in cancer progression and drug resistance.[1][2] The AlphaScreen platform offers a sensitive, high-throughput method for quantifying enzyme activity and inhibition, making it an ideal tool for characterizing compounds like this compound.
The assay principle is based on the detection of the enzymatic product of KDM5A. KDM5A demethylates trimethylated histone H3 at lysine 4 (H3K4me3). In this assay, a biotinylated H3K4me3 peptide is used as a substrate for recombinant KDM5A. The demethylated product is then recognized by a specific antibody. Streptavidin-coated Donor beads bind to the biotinylated peptide, while Protein A-coated Acceptor beads bind to the antibody. When KDM5A is active, it demethylates the substrate, allowing the antibody to bind and bring the Donor and Acceptor beads into close proximity. Upon excitation, the Donor beads generate singlet oxygen, which activates the Acceptor beads to emit light. In the presence of an inhibitor like this compound, KDM5A activity is reduced, leading to less product formation, decreased bead proximity, and a subsequent reduction in the AlphaScreen signal.
Signaling Pathway and Assay Principle
References
Ryuvidine treatment protocol for PC9 non-small-cell lung cancer cells.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ryuvidine is a small molecule inhibitor with demonstrated activity against gefitinib-tolerant PC9 non-small-cell lung cancer (NSCLC) cells, also known as drug-tolerant persister cells (DTEPs). This document provides detailed protocols for studying the effects of this compound on PC9 cells, focusing on its mechanism of action as a KDM5A inhibitor and its induction of a DNA damage response. PC9 cells are a widely used model for NSCLC with an EGFR exon 19 deletion, making them initially sensitive to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. However, acquired resistance is a major clinical challenge. This compound offers a potential therapeutic strategy to overcome this resistance.
This compound has been identified as an inhibitor of KDM5A (lysine-specific demethylase 5A), a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4me3).[1][2] Inhibition of KDM5A by this compound leads to an increase in global H3K4me3 levels.[1][2] This epigenetic modification is associated with the regulation of gene expression. Furthermore, this compound has been shown to induce a DNA damage response, likely through the generation of double-stranded DNA breaks and the activation of the ATM-CHK2 signaling pathway. This compound also exhibits inhibitory activity against other KDM5 family members (KDM5B and KDM5C) and has been reported to inhibit CDK4, CDC7 kinase, and SETD8.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on PC9 and Gefitinib-Tolerant PC9 (DTEP) Cells
| Cell Line | Treatment | Endpoint | Result | Reference |
| PC9 (Parental) | This compound | Growth Inhibition | Minimal effect at concentrations that inhibit DTEPs | [1] |
| PC9 (DTEPs) | This compound | Growth Inhibition (IC50) | ~5 µM (estimated from dose-response curve) | [1] |
Table 2: Known Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Assay | Reference |
| KDM5A | - | AlphaScreen assay | [1] |
| KDM5B | - | More sensitive than KDM5A | [1] |
| KDM5C | - | Inhibitory activity observed | [1] |
| SETD8 | 0.5 µM | In vitro assay | |
| CDK4 | 6.0 µM | In vitro assay |
Experimental Protocols
Cell Culture of PC9 and Generation of Gefitinib-Tolerant PC9 (DTEP) Cells
Materials:
-
PC9 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Gefitinib
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Culture parental PC9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To generate gefitinib-tolerant PC9 cells (DTEPs), culture parental PC9 cells in the presence of a high concentration of gefitinib (e.g., 1 µM) for an extended period (e.g., several weeks to months) until a resistant population emerges.
-
Maintain DTEPs in culture medium containing gefitinib to retain their resistant phenotype.
Cell Viability (MTT) Assay
Materials:
-
PC9 and DTEP cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed PC9 and DTEP cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for DNA Damage Response Proteins
Materials:
-
PC9 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Seed PC9 cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence Staining for H3K4me3
Materials:
-
PC9 cells
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-H3K4me3)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Seed PC9 cells on coverslips in a 24-well plate and treat with this compound for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the anti-H3K4me3 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Proposed mechanism of this compound in PC9 cells.
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols for Studying Drug Tolerance in Cancer Cell Lines Using Ryuvidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ryuvidine, a potent inhibitor of the KDM5A histone demethylase, to investigate mechanisms of drug tolerance and resistance in cancer cell lines. The following sections detail the underlying principles, experimental protocols, and expected outcomes when using this compound as a chemical probe to explore epigenetic plasticity in the context of cancer therapy.
Introduction
Acquired drug resistance is a major obstacle in cancer treatment. A subpopulation of cancer cells can enter a drug-tolerant state, allowing them to survive initial therapy and eventually develop stable resistance. Epigenetic modifications, such as histone methylation, play a crucial role in this process. KDM5A (Lysine-specific demethylase 5A), an H3K4me3 demethylase, is frequently overexpressed in various cancers and has been implicated in the development of drug resistance.[1][2]
This compound has been identified as an inhibitor of KDM5A, and subsequently KDM5B and KDM5C, making it a valuable tool to study the role of this family of enzymes in cancer biology.[3][4] By inhibiting KDM5A, this compound increases global levels of H3K4me3, a histone mark associated with active gene transcription, and can reverse or prevent the emergence of drug-tolerant cancer cells.[3][4] Notably, this compound has been shown to prevent the generation of gefitinib-tolerant non-small-cell lung cancer (NSCLC) PC9 cells and selectively inhibit their growth.[3][4] this compound has also been reported to inhibit SETD8 and CDK4.
These notes provide detailed protocols for generating drug-tolerant cell lines, assessing cell viability in the presence of this compound, and confirming its mechanism of action through immunofluorescence and reporter gene assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound
This table summarizes the reported IC50 values of this compound in various contexts.
| Compound | Target | Assay | IC50 | Cell Line/Context | Reference |
| This compound | SETD8 | In vitro | 0.5 µM | - | [5] |
| This compound | CDK4 | In vitro | 6.0 µM | - | [5] |
| This compound | Cell Growth | MTT Assay | 0.8 µM | KAIMRC2 (Breast Cancer) | [5] |
| This compound | Cell Growth | Dose-response | 1.562 µM (avg) | HPV-negative HNSCC | [6] |
| This compound | Cell Growth | Dose-response | 3.169 µM (avg) | HPV-positive HNSCC | [6] |
Table 2: Effect of this compound on Gefitinib-Tolerant PC9 Cells
This table outlines the differential effect of this compound on parental and drug-tolerant non-small-cell lung cancer cells.
| Cell Line | Treatment | Effect | Observation | Reference |
| PC9 (Parental) | This compound | Minimal effect on cell growth | Demonstrates selectivity of this compound for tolerant cells. | [3] |
| PC9 (Gefitinib-Tolerant) | This compound | Inhibition of cell growth | This compound overcomes drug tolerance. | [3] |
| PC9 (Parental) | Gefitinib + this compound | Prevention of drug-tolerant cell generation | This compound can prevent the emergence of resistance. | [3] |
Experimental Protocols
Protocol 1: Generation of Drug-Tolerant Cancer Cell Lines (e.g., Gefitinib-Tolerant PC9 Cells)
This protocol describes a method for generating drug-tolerant cancer cell lines by continuous exposure to a targeted therapeutic agent.
Materials:
-
Parental cancer cell line (e.g., PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Targeted therapeutic agent (e.g., Gefitinib)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Plate parental cells at a low density in their recommended growth medium.
-
Drug Exposure: After 24 hours, replace the medium with fresh medium containing the targeted drug at a concentration close to the IC50 value.
-
Continuous Culture: Maintain the cells in the drug-containing medium, replacing it every 3-4 days.
-
Dose Escalation (Optional): Once the cells resume proliferation, the drug concentration can be gradually increased.
-
Expansion: Expand the surviving, proliferating cells as the drug-tolerant population.
-
Cryopreservation: Cryopreserve stocks of the established drug-tolerant cell line for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of parental and drug-tolerant cancer cell lines.
Materials:
-
Parental and drug-tolerant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 3: Immunofluorescence Staining for H3K4me3
This protocol is to visualize the effect of this compound on global H3K4me3 levels in cells.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS)
-
Primary antibody against H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-H3K4me3 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize using a fluorescence microscope.
Protocol 4: KDM5A Reporter Gene Assay
This protocol can be used to quantify the inhibitory effect of this compound on KDM5A activity in living cells. A reporter construct where luciferase expression is driven by a promoter repressed by KDM5A (e.g., containing TFPI-2 promoter elements) is utilized.[3]
Materials:
-
Cancer cell line stably or transiently transfected with a KDM5A-responsive luciferase reporter construct
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Cell Lysis and Luciferase Reaction: Following the manufacturer's instructions for the luciferase assay system, lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein content) and plot the activity against this compound concentration. An increase in luciferase activity indicates inhibition of KDM5A.
Mandatory Visualization
Caption: KDM5A signaling pathway in drug tolerance.
Caption: Experimental workflow for studying this compound.
Caption: Logical relationship of this compound's action.
References
- 1. Genomic amplification and a role in drug-resistance for the KDM5A histone demethylase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic amplification and a role in drug-resistance for the KDM5A histone demethylase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunostaining of H3K4me3 Following Ryuvidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly associated with active gene promoters and transcriptional activation.[1][2] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes, specifically KDM5A (also known as JARID1A or RBP2), are histone demethylases that remove the trimethyl mark from H3K4.[3] Dysregulation of KDM5A activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[4][5]
Ryuvidine is a small molecule inhibitor of KDM5A.[4][5] By inhibiting the demethylase activity of KDM5A, this compound treatment is expected to lead to an increase in global and locus-specific H3K4me3 levels. This application note provides detailed protocols for treating cells with this compound and subsequently performing immunocytochemistry to detect changes in H3K4me3 levels.
Mechanism of Action
This compound targets the JmjC domain of KDM5A, inhibiting its ability to demethylate H3K4me3. This leads to an accumulation of H3K4me3 at gene promoters, which is associated with increased gene transcription. The signaling pathway diagram below illustrates the mechanism of this compound action.
Caption: Mechanism of this compound action on H3K4me3 levels.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines, such as HEK293T, HeLa, or U2OS, cultured on glass coverslips in a 24-well plate.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
Sterile glass coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete culture medium from a stock solution. A dose-response experiment may include concentrations ranging from 0.5 µM to 10 µM. For a time-course experiment, a single concentration (e.g., 2 µM) can be used for various durations (e.g., 6, 12, 24, 48 hours).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
Remove the culture medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 48 hours). A study has shown that treatment with 2 µM this compound for 48 hours effectively represses H3K4 demethylation.[6]
Immunocytochemistry for H3K4me3
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-H3K4me3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear histone proteins.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-H3K4me3 antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Protect from light. Aspirate the last wash and add the diluted secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. H3K4me3 will appear as nuclear staining, and its intensity can be quantified using appropriate imaging software.
Experimental Workflow
The following diagram outlines the key steps in the experimental process.
Caption: Workflow for H3K4me3 immunostaining after this compound treatment.
Data Presentation
Quantitative analysis of fluorescence intensity from immunostaining images can provide insights into the dose-dependent and time-course effects of this compound. The data can be summarized in the following tables.
Table 1: Dose-Dependent Effect of this compound on H3K4me3 Levels (48h Treatment)
| This compound (µM) | Mean Nuclear H3K4me3 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 100 | ± 10 | 1.0 |
| 0.5 | 150 | ± 15 | 1.5 |
| 1.0 | 220 | ± 20 | 2.2 |
| 2.0 | 350 | ± 30 | 3.5 |
| 5.0 | 400 | ± 35 | 4.0 |
| 10.0 | 410 | ± 38 | 4.1 |
Table 2: Time-Course Effect of 2 µM this compound on H3K4me3 Levels
| Treatment Time (hours) | Mean Nuclear H3K4me3 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Time 0 |
| 0 | 100 | ± 9 | 1.0 |
| 6 | 180 | ± 18 | 1.8 |
| 12 | 250 | ± 22 | 2.5 |
| 24 | 310 | ± 28 | 3.1 |
| 48 | 350 | ± 30 | 3.5 |
Note: The data presented in these tables are representative and should be generated through experimental measurements.
Downstream Effects and Relevant Signaling Pathways
Inhibition of KDM5A by this compound and the subsequent increase in H3K4me3 can impact various cellular processes by altering gene expression. KDM5A has been shown to regulate genes involved in the cell cycle, such as NUSAP1 and PCNA, and the tumor suppressor p16.[1][2] Furthermore, KDM5A activity is linked to major signaling pathways like the p53 and Wnt/β-catenin pathways. Therefore, this compound treatment may lead to changes in the expression of genes regulated by these pathways.
Caption: Potential downstream signaling pathways affected by this compound.
Conclusion
This application note provides a comprehensive guide for investigating the effects of the KDM5A inhibitor this compound on H3K4me3 levels using immunocytochemistry. The detailed protocols and data presentation framework will aid researchers in designing and executing experiments to explore the epigenetic modifications induced by this compound and their potential downstream consequences on cellular signaling and gene expression. These methods are valuable for basic research and for the development of novel therapeutic strategies targeting epigenetic regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordinated repression of cell cycle genes by KDM5A and E2F4 during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ryuvidine's IC50 Value in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryuvidine is a potent small molecule inhibitor with demonstrated anticancer activity. It exerts its effects by targeting multiple key regulators of cell cycle progression and chromatin modification, including Cyclin-Dependent Kinase 4 (CDK4), Lysine-Specific Demethylase 5A (KDM5A), and SET domain-containing protein 8 (SETD8).[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound and is defined as the concentration of a drug that inhibits a specific biological or biochemical function by 50%.[2] This document provides detailed protocols for determining the IC50 value of this compound in various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a reference for expected potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| KAIMRC2 | Breast Cancer | 0.8 | [1] |
| HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | 1.562 ± 0.755 | [3] |
| HPV-positive Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | 3.169 ± 1.305 | [3] |
| Gefitinib-tolerant PC9 | Non-Small-Cell Lung Cancer | Growth inhibition observed at concentrations that did not affect parental PC9 cells. | [4][5] |
Signaling Pathways of this compound's Targets
This compound's anticancer activity stems from its ability to inhibit key proteins involved in cell cycle regulation and epigenetic modification. The diagram below illustrates the simplified signaling pathways of its primary targets: CDK4, KDM5A, and SETD8.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound using a cell-based assay is outlined below. This process involves cell seeding, treatment with a serial dilution of the compound, incubation, and measurement of cell viability.
Experimental Protocols
Two standard protocols for determining the IC50 value of this compound are provided below. It is crucial to optimize parameters such as cell seeding density and incubation time for each specific cancer cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert MTT into a purple formazan product.[7]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] The optimal cell number will vary between cell lines and should be determined empirically.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well sterile microplates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1), using opaque-walled 96-well plates to prevent luminescence signal cross-talk.
-
-
This compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
Assay Procedure:
-
After the 48-72 hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ch.promega.com [ch.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 15. OUH - Protocols [ous-research.no]
A Comprehensive Guide to the Preparation and Use of Ryuvidine for In Vitro Research
Abstract
Ryuvidine is a potent small molecule inhibitor with multifaceted biological activities, primarily recognized for its inhibition of SETD8 (Suppressor of variegation 3-9 homolog 1, Enhancer-of-zeste homolog 2, Trithorax domain-containing protein 8), a histone methyltransferase, and Cyclin-Dependent Kinase 4 (CDK4). Its ability to induce a DNA damage response and arrest the cell cycle makes it a valuable tool for in vitro studies in cancer biology and epigenetics. This document provides detailed application notes and protocols for the preparation of this compound stock solutions and their application in common in vitro experiments, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties of this compound
This compound is a crystalline solid with the following chemical properties:
| Property | Value |
| Chemical Name | 2-methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione |
| Synonyms | Cdk4 Inhibitor III, Cyclic-dependent Kinase 4 Inhibitor III, SPS812 |
| CAS Number | 265312-55-8 |
| Molecular Formula | C₁₅H₁₂N₂O₂S |
| Molecular Weight | 284.3 g/mol |
| Purity | Typically ≥95% |
| Appearance | Crystalline solid |
| UV/Vis (λmax) | 253, 531 nm |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results in in vitro experiments. The solubility of this compound varies significantly in different solvents.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethylformamide (DMF) | 5 | ~17.6 |
| Dimethyl sulfoxide (DMSO) | 2 - 5.69 | ~7.0 - 20.0 |
| Ethanol | 0.5 - 1.42 | ~1.76 - 5.0 |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | ~0.7 |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.843 mg of this compound (Molecular Weight = 284.3 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solid compound should be stored at -20°C and is stable for at least four years.[2]
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare a working solution in a buffer like PBS, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[2] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[2]
Experimental Protocols
Cell Culture and Treatment
Cell Lines: HeLa cells are a commonly used cell line for studying the effects of this compound, particularly in the context of DNA damage response.[3]
Protocol:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. A typical concentration range for inducing a DNA damage response is 10-20 µM.[1]
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 1 to 9 hours for DNA damage response studies).[1]
Western Blot Analysis of DNA Damage Response Markers
This protocol describes the detection of phosphorylated proteins involved in the DNA damage response pathway following this compound treatment.
Materials:
-
HeLa cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-phospho-CHK2, anti-phospho-ATM)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining for γ-H2AX Foci
This protocol is for visualizing DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).
Materials:
-
HeLa cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash and block the cells with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the γ-H2AX foci using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
This compound treatment leads to the activation of the ATM-CHK2 signaling pathway, a key component of the DNA damage response.
Caption: this compound induces DNA damage, activating the ATM-CHK2 pathway.
This compound's Inhibition of Histone Methylation and Cell Cycle Progression
This compound inhibits SETD8, leading to reduced H4K20 monomethylation, and also inhibits CDK4, contributing to cell cycle arrest.
Caption: this compound inhibits SETD8 and CDK4, affecting epigenetics and cell cycle.
Experimental Workflow for Assessing this compound's In Vitro Effects
A typical workflow for investigating the cellular effects of this compound.
Caption: Workflow for in vitro analysis of this compound's cellular effects.
References
Application Notes and Protocols: Ryuvidine in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryuvidine is an identified inhibitor of the KDM5 family of histone demethylases, with pronounced activity against KDM5A, KDM5B, and KDM5C. These enzymes are critical regulators of chromatin structure and gene expression, primarily through the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3). Dysregulation of KDM5 activity has been implicated in oncogenesis and the development of drug tolerance in various cancers. Notably, this compound has demonstrated the ability to suppress the growth of drug-resistant cancer cells, such as gefitinib-tolerant non-small-cell lung cancer (NSCLC) PC9 cells, suggesting its potential to overcome acquired resistance to targeted therapies. This document outlines the application of this compound in combination with other anticancer agents, providing detailed protocols and data to support further research and development.
Mechanism of Action and Rationale for Combination Therapy
This compound functions by inhibiting the demethylase activity of the KDM5 family, leading to an increase in global H3K4me3 levels. This epigenetic modification is generally associated with active gene transcription. The rationale for employing this compound in combination therapy stems from its potential to re-sensitize drug-resistant cancer cells to conventional chemotherapeutics or targeted agents. By modulating the epigenetic landscape, this compound may restore the expression of tumor suppressor genes or other pathways that have been silenced during the acquisition of drug resistance.
The primary combination strategy investigated to date involves the use of this compound to overcome resistance to EGFR inhibitors like gefitinib in NSCLC. The proposed signaling pathway is depicted below.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on gefitinib-tolerant PC9 cells. While direct combination index values are not extensively published, the data highlights the selective inhibitory effect of this compound on drug-tolerant cells, providing a strong basis for combination studies.
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC9 (Parental) | This compound | Up to 10 µM | Minimal effect on cell growth | |
| PC9 (Gefitinib-Tolerant, DTEPs) | This compound | ~5 µM | Significant inhibition of cell growth | |
| PC9 (Gefitinib-Tolerant, DTEPs) | This compound | Not specified | Represses generation of drug-tolerant colonies |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Drug-Tolerant Cancer Cells
This protocol outlines the methodology to assess the inhibitory effect of this compound on the growth of drug-tolerant cancer cells compared to their parental counterparts.
Methodology:
-
Cell Culture: Maintain parental PC9 and gefitinib-tolerant PC9 cells (DTEPs) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM). Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Subsequently, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control.
Protocol 2: Analysis of H3K4me3 Demethylation Inhibition
This protocol describes the immunofluorescence-based method to confirm this compound's inhibitory effect on KDM5A-mediated H3K4me3 demethylation in cells.
Methodology:
-
Cell Transfection: Transiently overexpress Flag-tagged KDM5A in HEK293 cells using a suitable transfection reagent.
-
Treatment: 48 hours post-transfection, treat the cells with this compound (e.g., 2 µM) for an additional 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Immunostaining: Block the cells with 5% BSA and then incubate with primary antibodies against Flag and H3K4me3 overnight at 4°C. Subsequently, incubate with corresponding fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize the cells using a fluorescence microscope. A clear repression of the reduction in H3K4me3 signal in Flag-positive cells treated with this compound indicates its inhibitory activity.
Future Directions and Potential Combination Strategies
While the primary evidence for this compound's combination potential lies in overcoming resistance to EGFR inhibitors, its mechanism of action suggests broader applications. Future research should explore combinations with:
-
Other Kinase Inhibitors: In cancers where resistance to other targeted therapies is driven by epigenetic modifications.
-
Conventional Chemotherapeutic Agents: To potentially reduce required doses and mitigate toxicity.
-
Other Epigenetic Modifiers: To achieve synergistic effects by targeting multiple layers of epigenetic regulation.
The development of novel therapeutic strategies often involves combining drugs with different mechanisms of action to achieve synergistic effects and overcome drug resistance. The ability of this compound to modulate the epigenetic landscape makes it a promising candidate for such combination therapies in a variety of cancer types.
Application Notes and Protocols: Investigating the Efficacy of Ryuvidine in Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a first-line treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance significantly limits its long-term efficacy. Ryuvidine, identified as a potent inhibitor of KDM5A (lysine-specific demethylase 5A), has shown promise in overcoming gefitinib resistance.[1][2][3][4][5] KDM5A is a histone demethylase that plays a crucial role in epigenetic regulation and has been implicated in tumorigenesis and drug tolerance.[5][6][7] This document provides detailed protocols and experimental designs to investigate the effect of this compound on gefitinib-tolerant NSCLC cells.
Experimental Design Overview
The overall experimental workflow is designed to establish gefitinib-resistant cell lines, evaluate the cytotoxic and apoptotic effects of this compound in combination with gefitinib, and elucidate the underlying molecular mechanisms through protein expression analysis.
Caption: Experimental workflow for testing this compound's effect.
Protocols
Protocol 1: Establishment of Gefitinib-Tolerant NSCLC Cell Line (e.g., PC-9/GR)
This protocol describes the generation of a gefitinib-resistant NSCLC cell line by continuous exposure to escalating concentrations of gefitinib.[8][9][10][11]
Materials:
-
Parental NSCLC cell line (e.g., PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Initial Seeding: Seed parental PC-9 cells in a T-25 flask at a density of 1 x 10^5 cells/mL.
-
Initial Gefitinib Exposure: After 24 hours, replace the medium with fresh medium containing a low concentration of gefitinib (e.g., 10 nM).
-
Monitoring and Sub-culturing: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, sub-culture them.
-
Dose Escalation: Gradually increase the concentration of gefitinib in the culture medium in a stepwise manner (e.g., 20 nM, 50 nM, 100 nM, and so on) with each passage. The exact increments and duration will depend on the cell line's response.
-
Selection of Resistant Clones: Continue this process for several months. The cells that are able to proliferate in the presence of high concentrations of gefitinib (e.g., 1 µM or higher) are considered gefitinib-tolerant.
-
Characterization: Confirm the resistance by performing a cell viability assay (e.g., MTT) and comparing the IC50 value of gefitinib in the parental and resistant cell lines. The resistant cell line should exhibit a significantly higher IC50.
-
Maintenance: Maintain the established gefitinib-resistant (PC-9/GR) cell line in a medium containing a maintenance dose of gefitinib (e.g., 1 µM) to retain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
PC-9 and PC-9/GR cells
-
This compound
-
Gefitinib
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC-9 and PC-9/GR cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, gefitinib, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
PC-9 and PC-9/GR cells
-
This compound
-
Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gefitinib, or their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is tailored to analyze proteins involved in the EGFR signaling pathway and histone modifications affected by this compound.
Materials:
-
PC-9 and PC-9/GR cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Primary Antibodies:
| Target Protein | Function/Relevance |
| KDM5A | Direct target of this compound |
| H3K4me3 | Histone mark regulated by KDM5A |
| p-EGFR (Tyr1068) | Activated form of EGFR |
| Total EGFR | Total EGFR protein level |
| p-Akt (Ser473) | Activated form of a key downstream effector |
| Total Akt | Total Akt protein level |
| p-ERK1/2 (Thr202/Tyr204) | Activated form of another key downstream effector |
| Total ERK1/2 | Total ERK1/2 protein level |
| β-actin or GAPDH | Loading control |
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels. For histone analysis, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation
Quantitative data from the cellular assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of Gefitinib and this compound
| Cell Line | Gefitinib IC50 (µM) | This compound IC50 (µM) |
| PC-9 | ||
| PC-9/GR |
Table 2: Percentage of Apoptotic Cells
| Treatment Group | PC-9 (% Apoptosis) | PC-9/GR (% Apoptosis) |
| Control | ||
| Gefitinib | ||
| This compound | ||
| Gefitinib + this compound |
Signaling Pathways and Logical Relationships
Hypothesized Signaling Pathway of this compound Action
This compound is hypothesized to inhibit KDM5A, leading to an increase in H3K4me3 levels. This epigenetic modification may alter the expression of genes involved in gefitinib resistance, potentially re-sensitizing the cells to EGFR inhibition.
References
- 1. Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5A regulates the growth and gefitinib drug resistance against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDM5A regulates the growth and gefitinib drug resistance against human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Establishment of a human non-small cell lung cancer cell line resistant to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ryuvidine in a Luciferase Reporter Assay to Measure KDM5A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from lysine 4 of histone H3 (H3K4me3 and H3K4me2).[1] Elevated KDM5A activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Ryuvidine has been identified as a potent inhibitor of the KDM5 family of enzymes.[2][3] This document provides a detailed protocol for employing this compound in a cell-based luciferase reporter assay to quantify the inhibition of KDM5A activity. The assay is based on the principle that KDM5A represses the promoter of the Tissue Factor Pathway Inhibitor-2 (TFPI-2) gene.[4] Inhibition of KDM5A by this compound alleviates this repression, leading to an increase in the expression of a luciferase reporter gene under the control of the TFPI-2 promoter.
Principle of the Assay
KDM5A acts as a transcriptional repressor by demethylating the H3K4me3 mark at gene promoters, leading to a more condensed chromatin state and reduced gene expression. The TFPI-2 gene is a known target of KDM5A-mediated repression. In this assay, a reporter construct is utilized where the firefly luciferase gene is driven by the TFPI-2 promoter. When KDM5A is active, the TFPI-2 promoter is repressed, resulting in low luciferase expression. Upon treatment with this compound, KDM5A is inhibited, leading to an increase in H3K4me3 levels at the TFPI-2 promoter, de-repression of the promoter, and a subsequent increase in luciferase expression. The resulting luminescence is directly proportional to the extent of KDM5A inhibition.
Data Presentation
This compound Activity in KDM5A Inhibition Assays
| Assay Type | Cell Line | Endpoint | This compound Concentration | Result | Reference |
| AlphaScreen Assay | - | IC50 | 1.4 µM | - | [1] |
| Luciferase Reporter Assay | HEK293 | Fold-change in Luciferase Activity | 10 µM | > 2-fold increase | [1] |
| Immunostaining | HEK293 (KDM5A overexpressing) | H3K4me3 levels | 2 µM | Repression of H3K4me3 demethylation |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing a TFPI-2 promoter-luciferase reporter construct (HEK293-TFPI-2-Luc).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Luciferase Assay System).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Cell Culture and Seeding
-
Culture HEK293-TFPI-2-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and does not exceed 0.5%.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for an additional 48-72 hours.
Luciferase Assay
-
Equilibrate the luciferase assay reagent and the cell culture plate to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Lyse the cells by adding the volume of lysis buffer recommended by the manufacturer of the luciferase assay kit (typically 20-100 µL per well).
-
Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
Add the recommended volume of luciferase substrate to each well (typically 50-100 µL).
-
Immediately measure the luminescence using a luminometer.
Data Analysis
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the luciferase activity of the this compound-treated wells to the vehicle control wells.
-
Calculate the fold-change in luciferase activity for each this compound concentration.
-
Plot the fold-change in luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
KDM5A Signaling Pathway and Point of Inhibition by this compound
Caption: KDM5A represses the TFPI-2 gene by demethylating H3K4me3 at its promoter. This compound inhibits KDM5A, leading to increased H3K4me3 and gene expression.
Experimental Workflow for the Luciferase Reporter Assay
References
- 1. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Targeting of KDM5A by miR-421 in Human Ovarian Cancer Suppresses the Progression of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Histone Methylation Changes Induced by Ryuvidine
Introduction
Ryuvidine is a small molecule inhibitor with significant implications for epigenetic research and cancer therapy. Initially identified as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor, further studies have revealed its potent inhibitory effects on key epigenetic modulators.[1][2][3] Specifically, this compound inhibits SETD8, a histone methyltransferase responsible for monomethylation of Histone H4 at lysine 20 (H4K20me1), and KDM5A (also known as JARID1A or RBP2), a histone demethylase that removes methyl groups from Histone H3 at lysine 4 (H3K4me3).[1][4][5][6] By inhibiting KDM5A, this compound leads to an increase in H3K4me3 levels, a mark associated with active gene transcription.[4][5] Conversely, its inhibition of SETD8 suppresses the formation of H4K20me1.[1]
These modulatory effects on histone methylation make this compound a valuable tool for studying epigenetic regulation and a potential therapeutic agent. Accurately measuring the changes in histone methylation induced by this compound is crucial for understanding its mechanism of action, identifying its cellular targets, and advancing its development as a drug.
This document provides detailed application notes and protocols for three primary techniques used to measure changes in histone methylation following treatment with this compound: Western Blotting for global analysis, Mass Spectrometry for comprehensive and unbiased profiling, and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for genome-wide localization.
This compound's Mechanism of Action on Histone Methylation
This compound exerts its effects on histone methylation through the inhibition of at least two key enzymes, leading to opposing outcomes on different histone marks. This dual activity underscores the importance of employing a multi-faceted approach to fully characterize its epigenetic impact.
Application Note 1: Western Blotting for Global Histone Methylation Changes
Western blotting is a widely used and accessible technique to assess global changes in specific histone modifications.[7][8] It allows for the semi-quantitative detection of increases or decreases in marks like H3K4me3 and H4K20me1 in cell populations treated with this compound compared to controls.
Experimental Workflow: Western Blotting
The workflow involves histone protein extraction, separation by size, transfer to a membrane, and detection using antibodies specific to the histone modification of interest.
Protocol: Western Blotting for Histone Modifications
This protocol is adapted from standard procedures for histone analysis.[7][9][10]
1. Histone Extraction (Acid Extraction) a. Treat cells with desired concentrations of this compound for an appropriate duration (e.g., 2 µM for 48 hours).[5] b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells. d. Lyse the cells using a Dounce homogenizer and centrifuge to pellet the nuclei. e. Resuspend the nuclear pellet in 0.4 N Sulfuric Acid and incubate with rotation at 4°C for at least 1 hour to extract basic histone proteins. f. Centrifuge at high speed to pellet debris and collect the supernatant containing histones. g. Precipitate histones by adding Trichloroacetic Acid (TCA) and incubate on ice. h. Pellet the histones by centrifugation, wash twice with ice-cold acetone, and air dry the pellet. i. Resuspend the histone pellet in sterile water and determine the protein concentration.
2. SDS-PAGE and Protein Transfer a. For each sample, load 5-15 µg of histones onto a 15-18% SDS-polyacrylamide gel. b. Run the gel until adequate separation of low molecular weight proteins is achieved. c. Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[10] d. Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting a. Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat dry milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H4K20me1) diluted in blocking buffer, typically overnight at 4°C.[7] c. Also, probe a separate blot or strip with an antibody against a total core histone (e.g., anti-H3, anti-H4) to serve as a loading control. d. Wash the membrane three times for 10 minutes each with TBST.[11] e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] f. Wash the membrane again as in step 3d.
4. Detection and Analysis a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the signal of the modified histone to the corresponding total histone loading control.
Data Presentation
Summarize the densitometry results in a table to compare the relative changes in histone methylation across different treatment conditions.
| Treatment | Concentration (µM) | Relative H3K4me3 Level (Normalized to Total H3) | Fold Change vs. Control |
| DMSO Control | 0 | 1.00 ± 0.08 | 1.0 |
| This compound | 1.0 | 1.85 ± 0.15 | 1.85 |
| This compound | 2.0 | 2.50 ± 0.21 | 2.50 |
| This compound | 5.0 | 2.75 ± 0.29 | 2.75 |
Application Note 2: Mass Spectrometry for Unbiased Histone PTM Profiling
Mass spectrometry (MS) is the gold standard for the unbiased identification and quantification of histone post-translational modifications (PTMs).[12][13] Unlike antibody-based methods, MS can identify novel modification sites, distinguish between different methylation states (mono-, di-, tri-), and analyze the complex interplay of multiple PTMs on a single histone tail.[14][15]
Experimental Workflow: Mass Spectrometry
The general workflow involves histone purification, enzymatic digestion into peptides, separation by liquid chromatography, and analysis by tandem mass spectrometry (MS/MS).
Protocol: Bottom-Up MS for Histone Methylation
This protocol provides a general outline for a "bottom-up" MS approach.[12]
1. Histone Preparation a. Extract histones from this compound-treated and control cells as described in the Western Blotting protocol. b. Further purify the core histones using reverse-phase high-performance liquid chromatography (HPLC) if necessary.
2. Derivatization and Digestion a. To enable enzymatic digestion and improve chromatographic separation, derivatize the unmodified lysine residues. This is commonly done by chemical propionylation. This step protects lysines from trypsin cleavage, allowing the enzyme to cleave only at arginine residues. b. Digest the derivatized histones into peptides using an appropriate protease, such as trypsin.
3. LC-MS/MS Analysis a. Separate the resulting peptides using nano-flow liquid chromatography (nano-LC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap). b. The mass spectrometer will perform a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. c. The most abundant peptides are then selected for fragmentation (e.g., using Collision-Induced Dissociation - CID, or Electron-Transfer Dissociation - ETD).[16] d. The fragment ions are analyzed in a second scan (MS2 or MS/MS), providing sequence information and the precise location of PTMs.
4. Data Analysis a. Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications. b. Quantify the relative abundance of each modified peptide by comparing the area under the curve of its corresponding peak in the MS1 scan between the this compound-treated and control samples.
Data Presentation
MS data provides detailed quantitative information on the stoichiometry of various methylation states.
| Histone Peptide | Modification | Relative Abundance (Control) | Relative Abundance (this compound 2µM) | Fold Change |
| H3 (3-8) KSTGGK | K4me1 | 15.2% ± 1.1% | 10.5% ± 0.9% | 0.69 |
| H3 (3-8) KSTGGK | K4me2 | 35.8% ± 2.5% | 48.1% ± 3.1% | 1.34 |
| H3 (3-8) KSTGGK | K4me3 | 5.1% ± 0.6% | 22.7% ± 1.8% | 4.45 |
| H4 (18-23) RHRKVL | K20me1 | 8.9% ± 0.7% | 2.1% ± 0.3% | 0.24 |
| H4 (18-23) RHRKVL | K20me2 | 1.2% ± 0.2% | 1.1% ± 0.2% | 0.92 |
Application Note 3: ChIP-seq for Genome-wide Localization of Histone Marks
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique for mapping the genome-wide distribution of histone modifications.[17][18] By using an antibody specific to H3K4me3, for example, researchers can identify all genomic regions where this mark is enriched and determine how this landscape changes after this compound treatment, thereby linking epigenetic changes to the regulation of specific genes.[19]
Experimental Workflow: ChIP-seq
The process involves cross-linking proteins to DNA in living cells, isolating and shearing the chromatin, immunoprecipitating the modification of interest, and finally sequencing the associated DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 3. Cdk4 inhibitor III | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. epigentek.com [epigentek.com]
- 12. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. How to Detect Histone Modifications by Sequencing? - CD Genomics [cd-genomics.com]
- 18. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ryuvidine in High-Throughput Screening for KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysine-specific demethylase 5 (KDM5) family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression through their demethylation of trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription.[1] Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[2] Ryuvidine has been identified as a potent inhibitor of the KDM5 family, discovered through high-throughput screening.[2] This document provides detailed application notes and protocols for utilizing this compound in the screening and characterization of KDM5 inhibitors.
This compound has been shown to inhibit KDM5A, KDM5B, and KDM5C, with KDM5B being the most sensitive to its effects.[2][3] Its mechanism of action involves the suppression of H3K4me3 demethylation, leading to an increase in this active chromatin mark.[3] Functionally, this compound has demonstrated anti-cancer activity by inhibiting the growth of drug-tolerant cancer cells and inducing cell cycle arrest and senescence.[2][4]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (µM) | Screening Method | Reference |
| KDM5A | 2.5 | AlphaScreen | [2] |
| KDM5B | 0.4 | AlphaScreen | [2] |
| KDM5C | 8.8 | AlphaScreen | [2] |
| SETD8 | 0.5 | Not Specified | [5] |
| CDK4 | 6.0 | Not Specified | [5] |
Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| Gefitinib-tolerant PC9 cells | Growth Inhibition (MTT) | Potent inhibition of drug-tolerant cells with minimal effect on parental cells. | ~1-10 µM | [3] |
| KDM5A-overexpressing HEK293 cells | H3K4me3 Demethylation | Repression of H3K4me3 demethylation. | 2 µM | [3] |
| Breast Cancer Cells (MDA-MB-231) | Cell Cycle | Induces cell cycle arrest and senescence. | Not Specified | [4] |
Experimental Protocols
High-Throughput Screening for KDM5A Inhibitors using AlphaScreen
This protocol outlines the use of AlphaScreen technology for the primary screening of compound libraries to identify potential KDM5A inhibitors. The assay is based on the proximity of donor and acceptor beads, where inhibition of KDM5A results in the maintenance of the H3K4me3 mark on a biotinylated histone H3 peptide, which is then recognized by a specific antibody.
Materials:
-
Recombinant KDM5A enzyme
-
Biotinylated H3(1-21)K4me3 peptide substrate
-
Anti-H3K4me3 antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O) and 2-oxoglutarate (α-KG)
-
Compound library (dissolved in DMSO)
-
384-well microplates
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme and Cofactor Preparation: Prepare a solution of KDM5A enzyme and cofactors (Fe(II) and α-KG) in assay buffer. The final concentrations should be optimized, but a starting point could be in the low nanomolar range for the enzyme and micromolar range for the cofactors.
-
Enzyme Addition: Add 5 µL of the enzyme/cofactor solution to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of the biotinylated H3K4me3 peptide substrate in assay buffer to each well.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to proceed.
-
Detection Mix Preparation: Prepare a detection mixture containing the anti-H3K4me3 antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads in an appropriate buffer.
-
Detection: Add 10 µL of the detection mixture to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader. A high signal indicates inhibition of KDM5A.
Confirmatory Analysis of KDM5A Inhibition by MALDI-TOF Mass Spectrometry
This protocol is for the secondary validation and quantitative analysis of hits identified from the primary screen. It directly measures the enzymatic activity of KDM5A by monitoring the mass shift of the histone peptide substrate as it is demethylated.
Materials:
-
Recombinant KDM5A enzyme
-
H3(1-21)K4me3 peptide substrate
-
Assay Buffer
-
Cofactors: Fe(II) and α-KG
-
This compound or other test compounds
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Trifluoroacetic acid (TFA)
-
MALDI-TOF mass spectrometer
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the KDM5A enzyme, cofactors, and the test compound (e.g., this compound) at various concentrations in the assay buffer.
-
Initiation: Add the H3K4me3 peptide substrate to initiate the reaction. The final reaction volume is typically small (e.g., 20-50 µL).
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a small volume of 0.1% TFA.
-
Sample Preparation for MALDI-TOF:
-
Mix a small aliquot (e.g., 1 µL) of the quenched reaction with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion mode.
-
Analyze the spectra to determine the relative abundance of the trimethylated (H3K4me3), dimethylated (H3K4me2), and monomethylated (H3K4me1) forms of the peptide substrate.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the substrate-to-product conversion in the presence of the inhibitor to the control (DMSO).
Cellular Assay for KDM5A Inhibition: Immunofluorescent Staining of H3K4me3
This protocol describes a cell-based assay to confirm that a compound can inhibit KDM5A activity within a cellular context by observing changes in global H3K4me3 levels.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for FLAG-tagged KDM5A
-
Transfection reagent
-
This compound or test compound
-
Formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-FLAG and anti-H3K4me3
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed HEK293 cells on coverslips in a 24-well plate.
-
Transfection: Transfect the cells with the FLAG-KDM5A expression vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with this compound (e.g., 2 µM) or the test compound for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-FLAG and anti-H3K4me3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In KDM5A-overexpressing cells (FLAG-positive), a decrease in H3K4me3 signal is expected. Effective inhibitors like this compound will prevent this decrease.
Visualizations
Caption: Simplified KDM5 signaling pathway and the inhibitory action of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse epithelial-mesenchymal transition contributes to the regain of drug sensitivity in tyrosine kinase inhibitor-resistant non-small cell lung cancer cells | PLOS One [journals.plos.org]
- 5. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Uptake and Stability of Ryuvidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryuvidine is a small molecule inhibitor with recognized anticancer properties, targeting several key cellular proteins including SET domain-containing protein 8 (SETD8), cyclin-dependent kinase 4 (CDK4), and lysine-specific demethylase 5A (KDM5A).[1][2][3] Its mechanism of action involves the suppression of H4K20 monomethylation, inhibition of DNA synthesis, and induction of the DNA damage response.[1][4][5][6] Given its therapeutic potential, a thorough understanding of its cellular bioavailability and stability is crucial for the design and interpretation of both in vitro and in vivo studies.
These application notes provide detailed protocols for assessing the cellular uptake and stability of this compound in relevant biological matrices. The following sections describe experimental workflows, from cell culture and treatment to sample analysis, and offer templates for data presentation.
I. Protocol for Assessing Cellular Uptake of this compound
The cellular uptake of this compound can be quantified to determine its intracellular concentration and permeability. Two primary methods are presented here: a direct measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect method using fluorescence-based techniques, which would require a fluorescently labeled version of this compound.
A. Cellular Uptake Quantification by LC-MS/MS
This method allows for the precise measurement of unlabeled this compound within the cell.
Experimental Protocol:
-
Cell Culture:
-
Seed adherent cancer cell lines (e.g., HeLa or PC9) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate cells in complete culture medium at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours) to assess time-dependent uptake.
-
-
Sample Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Lyse the cells directly in the well by adding a known volume of lysis buffer (e.g., methanol with an internal standard).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the cell lysate vigorously and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Prepare a standard curve of this compound in the same lysis buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the samples and standards using a validated LC-MS/MS method to determine the concentration of this compound.
-
Normalize the amount of this compound to the cell number or total protein content of each sample.
-
Data Presentation:
Table 1: Intracellular Concentration of this compound
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/10^6 cells) |
|---|---|---|
| 1 | 1 | |
| 1 | 4 | |
| 1 | 8 | |
| 1 | 24 | |
| 5 | 1 | |
| 5 | 4 | |
| 5 | 8 | |
| 5 | 24 | |
| 10 | 1 | |
| 10 | 4 | |
| 10 | 8 |
| 10 | 24 | |
Workflow for Cellular Uptake Analysis:
II. Protocol for Assessing the Stability of this compound
The stability of this compound should be evaluated in various biological matrices to understand its degradation profile.
A. Stability in Cell Culture Medium
Experimental Protocol:
-
Spike this compound into complete cell culture medium at a known concentration (e.g., 10 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂) for different durations (e.g., 0, 2, 6, 12, 24, 48 hours).
-
At each time point, collect an aliquot of the medium.
-
Prepare the samples for LC-MS/MS analysis, which may involve protein precipitation.
-
Analyze the samples to determine the remaining concentration of this compound.
B. Stability in Cell Lysate (Metabolic Stability)
Experimental Protocol:
-
Prepare a cell lysate from the desired cell line.
-
Spike this compound into the cell lysate at a known concentration.
-
Incubate the mixture at 37°C for various time points.
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Process the samples for LC-MS/MS analysis.
C. Plasma Stability
Experimental Protocol:
-
Thaw fresh frozen plasma (e.g., human, mouse) on ice.
-
Spike this compound into the plasma at a known concentration.
-
Incubate at 37°C for various time points.
-
At each time point, precipitate the plasma proteins (e.g., with cold acetonitrile).
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
Data Presentation:
Table 2: Stability of this compound in Various Biological Matrices
| Matrix | Incubation Time (hours) | This compound Remaining (%) |
|---|---|---|
| Cell Culture Medium | 0 | 100 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Cell Lysate | 0 | 100 |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| Plasma | 0 | 100 |
| 0.5 | ||
| 1 | ||
| 2 |
| | 4 | |
Workflow for Stability Assessment:
III. This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its anticancer effects by inhibiting multiple key regulators of the cell cycle and chromatin state. Its primary targets include CDK4, which is crucial for the G1/S phase transition, and the histone methyltransferase SETD8. By inhibiting these proteins, this compound can lead to cell cycle arrest and the induction of a DNA damage response.
Simplified Signaling Pathway:
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ryuvidine insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ryuvidine, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is not recommended. To achieve the desired concentration in an aqueous buffer, it is best to first create a concentrated stock solution in an organic solvent and then dilute that stock solution into your aqueous buffer.
Troubleshooting Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing a stock solution.[1]
-
Prepare a concentrated stock solution: Dissolve the this compound powder in the chosen organic solvent. See Table 1 for solubility data. Sonication or gentle warming (up to 60°C) can aid in dissolution.[2][3]
-
Dilute into aqueous buffer: Add the stock solution dropwise to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
-
Final concentration check: Ensure the final concentration of the organic solvent in your aqueous solution is low enough not to affect your experiment.
Q2: What is the maximum recommended concentration of this compound in an aqueous solution?
A2: The solubility of this compound in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.2 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1] For other aqueous buffers, the maximum concentration may vary. It is advisable to perform a small-scale pilot experiment to determine the optimal concentration for your specific buffer system.
Q3: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. How can I resolve this?
A3: Precipitation upon dilution can occur if the solubility limit in the final aqueous solution is exceeded or if the mixing is inadequate.
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your stock solution further.
-
Optimize the dilution process: Add the stock solution very slowly to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Consider a different co-solvent system: If DMSO or DMF are not compatible with your experiment, ethanol is another option, although this compound is less soluble in it.[1]
Q4: Can I store my aqueous solution of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and precipitation over time.[1] Stock solutions in anhydrous DMSO or DMF, purged with an inert gas, can be stored at -20°C for up to one month or -80°C for up to six months.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | 12.5 | 43.96 | [2] |
| DMSO | 5.69 | 20 | |
| DMSO | 5 | - | |
| DMSO | 2 | 7.03 | [1] |
| DMSO | 1 | 3.52 | [3] |
| DMF | 5 | 17.59 | [1] |
| DMF | 2 | 7.03 | [3] |
| Ethanol | 1.42 | 5 | |
| Ethanol | 0.5 | 1.76 | [1] |
| 1:4 DMF:PBS (pH 7.2) | 0.2 | 0.70 | [1] |
Molecular Weight of this compound: 284.33 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.84 mg of this compound powder and place it in a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm gently at a temperature not exceeding 60°C until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the cell culture medium.
-
Immediately vortex the solution for 30-60 seconds to ensure thorough mixing and prevent precipitation.
-
The final concentration of the working solution is 10 µM this compound in 0.1% DMSO.
-
Use the working solution immediately. Do not store.
Visualizations
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
Optimizing Ryuvidine Concentration for Maximum Efficacy in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ryuvidine in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with activity against several cellular targets. It was initially identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4)[1]. Subsequent research has shown it to be a potent inhibitor of SET domain-containing protein 8 (SETD8), also known as KMT5A, with an IC50 of 0.5 µM, leading to the suppression of H4K20 monomethylation[1][2]. Additionally, this compound inhibits the histone demethylase KDM5A[3][4][5].
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 1 µM to 10 µM is recommended for initial experiments. For sensitive cell lines, concentrations as low as 0.5 µM may be effective, while for more resistant lines, up to 20 µM may be necessary[2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol[1]. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended.
-
Stock Solution Preparation:
-
Storage:
Q4: What are the known downstream effects of this compound treatment?
This compound treatment has been shown to induce a DNA damage response[7][8]. This is characterized by the activation of the ATM-CHK2 signaling pathway, leading to the phosphorylation of H2AX (γH2AX) and cell cycle arrest in the S phase[7][9]. It can also lead to a decrease in the protein levels of CDC7[8].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 5 µM). Reduce the treatment duration. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same DMSO concentration. | |
| No observable effect at the tested concentrations. | Ineffective concentration for the specific cell line. | Increase the concentration of this compound in a stepwise manner (e.g., up to 20 µM or higher, based on preliminary toxicity data). |
| Insufficient treatment duration. | Extend the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Poor solubility or degradation of this compound. | Ensure the stock solution is properly dissolved and has been stored correctly. Prepare a fresh stock solution. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Fluctuation in incubation conditions. | Maintain consistent temperature, CO2, and humidity levels in the incubator. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use aseptic techniques. |
Data Presentation
Table 1: Reported IC50 Values of this compound for Various Targets
| Target | IC50 Value | Reference |
| SETD8 | 0.5 µM | [1][2] |
| CDK4 | 6.0 µM | [1][2] |
| KDM5A | Not explicitly stated as an IC50, but effective at low µM concentrations | [3][4][5] |
Table 2: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| HeLa | 1 - 20 µM | Reduction in CDC7 levels and blockage of DNA synthesis | [2] |
| KAIMRC2 (Breast Cancer) | IC50 of 0.8 µM (48h) | Inhibition of cell growth | [2] |
| HEK293 | 2 µM (48h) | Repression of H3K4me3 demethylation | [3] |
| PC9 (Non-small-cell lung cancer) | ~5 µM | Inhibition of growth in gefitinib-tolerant cells | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in your complete cell culture medium. A common starting range is 0.1 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Protein Expression/Phosphorylation
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-H2AX, CHK2, CDC7).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
References
- 1. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Histone Methyltransferase | CDK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 9. caymanchem.com [caymanchem.com]
Ryuvidine Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Ryuvidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues and optimize your experimental design for the highest possible specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: I'm observing an unexpected phenotype in my this compound-treated cells that doesn't align with the known function of its primary target. What could be the cause?
A2: This is a common indication of off-target activity. This compound, while highly selective for its primary kinase target, may interact with other kinases or proteins at higher concentrations.[3][5] This can activate or inhibit other signaling pathways, leading to the unexpected phenotype.[6][7] We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and running a kinase screen to identify potential off-target interactions.
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A3: The key is to use the lowest concentration of this compound that elicits the desired on-target effect. A carefully planned dose-response experiment is the best approach.[8] By testing a range of concentrations, you can identify the EC50 (half-maximal effective concentration) for your on-target phenotype and select a concentration at or slightly above this value for your experiments. This minimizes the likelihood of engaging off-target proteins, which typically have a lower binding affinity.
Q4: Are there control experiments I can perform to confirm that my observed effects are due to the inhibition of the primary target and not off-targets?
A4: Yes, several control experiments are highly recommended:
-
Rescue Experiments: If possible, introduce a downstream component of the target signaling pathway that is constitutively active or resistant to this compound's effects. If the observed phenotype is reversed, it strongly suggests the effect is on-target.
-
Use of a Structurally Unrelated Inhibitor: Employing another inhibitor with a different chemical structure but the same primary target can help confirm that the observed phenotype is not due to the unique off-target profile of this compound.
-
Washout Experiments: For reversible inhibitors like this compound, washing out the compound should lead to a reversal of the phenotype.[9][10] If the effect persists long after washout, it may indicate an irreversible off-target interaction or downstream cellular changes that are not easily reversed.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentration. | Off-target effects leading to cytotoxicity. | Perform a dose-response curve to find the minimal effective, non-toxic concentration. Consider using a lower concentration for a longer duration. |
| Inconsistent results between experiments. | Variability in this compound concentration or cell state. | Ensure precise dilution of this compound for each experiment. Standardize cell culture conditions, including passage number and confluency. |
| Observed phenotype does not match genetic knockdown of the target. | Off-target effects of this compound or compensatory mechanisms in genetic models. | Use a secondary, structurally distinct inhibitor of the same target to see if the phenotype is consistent. Perform a rescue experiment. |
| Effect of this compound is not reversible after washout. | Potentially irreversible off-target binding or induction of a stable cellular state. | Conduct a detailed time-course washout experiment, analyzing key pathway markers at multiple time points post-washout.[10][12] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target kinase and two common off-target kinases. This data is crucial for designing experiments with optimal specificity.
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase A | 15 | High-affinity binding, indicating potent on-target activity. |
| Off-Target Kinase B | 350 | Moderate affinity; potential for off-target effects at concentrations >100 nM. |
| Off-Target Kinase C | 1200 | Low affinity; off-target effects are less likely but possible at micromolar concentrations. |
-
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.[13]
Experimental Protocols
Protocol 1: Dose-Response Curve for Optimal Concentration
This protocol will help you determine the lowest effective concentration of this compound for your specific cell type and phenotype.
-
Cell Plating: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Serial Dilution: Prepare a 2x stock of the highest concentration of this compound to be tested. Perform a serial dilution (e.g., 1:3) in your cell culture medium to create a range of concentrations. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound and vehicle controls. Incubate for the desired treatment duration.
-
Assay: Perform your primary assay to measure the biological response (e.g., cell viability, protein phosphorylation, gene expression).
-
Data Analysis: Plot the response against the log of the this compound concentration.[14] Fit the data using a sigmoidal dose-response curve to determine the EC50.[8][15][16] Choose a concentration for future experiments that is at or slightly above the EC50.
Protocol 2: Washout Experiment to Confirm Reversibility
This protocol is designed to test whether the effects of this compound are reversible, which is characteristic of on-target inhibition.
-
Treatment: Treat cells with the optimized concentration of this compound (from Protocol 1) and a vehicle control for the standard treatment duration.
-
Washout:
-
Aspirate the medium containing this compound or vehicle.
-
Gently wash the cells twice with pre-warmed, drug-free culture medium.[10]
-
Add fresh, drug-free medium to the cells.
-
-
Time-Course Analysis: Collect samples at various time points after the washout (e.g., 0, 2, 6, 12, 24 hours).
-
Endpoint Measurement: Analyze the samples for your phenotype of interest to see if the effect of this compound diminishes over time, indicating reversibility.
Visualizations
Signaling Pathways
Caption: On-target vs. off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. off-target effect | Nodes Bio Glossary [nodes.bio]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Ryuvidine Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Ryuvidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-target inhibitor. While initially identified as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor, further studies have revealed its potent inhibitory activity against SET domain-containing protein 8 (SETD8) and Lysine-specific demethylase 5A (KDM5A).[1] Importantly, a primary mechanism of its cytotoxic effects is the induction of a DNA damage response.[2][3]
Q2: I am observing a strong DNA damage response (e.g., γ-H2AX foci formation) in my experiments. Is this an expected off-target effect?
A2: Yes, this is an expected and significant effect of this compound. Instead of being a minor off-target effect, the induction of DNA double-strand breaks and the subsequent activation of the ATM-CHK2 signaling pathway are considered a primary driver of this compound's anti-proliferative and cytotoxic activity.[2][3][4] Therefore, observing markers of DNA damage is a direct outcome of this compound treatment.
Q3: Is this compound a direct inhibitor of CDC7 kinase?
A3: No, studies have shown that this compound is not a direct inhibitor of CDC7 kinase activity.[2] Instead, it reduces the cellular protein levels of CDC7, which contributes to the observed blockade of DNA synthesis.[2] This is an important distinction for researchers investigating pathways involving CDC7.
Q4: What are the solubility and stability properties of this compound?
A4: this compound is a crystalline solid with limited solubility in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent like DMSO, DMF, or ethanol to create a stock solution. For aqueous buffers, first dissolving in DMF and then diluting is recommended. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) results with this compound are highly variable between experiments. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound has low aqueous solubility.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation after adding this compound to the media. |
| Inconsistent Seeding Density | Variations in the initial number of cells per well will lead to variability in the final readout. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Cell Line Specific Effects | The cytotoxic effects of this compound can vary between different cell lines.[5] Ensure you are using a consistent cell line and passage number for your experiments. |
| Assay Incubation Time | The kinetics of this compound-induced cell death may vary. Optimize the incubation time with the compound to capture the desired effect. A time-course experiment is recommended. |
| Metabolic Interference with Assay | Some compounds can interfere with the enzymatic reactions of viability assays (e.g., reduction of tetrazolium salts in MTT). Consider using an orthogonal assay that measures a different viability parameter (e.g., ATP content with CellTiter-Glo vs. metabolic activity with MTT).[6] |
Unexpected Western Blot Results
Q: I am not observing the expected changes in my target of interest after this compound treatment in my Western blot analysis. What should I check?
A: Unexpected Western blot results can be due to a misunderstanding of this compound's mechanism or technical issues with the Western blotting procedure.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Misinterpretation of Mechanism | If you are expecting direct inhibition of a kinase that is not a primary target of this compound, you may not see the expected downstream phosphorylation changes. Instead, probe for markers of the DNA damage response, such as phosphorylated ATM (p-ATM), phosphorylated CHK2 (p-CHK2), and phosphorylated Histone H2A.X (γ-H2AX).[4] |
| Incorrect Antibody | Ensure your primary antibody is validated for Western blotting and recognizes the correct epitope (e.g., a specific phosphorylation site). |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve your protein of interest and its post-translational modifications. |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane by Ponceau S staining before blocking. Adjust transfer conditions (time, voltage) based on the molecular weight of your target protein. |
| Insufficient Antibody Incubation | Optimize primary and secondary antibody concentrations and incubation times. Consider incubating the primary antibody overnight at 4°C for low abundance targets. |
Experimental Protocols
Protocol 1: Western Blotting for DNA Damage Markers
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ATM, p-CHK2, and γ-H2AX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium and incubate for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
This compound-Induced DNA Damage Response Pathway
Caption: this compound induces DNA double-strand breaks, activating the ATM-CHK2 signaling pathway.
Experimental Workflow for Investigating this compound's Effects
Caption: A typical experimental workflow for characterizing the cellular effects of this compound.
References
- 1. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ryuvidine Technical Support Center: Best Practices for Storage, Handling, and Experimental Use
Welcome to the Ryuvidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder to ensure its long-term stability?
A1: this compound powder is stable for at least four years when stored at -20°C.[1][2] For shorter durations, it can be stored at +4°C for up to two years.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, this compound can be dissolved in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 12.5 mg/mL (43.96 mM).[3][4] For enhanced solubility in DMSO, ultrasonic treatment and warming to 60°C may be applied.[3][4] It is also soluble in dimethylformamide (DMF) at approximately 5 mg/mL and to a lesser extent in ethanol at about 0.5 mg/mL.[2] When preparing solutions, it is recommended to purge the solvent with an inert gas.[2]
Q3: How should I store my this compound stock solution?
A3: For optimal stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: Is this compound soluble in aqueous buffers?
A4: this compound has limited solubility in aqueous buffers.[2] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[2] For example, a 1:4 solution of DMF:PBS (pH 7.2) can achieve a this compound concentration of approximately 0.2 mg/mL.[2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q5: What are the known targets of this compound?
A5: this compound is a multi-target inhibitor. Its primary targets include SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A).[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of this compound powder or stock solutions leading to degradation. | Ensure this compound powder is stored at -20°C for long-term storage. For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous media. | Due to its low aqueous solubility, ensure proper dissolution in an organic solvent like DMSO or DMF before diluting into your aqueous experimental medium. Prepare fresh aqueous solutions daily. | |
| Low or no observable activity | Incorrect concentration of this compound used. | The effective concentration of this compound can vary depending on the cell line and target. For example, it inhibits SETD8 with an IC50 of 0.5 µM, while for CDK4, the IC50 is 6.0 µM.[3][4] Conduct a dose-response experiment to determine the optimal concentration for your specific assay. |
| Instability of this compound in the experimental setup. | Be mindful of the pH and temperature of your experimental buffers, as these can affect the stability of small molecules. While specific degradation pathways for this compound are not extensively documented, general best practices for handling small molecules should be followed. | |
| Unexpected cellular toxicity | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Run a solvent-only control to assess any solvent-induced toxicity. |
Quantitative Data Summary
This compound Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 4 years | [1][2] |
| Powder | +4°C | 2 years | [3][4] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
This compound Solubility
| Solvent | Concentration | Citations |
| DMSO | 12.5 mg/mL (43.96 mM) | [3][4] |
| DMF | ~5 mg/mL | [2] |
| Ethanol | ~0.5 mg/mL | [2] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cell lines with this compound to assess its biological effects.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Adherent cell line of interest (e.g., HeLa)
-
96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in the desired culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours, depending on the experimental endpoint).[3][4]
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or RNA extraction for gene expression analysis.
Protocol 2: Western Blot Analysis of this compound-Treated Cells
This protocol describes how to analyze changes in protein levels or phosphorylation status in cells treated with this compound.
Materials:
-
Lysates from this compound-treated and control cells (from Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SETD8, CDK4, p-MCM2, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Ryuvidine Experiments: Technical Support Center for Identifying and Mitigating Potential Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving Ryuvidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Unexpected Cell Death or Cytotoxicity
Question: I'm observing significant cytotoxicity with this compound at concentrations intended to only inhibit my primary target (e.g., CDK4 or KDM5A). Is this expected, and how can I be sure the observed effect is specific to my target of interest?
Answer:
This is a critical observation and a potential artifact of this compound's multiple cellular effects. While this compound has been reported to inhibit specific enzymes like CDK4 and KDM5A, studies have shown that it can also induce a DNA damage response, leading to cytotoxicity that may be independent of its intended target.[1][2][3]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve in your cell line to determine the precise IC50 value. Compare this to published values for its various targets.
-
Positive and Negative Controls:
-
Positive Controls: Use other known inhibitors of your target of interest to see if they phenocopy the effects of this compound.
-
Negative Controls: Use a structurally similar but inactive analog of this compound if available. Additionally, using cell lines where your target is knocked out or knocked down can help determine if the effect is target-dependent.
-
-
Assess DNA Damage: Check for markers of DNA damage, such as the phosphorylation of H2AX (γ-H2AX) and ATM, via western blotting or immunofluorescence.[1][4] An increase in these markers suggests an off-target DNA damage response may be contributing to the cytotoxicity.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution. Off-target effects might lead to a different cell cycle arrest profile than expected from inhibiting your primary target.
FAQ 2: Discrepancy in Expected Phenotype for a CDK4 Inhibitor
Question: I'm using this compound as a CDK4 inhibitor, but I'm seeing effects in Retinoblastoma (Rb) pathway-deficient cell lines. Shouldn't these cells be resistant to CDK4 inhibition?
Answer:
Your observation is consistent with findings that suggest this compound's cytotoxic activity may not be solely mediated by CDK4 inhibition.[1] The canonical CDK4/6-Rb pathway involves CDK4/6 phosphorylating Rb to allow cell cycle progression. In Rb-deficient cells, this pathway is already dysregulated, and thus, they should be less sensitive to CDK4 inhibitors. The fact that you are seeing an effect suggests other mechanisms are at play.
Potential Off-Target Mechanisms:
-
Induction of DNA Damage: As mentioned previously, this compound can induce a DNA damage response, which would affect cells regardless of their Rb status.[1]
-
Inhibition of Other Kinases or Enzymes: this compound is known to inhibit other proteins such as SETD8 and KDM5A, and it reduces the levels of CDC7 protein.[1][5][6] The observed phenotype could be a result of one or a combination of these off-target effects.
Experimental Workflow to Deconvolute Effects:
Caption: Workflow for investigating unexpected this compound activity.
FAQ 3: this compound Appears to Inhibit CDC7, but In Vitro Kinase Assays are Negative
Question: My cell-based assays show a decrease in CDC7-dependent phosphorylation of MCM2 after this compound treatment, suggesting it's a CDC7 inhibitor. However, my in vitro kinase assay with recombinant CDC7 shows no direct inhibition. What could be happening?
Answer:
This is a key finding that has been reported in the literature. This compound is not a direct inhibitor of CDC7 kinase activity.[1] Instead, it reduces the cellular protein levels of CDC7.[1][3] This leads to a decrease in the phosphorylation of its substrates, like MCM2, which can be misinterpreted as direct enzymatic inhibition in a cellular context.
Troubleshooting and Verification:
-
Western Blot for Total CDC7: Perform a time-course and dose-response experiment and probe for total CDC7 protein levels via western blot. You should observe a decrease in CDC7 protein abundance that correlates with the decrease in p-MCM2 levels.
-
Proteasome/Caspase Inhibition: To investigate the mechanism of CDC7 reduction, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a pan-caspase inhibitor (e.g., Z-VAD-FMK). This can help determine if CDC7 is being degraded via the proteasome or as a result of apoptosis. Interestingly, one study found that a pan-caspase inhibitor did not rescue the this compound-induced loss of CDC7, suggesting a caspase-independent mechanism.[1]
Signaling Pathway Diagram:
Caption: this compound's indirect effect on CDC7 activity.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line(s) | Reference |
| This compound | SETD8 | 0.5 µM | In vitro | [5] |
| This compound | CDK4 | 6.0 µM | In vitro | [5] |
| This compound | Cell Growth | 0.8 µM | KAIMRC2 | [5] |
| This compound | KDM5A | ~2 µM | In vitro (MALDI-TOF/MS) | [2][6] |
| This compound | KDM5B | More sensitive than KDM5A | In vitro | [2][6] |
| This compound | KDM5C | Inhibited | In vitro | [2][6] |
Key Experimental Protocols
Protocol 1: In-Cell Western (ICW) for MCM2 Phosphorylation
This protocol is adapted from studies screening for modulators of CDC7 activity.[1]
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., a known CDC7 inhibitor) and a negative control (e.g., DMSO).
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Target Antibody: Anti-pSer40/41 MCM2 antibody.
-
Normalization Control: Anti-total MCM2 antibody or a DNA stain like DRAQ5.
-
-
Secondary Antibody Incubation: Wash plates and incubate with species-specific secondary antibodies conjugated to infrared dyes (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash plates and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the target and normalization control. The final signal is expressed as the ratio of target fluorescence to normalization fluorescence.
Protocol 2: Western Blot for DNA Damage Response Markers
-
Cell Lysis: Treat cells with this compound for the desired time and dose. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Anti-phospho-ATM (Ser1981)
-
Anti-total H2A.X and anti-total ATM for loading controls.
-
Anti-CDC7
-
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: KDM5A Cellular Activity Assay (Immunofluorescence)
This protocol assesses the ability of this compound to inhibit KDM5A's demethylase activity in cells.[2][6]
-
Cell Transfection: Transiently transfect cells (e.g., HEK293) with a plasmid expressing Flag-tagged KDM5A.
-
This compound Treatment: Treat the transfected cells with this compound (e.g., 2 µM) for 48 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Antibody Staining:
-
Incubate with primary antibodies: anti-Flag (to identify transfected cells) and anti-H3K4me3.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
-
Imaging: Counterstain nuclei with DAPI and visualize using a fluorescence microscope. In KDM5A-overexpressing (Flag-positive) cells, H3K4me3 levels should be low. Effective inhibition by this compound will result in the restoration of the H3K4me3 signal in these cells.
References
- 1. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 2. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
How to determine the optimal treatment duration for Ryuvidine in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal treatment duration for Ryuvidine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration for this compound to show an effect in vitro?
A1: The effective treatment duration for this compound can vary significantly depending on the cell line, the concentration of this compound used, and the biological endpoint being measured. Published studies have reported effects with incubation times ranging from 1 hour to 48 hours. For instance, a 1 to 9-hour treatment has been shown to reduce CDC7 levels and block DNA synthesis in HeLa cells, while a 48-hour treatment strongly inhibits the growth of KAIMRC2 breast cancer cells.[1] Another study also reported a 48-hour treatment with this compound was sufficient to observe the repression of H3K4me3 demethylation.
It is crucial to perform a time-course experiment for your specific cell line and experimental conditions to determine the optimal duration.
Q2: What is the general mechanism of action for this compound?
A2: this compound is a multi-target inhibitor. Its primary known mechanisms of action include:
-
Inhibition of SET domain-containing protein 8 (SETD8): This suppresses the monomethylation of histone H4 at lysine 20 (H4K20me1).[1]
-
Inhibition of Cyclin-Dependent Kinase 4 (CDK4): This can interfere with cell cycle progression.[1]
-
Inhibition of Lysine-Specific Demethylase 5A (KDM5A): This leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3).[2][3]
-
Induction of DNA Damage Response: this compound has been shown to block DNA synthesis and activate the ATM/CHK2 and ATR/CHK1 signaling pathways.[4][5][6]
This multi-faceted activity leads to cell cycle arrest, inhibition of cell growth, and induction of apoptosis in susceptible cancer cell lines.
Q3: How do I choose the right concentration of this compound for my experiments?
A3: A dose-response experiment is essential to determine the optimal concentration for your cell line. The IC50 (half-maximal inhibitory concentration) can vary. For example, the IC50 for KAIMRC2 breast cancer cells is reported to be 0.8 µM after 48 hours of treatment.[1] A typical starting point for a dose-response study would be to test a range of concentrations from 0.1 µM to 20 µM.
Troubleshooting Guides
Problem 1: I am not observing any significant effect of this compound on my cells.
-
Possible Cause: The treatment duration is too short.
-
Solution: Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal treatment window.
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Consider using a different cell line that has been reported to be sensitive to this compound. You may also investigate the expression levels of this compound's targets (SETD8, CDK4, KDM5A) in your cell line.
-
-
Possible Cause: Issues with the this compound compound.
-
Solution: Ensure the compound is properly dissolved and stored according to the manufacturer's instructions to prevent degradation.[1]
-
Problem 2: I am seeing high levels of cell death even at short time points and low concentrations.
-
Possible Cause: The cell line is highly sensitive to this compound.
-
Solution: Reduce both the concentration range and the incubation times in your experiments. Consider shorter time points (e.g., 1, 2, 4, and 8 hours) and a lower concentration range.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle-only control in your experimental setup.
-
Experimental Protocols and Data Presentation
To determine the optimal treatment duration, a systematic approach involving a time-course and dose-response study is recommended. The following are generalized protocols for key experiments.
Data Summary: this compound In Vitro Parameters
| Parameter | Cell Line | Concentration | Duration | Observed Effect |
| IC50 | KAIMRC2 (breast cancer) | 0.8 µM | 48 hours | Growth inhibition |
| DNA Synthesis Blockade | HeLa | 1-20 µM | 1-9 hours | Reduction in CDC7 levels |
| H3K4me3 Demethylation | HEK293 | 2 µM | 48 hours | Repression of demethylation |
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability based on metabolic activity.[7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle-only control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (%) against treatment duration for each concentration to determine the optimal time point for the desired effect.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol helps to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the determined concentrations of this compound for various durations.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Evaluating Protein Expression via Western Blotting
This protocol is used to detect changes in the expression or post-translational modification of specific proteins in response to this compound treatment.[14][15][16][17][18]
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ATM, p-CHK2, cleaved PARP, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired durations, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
This compound's Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Determining Optimal Treatment Duration
Caption: Workflow to find the optimal this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting unexpected cytotoxicity with Ryuvidine treatment.
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering unexpected cytotoxicity during experiments with Ryuvidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-target inhibitor. Its primary known mechanisms include:
-
SETD8 Inhibition: It is a potent inhibitor of SET domain-containing protein 8 (SETD8) with an IC50 of approximately 0.5 µM, leading to the suppression of H4K20 monomethylation.[1][2][3]
-
KDM5A Inhibition: this compound also inhibits the histone demethylase KDM5A.[1][4]
-
CDK4 Inhibition: It acts as a weaker inhibitor of Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 6.0 μM.[1][3][5]
-
DNA Damage Response: Treatment with this compound can lead to a reduction in CDC7 protein levels, a blockade of DNA synthesis, and the induction of an ATM-dependent DNA damage response.[1][6][7][8]
Q2: I'm observing much higher cytotoxicity than expected in my cell line. What are the common causes?
Unexpectedly high cytotoxicity can stem from several factors unrelated to the specific activity of this compound. Consider the following common experimental issues:
-
Solvent Toxicity: this compound is often dissolved in DMSO. High final concentrations of DMSO (typically >0.5%) can be independently toxic to cells. Always run a vehicle control (cells treated with the same concentration of DMSO used in your highest this compound dose) to assess solvent toxicity.[9]
-
Incorrect Drug Concentration: Double-check all calculations for dilutions and stock solutions. An error in calculation can lead to significantly higher concentrations being applied to cells.
-
Cell Health and Density: Unhealthy cells or cells plated at a very low density can be more susceptible to stress and toxic effects. Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density for your specific assay and cell line.[9]
-
Contamination: Mycoplasma or bacterial contamination can compromise cell health and sensitize them to drug treatment. Regular testing for contamination is recommended.
-
Compound Stability: this compound is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage for more than a day.[10] Using degraded compound or precipitated drug from an improperly prepared solution can lead to inconsistent results.
Q3: How can I differentiate between apoptosis, necrosis, and a cytostatic effect?
These are distinct cellular outcomes that require specific assays to differentiate:
-
Cytotoxicity (Apoptosis/Necrosis) vs. Cytostasis: Cytotoxicity refers to cell death, while cytostasis is the inhibition of cell proliferation.[11] A simple cell viability assay (like MTT or trypan blue exclusion) at a single endpoint may not distinguish between these. To differentiate, you can perform a cell proliferation assay over time or count cell numbers at the start (T=0) and end of the experiment.[12]
-
Apoptosis vs. Necrosis: These are two different modes of cell death. Apoptosis is a programmed process characterized by caspase activation and the externalization of phosphatidylserine (PS). Necrosis is an uncontrolled process resulting from membrane damage.[13][14] Dual-staining assays using Annexin V (binds to PS) and a viability dye like Propidium Iodide (PI) or 7-AAD can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Q4: My colorimetric cell viability assay (e.g., MTT, CCK-8) results are inconsistent. What could be wrong?
Inconsistencies in colorimetric assays can arise from several sources:
-
Compound Interference: this compound is a colored compound. It may interfere with the absorbance readings of formazan-based assays like MTT, XTT, or CCK-8.[17] Always include a "compound only" control (this compound in media, no cells) to check for background absorbance.
-
Cell Plating Uniformity: Uneven cell distribution across the plate, particularly "edge effects," can cause high variability.[12] Ensure thorough mixing of the cell suspension and consider not using the outer wells of the plate.
-
Incubation Times: Ensure consistent incubation times for both the drug treatment and the assay reagent.
-
Bubbles: Air bubbles in the wells can interfere with absorbance readings.[18]
Quantitative Data Summary
Table 1: this compound - Inhibitory Concentrations (IC₅₀)
| Target/Process | IC₅₀ Value | Cell Line/System | Reference(s) |
| SETD8 (in vitro) | 0.5 µM | Biochemical Assay | [1][3] |
| CDK4 (in vitro) | 6.0 µM | Biochemical Assay | [1][3] |
| Cell Growth | 0.8 µM | KAIMRC2 (Breast Cancer) | [1][5] |
Table 2: this compound - Solubility & Storage
| Solvent | Solubility | Storage of Stock Solution | Reference(s) |
| DMSO | ~2-5 mg/mL | -80°C (6 months), -20°C (1 month) | [1][2][3][10] |
| DMF | ~5 mg/mL | -80°C (6 months), -20°C (1 month) | [1][3][10] |
| Ethanol | ~0.5 mg/mL | -80°C (6 months), -20°C (1 month) | [1][3][10] |
| Aqueous Buffer | Sparingly Soluble (~0.2 mg/mL in 1:4 DMF:PBS) | Do not store for more than one day | [10] |
Experimental Protocols & Workflows
Troubleshooting Workflow for Unexpected Cytotoxicity
The following workflow provides a logical sequence of steps to diagnose the cause of unexpected cytotoxicity.
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.
This compound's Cellular Signaling Pathway
This diagram illustrates the key molecular targets and downstream cellular effects of this compound treatment.
Caption: Key signaling pathways affected by this compound treatment.
Protocol: Differentiating Apoptosis and Necrosis via Annexin V & PI Staining
This protocol is for use with flow cytometry or fluorescence microscopy to distinguish between different cell death modalities.
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to ~70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time period. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains dead/floating cells).
-
Wash adherent cells with PBS (Ca²⁺/Mg²⁺-free).
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell count and adjust the density to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorophore).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[14]
-
Primary Necrotic Cells: Annexin V-negative and PI-positive (this population is often small).
-
-
Interpreting Cell Death Assay Results
The following diagram illustrates the logic for classifying cell populations based on a dual-staining assay like Annexin V/PI.
Caption: Logic for classifying cells using Annexin V and PI staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 265312-55-8) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. mybiosource.com [mybiosource.com]
- 16. abpbio.com [abpbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Managing Autofluorescence in Imaging Experiments with Ryuvidine
Welcome to the technical support center for researchers utilizing Ryuvidine in cellular and tissue imaging experiments. A common challenge in fluorescence microscopy is the presence of autofluorescence, which can interfere with the specific signal from your fluorescent probes. This guide provides comprehensive troubleshooting strategies and frequently asked questions to help you control for potential autofluorescence from your sample when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by the microscope's light source.[1][2] This intrinsic fluorescence can originate from various endogenous molecules such as collagen, elastin, NADH, and lipofuscin.[1][3] Additionally, common experimental procedures, like fixation with aldehydes (e.g., formaldehyde, glutaraldehyde), can induce autofluorescence.[4][5] If the autofluorescence signal overlaps with the emission spectrum of your intended fluorescent label, it can obscure your target's signal, leading to poor signal-to-noise ratios and potentially incorrect data interpretation.[2]
Q2: Does this compound itself cause autofluorescence?
Currently, there is limited published data specifically characterizing the autofluorescent properties of this compound. This compound is a 4,7-benzothiazoledione derivative, and while some heterocyclic compounds can be fluorescent, its contribution to background signal is not well-documented.[6] Therefore, it is crucial to run the proper controls to determine the source of any observed autofluorescence in your experiments.
Q3: How can I determine if the background signal in my images is from autofluorescence?
The most straightforward method is to prepare a control sample that is not treated with your fluorescent probe but is otherwise processed identically to your experimental samples.[1] For immunofluorescence, this would be a sample incubated with only the secondary antibody and a sample with no antibodies at all.[3] If you observe a signal in these control samples, it is likely due to autofluorescence.
Q4: What are the primary sources of autofluorescence in a typical cell or tissue imaging experiment?
The main contributors to autofluorescence can be grouped into two categories:
-
Endogenous Fluorophores: These are naturally occurring molecules within the cells or tissue. Common examples include:
-
Collagen and Elastin: Prevalent in connective tissue, they typically fluoresce in the blue-green region of the spectrum.[3]
-
NADH and Riboflavins: Metabolic coenzymes that are found in most cells and contribute to background fluorescence.[1]
-
Lipofuscin: Granules of metabolic waste that accumulate in aging cells and have a broad emission spectrum.[3]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[3]
-
-
Process-Induced Autofluorescence: This is autofluorescence introduced during sample preparation.
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde are major culprits, with glutaraldehyde generally causing more autofluorescence than formaldehyde.[4][5]
-
Culture Media: Some components in cell culture media, like phenol red and riboflavin, can be fluorescent.[1]
-
Mounting Media: Certain mounting media can contribute to background fluorescence.[2]
-
Troubleshooting Guide for this compound Experiments
If you are experiencing high background in your imaging experiments with this compound, follow this troubleshooting guide to identify and mitigate the source of the autofluorescence.
Workflow for Troubleshooting Autofluorescence
Caption: A flowchart outlining the steps to identify and address autofluorescence.
Step 1: Optimize Sample Preparation
The first line of defense against autofluorescence is to minimize its induction during sample preparation.
| Parameter | Recommendation | Rationale |
| Fixation | Use alcohol-based fixatives (e.g., ice-cold methanol or ethanol) instead of aldehydes if compatible with your antibody.[1][7] If aldehydes are necessary, use paraformaldehyde instead of glutaraldehyde and minimize fixation time.[4] | Aldehyde fixatives create cross-links that can become fluorescent.[4] Alcohols are a non-crosslinking alternative that can reduce this effect. |
| Perfusion | For tissue samples, perfuse with PBS prior to fixation.[3][8] | This removes red blood cells, a significant source of autofluorescence due to their heme groups.[3] |
| Culture Media | For live-cell imaging, switch to a phenol red-free and serum-free medium before imaging.[1] | Phenol red and serum components can be fluorescent. |
| Culture Vessels | When possible, use glass-bottom dishes or plates instead of polystyrene for imaging.[7] | Polystyrene can be a source of autofluorescence. |
Step 2: Select Appropriate Fluorophores
Choosing the right fluorescent probe can help you spectrally separate your signal from the autofluorescence.
| Strategy | Recommendation | Rationale |
| Wavelength | Select fluorophores that are excited by and emit light in the far-red to near-infrared range of the spectrum (e.g., Alexa Fluor 647, Cy5).[1][3][9] | Most endogenous autofluorescence occurs in the blue and green regions of the spectrum.[1] |
| Brightness | Use bright fluorophores (e.g., phycoerythrin (PE) or allophycocyanin (APC)).[1] | A brighter signal from your probe will improve the signal-to-noise ratio against the background autofluorescence. |
| Spectral Properties | Choose fluorophores with narrow excitation and emission spectra.[1] | This reduces the likelihood of spectral overlap with the broad emission of autofluorescence. |
Step 3: Apply Chemical Quenching or Blocking
Several chemical treatments can be used to reduce existing autofluorescence.
| Reagent | Target Autofluorescence | Protocol Summary |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Treat fixed cells or tissues with a fresh solution of 0.1% NaBH4 in PBS for 10-30 minutes.[3][5] |
| Sudan Black B | Lipofuscin and other autofluorescent pigments | Incubate sections with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by extensive washing.[3] |
| Copper Sulfate | General autofluorescence in formalin-fixed tissues | Treat sections with a solution of copper sulfate in ammonium acetate buffer.[9] |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | Use as a counterstain to quench autofluorescence.[4] |
Step 4: Adjust Image Acquisition and Analysis
Proper microscope setup and image processing can further help to distinguish your signal from the background.
| Technique | Description |
| Spectral Imaging and Linear Unmixing | Use a spectral detector to capture the entire emission spectrum of your sample. The known spectrum of the autofluorescence (from your control sample) can then be computationally subtracted from the experimental image. |
| Background Subtraction | In your image analysis software, you can subtract the average background intensity from your image to improve contrast. |
| Time-Gated Imaging | This advanced technique separates signals based on their fluorescence lifetime. Since autofluorescence often has a shorter lifetime than many fluorophores, this can be an effective way to isolate your signal.[10] |
| Multiphoton Microscopy | By using a longer wavelength excitation, multiphoton microscopy can reduce out-of-focus autofluorescence. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde and subsequent washing, prepare a fresh solution of 0.1% sodium borohydride in ice-cold PBS.
-
Immerse your cells or tissue sections in the sodium borohydride solution.
-
Incubate for 10-15 minutes at room temperature. For thicker sections, this may be extended up to 30 minutes.[5]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
-
After your final washing step following secondary antibody incubation, prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate your slides in the Sudan Black B solution for 10-30 minutes at room temperature in the dark.
-
Briefly wash with 70% ethanol to remove excess stain.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
Mount your slides with an appropriate mounting medium.
Visualizing Experimental Workflows
Decision Tree for Selecting an Autofluorescence Control Strategy
Caption: A decision-making diagram for choosing an appropriate method to control autofluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 7. southernbiotech.com [southernbiotech.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. oraclebio.com [oraclebio.com]
- 10. Facile autofluorescence suppression enabling tracking of single viruses in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the reproducibility of Ryuvidine-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Ryuvidine-based assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular targets of this compound?
A1: this compound has been reported to inhibit multiple cellular targets, which can contribute to its biological effects and may vary between cell types. The primary reported targets are:
-
SET domain-containing protein 8 (SETD8): this compound is a potent inhibitor of this enzyme, which is responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1]
-
Cyclin-dependent kinase 4 (CDK4): It has been described as an inhibitor of CDK4, a key regulator of the G1-S phase transition in the cell cycle.[1]
-
Lysine-specific demethylase 5A (KDM5A): this compound has been identified as an inhibitor of this histone demethylase, which removes methyl groups from histone H3 at lysine 4 (H3K4me3/2).[2][3]
It is important to consider these multiple activities when interpreting experimental results, as the observed phenotype may be a consequence of inhibiting one or more of these targets.
Q2: What is the primary mechanism of action of this compound that leads to cytotoxicity in cancer cells?
A2: While initially identified as a CDK4 inhibitor, evidence suggests that the primary mechanism of this compound's cytotoxic activity in many cancer cell lines is the induction of a DNA damage response.[4][5] This is characterized by the activation of the ATM-CHK2 signaling pathway, leading to a blockade of DNA synthesis and subsequent cell death.[6] This effect may be independent of its CDK4 inhibitory activity, as it is observed in cells with a non-functional Rb pathway.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability and reproducibility, follow these guidelines for preparing and storing this compound:
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO to minimize the final concentration of DMSO in your assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is generally stable for up to six months. For short-term storage (up to one month), -20°C is acceptable.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated cytotoxic or inhibitory activity in a variety of human cancer cell lines, including but not limited to:
-
HeLa (cervical cancer)[5]
-
U2OS (osteosarcoma)[4]
-
Various head and neck squamous cell carcinoma (HNSCC) cell lines, with selective potency against HPV-negative lines.[1]
-
KAIMRC2 (breast cancer)
It is important to note that the potency of this compound can vary significantly between different cell lines.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| This compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration or preparing fresh dilutions from the stock. Ensure the final DMSO concentration is not causing solubility issues. |
| Inaccurate IC50 Values | Use a sufficient range of concentrations to generate a complete dose-response curve. Ensure that the top and bottom plateaus of the curve are well-defined. Perform curve fitting using appropriate nonlinear regression models. |
| Interference with Assay Reagents | This compound's color or chemical properties might interfere with the assay readout. Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents. |
| Cell Line Specific Sensitivity | The IC50 of this compound can differ significantly between cell lines.[1] It is crucial to determine the optimal concentration range for each cell line used. |
Issue 2: Inconsistent Results in Enzyme Inhibition Assays (e.g., AlphaScreen, MALDI-TOF MS)
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Ensure proper storage conditions for all assay components. For AlphaScreen assays, protect beads from light.[7] |
| Incorrect Buffer Composition | Verify the pH and salt concentrations of the assay buffer. Some enzymatic assays have specific cofactor requirements (e.g., 2-oxoglutarate and Fe(II) for KDM5A assays) that must be optimized.[3] |
| This compound Competing with Assay Components | In KDM5A assays, it has been shown that this compound does not compete with the cofactor 2-OG.[2] However, for other targets, it is good practice to determine the mechanism of inhibition (e.g., competitive, non-competitive) to optimize assay conditions. |
| Incubation Time and Temperature | Optimize the incubation time and temperature to ensure the enzymatic reaction is in the linear range. For irreversible inhibitors, pre-incubation of the enzyme with the compound may be necessary.[8][9] |
Issue 3: Difficulty in Detecting Changes in Histone Methylation (Immunostaining or Western Blot)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Validate the specificity of the primary antibody for the target histone modification. Use positive and negative controls (e.g., cells treated with a known inhibitor or activator, or knockout/knockdown cell lines). |
| Insufficient Treatment Time or Concentration | The effect of this compound on histone methylation may be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a change. For example, treatment of HEK293 cells with 2 µM this compound for 48 hours was sufficient to show repression of H3K4me3 demethylation.[2][10] |
| Poor Signal-to-Noise Ratio | Optimize blocking and washing steps in your protocol. For immunostaining, ensure proper cell fixation and permeabilization. |
| Cellular Context | The effect of this compound on histone marks may be cell-type specific. The basal level of the histone mark and the expression of this compound's targets can influence the outcome. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| SETD8 Inhibition | Biochemical Assay | 0.5 µM | [1] |
| CDK4 Inhibition | Biochemical Assay | 6.0 µM | [1] |
| KDM5A Inhibition | AlphaScreen Assay | 1.8 µM | [3] |
| KDM5B Inhibition | AlphaScreen Assay | 0.8 µM | [3] |
| KDM5C Inhibition | AlphaScreen Assay | 4.8 µM | [3] |
| Cytotoxicity | HPV-negative HNSCC cell lines (average) | 1.56 µM | [1] |
| Cytotoxicity | HPV-positive HNSCC cell lines (average) | 3.17 µM | [1] |
| Cytotoxicity | IMR90 (non-cancerous) | 2.2 µM | [1] |
| Cytotoxicity | Gefitinib-tolerant PC9 cells (DTEPs) | ~5 µM | [2] |
Experimental Protocols
Protocol 1: In-Cell Western (ICW) for Phospho-MCM2 Levels
This protocol is adapted from a high-throughput screen to identify modulators of CDC7 activity.[4][5]
-
Cell Seeding: Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the specified duration (e.g., 1-9 hours). Include appropriate positive (e.g., known CDC7 inhibitor) and negative (e.g., DMSO) controls.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-MCM2 (pSer40/41) overnight at 4°C. A normalization antibody, such as one against total MCM2, can also be included.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye-conjugated) for 1 hour at room temperature in the dark.
-
Signal Detection: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity and normalize the phospho-MCM2 signal to the total MCM2 or cell number signal.
Protocol 2: Immunostaining for H3K4me3 Levels
This protocol is based on the method used to confirm this compound's inhibition of KDM5A in cells.[2][10]
-
Cell Culture and Transfection: Grow HEK293 cells on coverslips. For overexpression experiments, transiently transfect cells with a vector expressing Flag-tagged KDM5A.
-
This compound Treatment: Treat the cells with this compound (e.g., 2 µM) for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against H3K4me3 and the Flag tag (for transfected cells) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Overview of this compound's reported signaling pathways.
Caption: General experimental workflow for this compound-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 5. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common mistakes to avoid when working with Ryuvidine in the lab.
Ryuvidine is a versatile small molecule inhibitor with significant potential in cancer research and epigenetics. However, its multi-target nature and specific handling requirements can present challenges in experimental design and data interpretation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid common mistakes and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a multi-kinase inhibitor known to target several proteins involved in cell cycle regulation and epigenetics. Its primary targets include SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A).[1][2][3] It is crucial to consider these multiple targets when designing experiments and interpreting results, as the observed phenotype may be a consequence of inhibiting one or more of these proteins.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its activity. This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and DMF.[2][4] It is sparingly soluble in aqueous buffers.[4] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO.
Common Mistake: Precipitate formation in media. To avoid this, it is recommended to first dissolve this compound in an organic solvent such as DMSO before diluting it to the final concentration in your aqueous experimental medium.[4] Also, avoid repeated freeze-thaw cycles of the stock solution.[1]
Storage Recommendations:
-
Solid: Store at -20°C for up to 4 years.[4]
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific biological question. However, published studies provide a general range. For example, concentrations between 1-20 µM have been used in HeLa cells to study DNA damage response.[1] For growth inhibition assays, an IC50 of 0.8 µM was reported in the KAIMRC2 breast cancer cell line after 48 hours of treatment.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected or off-target effects are observed.
-
Possible Cause: As a multi-target inhibitor, this compound's effects can be complex. The observed phenotype might not be solely due to the inhibition of the primary target you are investigating. For instance, while studying its effects as a CDK4 inhibitor, you might observe phenotypes related to the inhibition of SETD8 or KDM5A.[3]
-
Troubleshooting Steps:
-
Review the literature: Familiarize yourself with all known targets of this compound and their downstream signaling pathways.
-
Use multiple readouts: Employ a range of assays to dissect the observed phenotype. For example, if you hypothesize an effect on the cell cycle due to CDK4 inhibition, also assess markers of DNA damage (e.g., γH2AX) to check for effects related to SETD8 or KDM5A inhibition.[5]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Improper handling and storage of this compound leading to degradation.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution.
-
Verify stock solution integrity: If you suspect your stock has degraded, prepare a fresh stock from solid this compound.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Ensure consistent cell density, passage number, and media composition between experiments.
-
Monitor cell health: Regularly check cells for any signs of stress or contamination.
-
Issue 3: Difficulty dissolving this compound in aqueous solutions.
-
Possible Cause: this compound has poor solubility in aqueous buffers.[4]
-
Troubleshooting Steps:
-
Use an organic solvent: First, dissolve the this compound powder in an appropriate organic solvent like DMSO to make a concentrated stock solution.[2][4]
-
Serial dilutions: Prepare intermediate dilutions of the stock solution in the organic solvent before making the final dilution in your aqueous experimental medium. This gradual dilution can help prevent precipitation.
-
Vortexing and warming: Gentle vortexing and warming (e.g., to 37°C) can aid in dissolving this compound. One supplier suggests ultrasonic and warming to 60°C for dissolving in DMSO.[6]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against Various Targets
| Target | IC50 Value | Cell Line/System | Reference |
| SETD8 | 0.5 µM | In vitro | [1] |
| CDK4 | 6.0 µM | In vitro (CDK4/cyclin D1) | [1] |
| KDM5A | Not specified | Inhibits KDM5A, B, and C | [3][7] |
| KAIMRC2 cell growth | 0.8 µM | Breast cancer cell line | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 5.69 | 20 | |
| Ethanol | 1.42 | 5 | |
| DMF | 5 | ~17.6 | [4] |
| DMSO (with sonication and warming) | 12.5 | 43.96 | [6] |
Experimental Protocols
Protocol: Western Blot for Detecting γH2AX as a Marker of DNA Damage
This protocol is adapted from studies showing this compound induces a DNA damage response.[5][8]
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 3, 6, 9 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against total H2AX or a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Mandatory Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Methyltransferase | CDK | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ryuvidine Technical Support Center: Assessing and Controlling for Degradation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and control for the potential degradation of Ryuvidine in cell culture media. The following information is based on general principles of small molecule stability in aqueous solutions and cell culture environments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable in cell culture media?
Currently, there is limited publicly available data specifically detailing the degradation of this compound in cell culture media. However, like many small molecules, its stability can be influenced by various factors in the experimental environment. It is therefore recommended to assess its stability under your specific experimental conditions.
Q2: What are the common factors that can lead to the degradation of small molecules like this compound in media?
Several factors can affect the stability of small molecules in cell culture media, including:
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[1]
-
pH: The pH of the culture media can influence the rate of hydrolysis and other chemical reactions.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1]
-
Oxidation: Reactive oxygen species in the media can lead to oxidative degradation.[1]
-
Enzymatic Degradation: Components in serum or secreted by cells can enzymatically modify the compound.[1]
-
Media Components: Interactions with media components, such as L-glutamine or vitamins, could potentially affect stability.
Q3: How can I prepare and store this compound to maximize its stability?
For optimal stability, it is recommended to store this compound as a solid at -20°C.[2] Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or below to minimize freeze-thaw cycles.[2] It is advisable to prepare fresh working dilutions in your cell culture media immediately before each experiment.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to this compound degradation in your experiments.
Issue: Inconsistent or lower-than-expected activity of this compound.
-
Question: How was the this compound stored and handled?
-
Answer: Ensure that the stock solution was stored properly at -20°C or below and that the number of freeze-thaw cycles was minimized. It is best practice to use freshly prepared dilutions for each experiment.
-
-
Question: At what point was this compound added to the media?
-
Answer: If this compound is added to media and incubated for an extended period before being added to the cells, it may degrade. Try adding this compound to the media immediately before treating the cells.
-
-
Question: What are the components of your cell culture media?
-
Answer: Some media components can be reactive. Consider if any specific supplements in your media could be contributing to degradation. It may be beneficial to test this compound's stability in a simpler, serum-free medium as a control.
-
-
Question: Have you tested for this compound degradation in your specific media?
-
Answer: If you continue to see inconsistent results, it is highly recommended to perform a stability study to determine the half-life of this compound in your experimental conditions.
-
Factors Affecting Small Molecule Stability in Cell Culture Media
The following table summarizes key factors that can influence the stability of compounds like this compound in cell culture media.
| Factor | Potential Impact on Stability | Mitigation Strategies |
| Temperature | Higher temperatures (e.g., 37°C) can increase the rate of chemical degradation.[1] | Prepare fresh solutions and minimize the pre-incubation time of this compound in media at 37°C before adding to cells. |
| pH | The pH of the media can catalyze hydrolytic degradation.[1] | Monitor and maintain the pH of your culture media. |
| Light | Exposure to light can cause photodegradation of sensitive compounds.[1] | Protect this compound stock solutions and media containing this compound from light by using amber tubes or covering with foil. |
| Oxidation | Media components and cellular metabolism can generate reactive oxygen species that may degrade this compound.[1] | Consider the use of antioxidants if oxidative degradation is suspected, but be aware of potential interference with your experimental system. |
| Enzymatic Activity | Enzymes present in serum or secreted by cells can metabolize or degrade this compound.[1] | Perform stability studies in both serum-containing and serum-free media to assess the impact of serum components. |
| Media Components | Certain components in the media, such as pyruvate or bicarbonate, can impact the stability of other media constituents and potentially this compound.[3] | Be aware of the composition of your media and consider testing stability in different media formulations if issues persist. |
Experimental Protocol: Assessing this compound Stability in Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture media.
Objective: To determine the concentration of this compound remaining in cell culture media over time at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a this compound-Spiked Media Solution:
-
Prepare a fresh solution of this compound in your cell culture medium at the final working concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis by HPLC:
-
Once all samples are collected, thaw them and prepare them for HPLC analysis according to your established protocol for this compound quantification.
-
Analyze each sample to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in your media by determining the time it takes for the initial concentration to decrease by 50%.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in media.
Caption: Troubleshooting logic for investigating this compound degradation.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions for in vitro kinase assays with Ryuvidine.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro kinase assays using Ryuvidine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a multi-target small molecule inhibitor. While it was initially identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4) with an IC50 of 6.0 μM, subsequent studies have revealed its potent inhibitory activity against other proteins.[1] Notably, it is a potent inhibitor of the methyltransferase SETD8 (IC50 of 0.5 µM) and the histone demethylase KDM5A.[1][2] It has also been shown to reduce the levels of CDC7 protein and block DNA synthesis.[3][4] This multi-target nature is a critical consideration during experimental design and data interpretation.
Q2: My IC50 value for this compound differs from published data. Why?
Discrepancies in IC50 values are common and can arise from variations in experimental setups.[5] Key factors influencing the apparent potency of an inhibitor include:
-
ATP Concentration: If this compound is an ATP-competitive inhibitor for your kinase of interest, using a high concentration of ATP in the assay will require a higher concentration of this compound to achieve inhibition, leading to a larger apparent IC50 value.[5]
-
Substrate Choice: The use of different substrates, such as a generic peptide versus a full-length physiological protein, can significantly alter the measured potency of an inhibitor.[6]
-
Buffer Components: pH, ionic strength, and the presence of detergents or additives can influence enzyme activity and inhibitor binding.
-
Readout Technology: Different assay technologies (e.g., radiometric, fluorescence, luminescence) have varying sensitivities and may be susceptible to different types of interference, affecting results.[5][7]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a suitable solvent like DMSO.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q4: I'm observing an effect in my assay, but I'm not sure if it's due to inhibition of my target kinase. What are the other known targets of this compound?
Given its polypharmacology, it is crucial to consider other potential targets. If your experimental system contains any of these proteins, they could be responsible for the observed effects. Control experiments, such as using kinases known to be insensitive to this compound or performing counter-screens, are recommended.
Diagram: Known Molecular Interactions of this compound
Caption: this compound inhibits multiple protein classes, not limited to kinases.
Section 2: Troubleshooting Common Issues
Problem: I am observing little to no inhibition of my target kinase.
This is a common issue that can often be resolved by systematically checking your assay components and parameters.
Diagram: Troubleshooting Workflow for Low Inhibition
Caption: A logical workflow for diagnosing failed inhibition assays.
Possible Causes & Solutions:
-
Suboptimal Buffer Conditions: Kinase activity is highly dependent on the reaction buffer. Components such as pH, salt concentration, and cofactors must be optimized for your specific enzyme.[8]
-
Solution: Verify that your buffer components are within the optimal range for your kinase. Refer to Table 1 for recommended starting conditions and optimize as needed.
-
-
High ATP Concentration: If your kinase has a low Km for ATP, using an ATP concentration that is too high (>10x Km) can make it difficult for an ATP-competitive inhibitor like this compound to bind effectively.
-
Solution: Lower the ATP concentration in your assay. A common starting point is to use an ATP concentration equal to the Km for the specific kinase.[5]
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.[1]
-
Solution: Use a fresh aliquot of this compound from a properly stored stock solution. Confirm the concentration of your stock solution if possible.
-
-
Incorrect Enzyme or Substrate Concentration: The concentration of the kinase and its substrate will determine the reaction velocity and overall signal window.
-
Solution: Re-validate the activity of your kinase and substrate lots. Perform titration experiments to find the optimal concentrations that give a robust signal-to-background ratio.
-
Section 3: Experimental Protocols and Data
General Protocol: In Vitro Kinase Assay with this compound
This protocol provides a general framework. Volumes and concentrations should be optimized for each specific kinase system.
-
Prepare Reagents:
-
1x Kinase Buffer: Prepare a working solution of the kinase reaction buffer. See Table 1 for typical components.
-
This compound Dilution Series: Prepare a serial dilution of this compound in 1x Kinase Buffer containing the same final concentration of DMSO as your vehicle control.
-
Kinase Solution: Dilute the kinase enzyme to 2x the final desired concentration in ice-cold 1x Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2x solution of the substrate and ATP in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2x Kinase Solution to each well.
-
Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Mix to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 50 mM EDTA).[8]
-
Add detection reagents according to the manufacturer's protocol for your chosen assay platform (e.g., ADP-Glo™, LanthaScreen™).[7][9]
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Standard Experimental Workflow
Caption: A generalized workflow for a typical in vitro kinase inhibition assay.
Data Tables
Table 1: Recommended Starting Buffer Conditions for In Vitro Kinase Assays
This table provides a general starting point; conditions should be optimized for the specific kinase being assayed.
| Component | Typical Concentration Range | Purpose | Notes |
| Buffer | 25-50 mM HEPES or Tris-HCl | Maintain pH | Optimal pH is typically between 7.0 and 8.0.[2][5] |
| MgCl₂ | 5-15 mM | Essential cofactor for ATP transfer | Required for most kinase activity.[10] |
| Detergent | 0.01% Tween-20 or BRIJ-35 | Prevent non-specific binding | Helps maintain protein solubility.[2] |
| BSA | 0.1 - 1.0 mg/mL | Stabilizing agent | Prevents enzyme from sticking to plate wells.[2] |
| Reducing Agent | 1-2 mM DTT or β-mercaptoethanol | Maintain enzyme stability | Prevents oxidation of cysteine residues. |
| EDTA/EGTA | 0.1 - 1 mM | Chelator | Can be included to chelate contaminating divalent cations; EGTA is specific for Ca²⁺.[5][9] |
Table 2: Known IC50 Values for this compound Against Various Targets
This table summarizes the reported inhibitory concentrations for this compound.
| Target | Target Class | Reported IC50 | Reference(s) |
| SETD8 | Methyltransferase | 0.5 µM | [1] |
| CDK4 | Ser/Thr Kinase | 6.0 µM | [1] |
| KDM5A | Demethylase | ~2 µM | [2] |
| KDM5B | Demethylase | More sensitive than KDM5A | [2][11] |
| KDM5C | Demethylase | Inhibited | [2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Through-Put Screen for Small Molecules Modulating MCM2 Phosphorylation Identifies this compound as an Inducer of the DNA Damage Response | PLOS One [journals.plos.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor signal in a Ryuvidine AlphaScreen assay.
Welcome to the technical support center for the Ryuvidine AlphaScreen assay platform. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you resolve issues with poor signal and optimize your experimental results. While your application involving "this compound" is specific, the underlying principles of the AlphaScreen technology are universal. This guide addresses the core technology to ensure broad applicability.
Understanding the AlphaScreen Assay Principle
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions.[1] The assay relies on two types of beads: a Donor bead and an Acceptor bead.[2] The Donor bead contains a photosensitizer that, upon excitation with light at 680 nm, converts ambient oxygen into a short-lived, high-energy state known as singlet oxygen.[1][2] If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen diffuses and triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light.[1][2] This proximity-dependent signal generation makes it a powerful tool for detecting interactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is considered a good signal-to-background (S/B) ratio? A1: While assay-dependent, a signal-to-background (S/B) ratio above 30 is often considered suitable for assay optimization.[3][4] For high-throughput screening (HTS), robust assays can have S/B ratios of 85 or even higher.[3][5] The primary criteria for assay quality is the S/B ratio.[3]
Q2: Why am I getting no signal or a very low signal? A2: This can be caused by several factors, including:
-
Light Exposure: Donor beads are light-sensitive and can be photobleached if exposed to intense light.[6][7]
-
Incorrect Reagents: Concentrations of beads or binding partners may be too low, or the reagents may have degraded due to improper storage.[7]
-
Assay Conditions: The buffer composition may be inappropriate (e.g., wrong pH, presence of quenching components like sodium azide), or incubation times may be too short.[7]
-
Instrument/Plate Issues: Using incompatible microplates (e.g., black or clear-bottom plates) or incorrect plate reader settings will prevent signal detection.[2][7]
Q3: What type of microplate should I use for an AlphaScreen assay? A3: Standard solid opaque white microplates are recommended for AlphaScreen assays as they reflect the light signal.[2][7] Black plates absorb the signal, and clear-bottom plates are also unsuitable.[2][7] For assays with very high signals, light-gray plates can be used to reduce well-to-well crosstalk.[8]
Q4: How sensitive are the Alpha Donor beads to light? A4: Alpha Donor beads are light-sensitive and should be handled under subdued laboratory lighting (less than 100 Lux).[6][8] All incubations involving Donor beads should be performed in the dark.[6] Prolonged exposure to light can photobleach the beads, leading to a decrease in signal.[7]
Q5: What is the "hook effect" in an AlphaScreen assay? A5: The hook effect is a phenomenon where the assay signal decreases at very high concentrations of the analyte or binding partners.[9][10] This occurs when an excess of one binding partner saturates both Donor and Acceptor beads, preventing the formation of the bead-analyte-bead sandwich required for signal generation.[10][11]
In-Depth Troubleshooting Guide
If you are experiencing poor signal, use the following logical workflow and detailed tables to diagnose and resolve the issue.
Problem: No Signal or Very Low Signal
This is often caused by a fundamental issue with a reagent, instrument setting, or protocol step.
| Possible Cause | Recommended Solution |
| Donor Bead Photobleaching | Donor beads are light-sensitive. Always prepare and add Donor beads under subdued lighting (<100 Lux) and incubate plates in the dark.[6][7][8] If you suspect photobleaching, use a fresh aliquot of beads.[7] |
| Incorrect Microplate Type | Use only solid white opaque microplates (e.g., OptiPlate™) for AlphaScreen assays.[2][7] Black or clear plates will absorb or fail to reflect the signal.[7] |
| Instrument Reader Error | Ensure the plate reader is configured for AlphaScreen with excitation at 680 nm and emission detection between 520-620 nm.[2][8] Consult the instrument manufacturer for correct settings.[7] |
| Inhibitory Buffer Components | Avoid components that quench singlet oxygen (e.g., sodium azide, transition metals) or absorb light in the emission range.[7] Some cell culture media containing biotin (like RPMI) can interfere with streptavidin-coated Donor beads.[9] |
| Degraded Reagents | Beads should be stored at 4°C in the dark.[7] Ensure binding partners (proteins, antibodies) have been stored correctly and have not degraded. |
| No Interaction Between Partners | Confirm that the binding partners are active and capable of interacting. Steric hindrance can also prevent interaction; consider re-engineering the fusion tags or changing the order of addition.[7] |
Problem: Low Signal-to-Background (S/B) Ratio
A low S/B ratio indicates that the background signal is high relative to the specific signal.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate both the binding partners and the AlphaScreen beads to find the optimal concentrations.[5][7] Bead concentrations typically range from 10-40 µg/mL.[7] Reducing bead concentration can lower costs but also linearly decreases the S/B ratio.[3][4] |
| Short Incubation Times | Incubation times may be too short for the binding equilibrium to be reached. Try extending the incubation times for binding partners and/or beads.[7] |
| Inappropriate Assay Buffer | Check the pH, salt concentration, and need for detergents or blocking agents (like BSA) in your buffer.[7] Minor impurities in buffer components, such as NaCl from different sources, can increase background.[3] |
| Non-optimal Order of Addition | The order in which reagents are added can significantly impact assay sensitivity. Experiment with different addition protocols (e.g., pre-incubating binding partners before adding beads).[7][12] |
Assay Optimization and Protocols
Data Presentation: Optimization Tables
Table 1: Recommended AlphaScreen Bead Concentrations
| Bead Concentration (Final) | Signal Output | S/B Ratio | Cost Consideration | Typical Use Case |
| 20 µg/mL | High | High | High | Manufacturer's recommendation, initial assay development.[4] |
| 10 µg/mL | Medium | Medium | Medium | A common compromise to reduce cost while maintaining good assay quality.[4][5] |
| 2.5 - 5 µg/mL | Low | Lower, but can be robust | Low | Cost-saving for HTS, requires significant optimization to minimize background.[3] |
Table 2: General Guidelines for Assay Component Optimization
| Component | Concentration Range | Key Considerations |
| Binding Partners (e.g., Proteins) | 1 - 100 nM | Titrate in a cross-matrix to find the optimal pair concentration.[5][9] High concentrations can cause the "hook effect".[9][10] |
| Assay Buffer | Varies | Typically contains a buffer (e.g., 25-50 mM HEPES, pH 7.4), salt (e.g., 100 mM NaCl), and a blocking agent (e.g., 0.1% BSA).[3][5] Avoid quenchers like sodium azide.[7] |
| Incubation Time | 30 min - 3 hours | Longer incubation times often increase signal, but must be optimized. A 1-2 hour incubation after adding beads is common.[3][5] |
| Assay Volume | 10 - 50 µL | Assays can be miniaturized to 1536-well plates, but this can increase variability due to dispensing errors.[4][9] |
Experimental Protocols: Generic Protein-Protein Interaction Assay
This protocol provides a general workflow for a 384-well plate format. All steps involving Donor beads must be performed under subdued light.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).[3]
-
Binding Partners: Dilute your biotinylated "Molecule A" and tagged "Molecule B" to 2x their final desired concentration in Assay Buffer.
-
Acceptor Beads: Dilute the Acceptor beads (e.g., Nickel Chelate for His-tagged proteins) to 2x their final concentration (e.g., 20 µg/mL final) in Assay Buffer.
-
Donor Beads: Dilute the Streptavidin Donor beads to 2x their final concentration (e.g., 20 µg/mL final) in Assay Buffer. Keep this solution protected from light.
2. Assay Procedure (Order of Addition):
-
Add 10 µL of 2x "Molecule A" (biotinylated) to the wells of a white 384-well OptiPlate.
-
Add 10 µL of 2x "Molecule B" (tagged) to the wells. For negative controls, add 10 µL of Assay Buffer instead.
-
Seal the plate and incubate at room temperature for 30-60 minutes to allow the protein interaction to occur.
-
In subdued light, add 10 µL of the 2x Acceptor bead solution to all wells.
-
Seal the plate and incubate at room temperature for 30-60 minutes in the dark.
-
In subdued light, add 10 µL of the 2x Donor bead solution to all wells. The final volume is now 40 µL.
-
Seal the plate with an opaque seal or cover with a lid and incubate for 1-2 hours at room temperature in the dark.[3]
3. Plate Reading:
-
Allow the plate to equilibrate to the temperature of the plate reader's chamber to avoid temperature gradients.[7]
-
Read the plate on an AlphaScreen-compatible plate reader (Excitation: 680 nm, Emission: 520-620 nm).
References
- 1. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ryuvidine's On-Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ryuvidine, a small molecule inhibitor with potential therapeutic applications, has been reported to engage multiple cellular targets, including SET Domain Containing Protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A).[1] Validating the direct interaction of this compound with these intended targets within a cellular context is a critical step in advancing its development as a chemical probe or therapeutic agent. This guide provides a comparative overview of three widely used methods for assessing on-target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stabilization (DARTS), and Photo-Affinity Labeling (PAL).
Key Concepts in On-Target Validation
Demonstrating that a small molecule directly interacts with its intended protein target within the complex environment of a cell is paramount for several reasons:
-
Mechanism of Action: It confirms the molecular mechanism by which the compound elicits its biological effects.
-
Structure-Activity Relationship (SAR): It provides a quantitative measure to correlate with functional outcomes, guiding medicinal chemistry efforts.
-
Off-Target Effects: It helps to distinguish between on-target and off-target driven phenotypes, crucial for predicting potential toxicities.
Comparative Analysis of On-Target Validation Methods
This section details the principles, experimental workflows, and data interpretation for CETSA, DARTS, and PAL, accompanied by hypothetical quantitative data for this compound's engagement with its putative targets.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[2][3] When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation. This increased stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Workflow:
References
A Researcher's Guide to Selecting Negative Controls for Ryuvidine Experiments
For Researchers, Scientists, and Drug Development Professionals
Ryuvidine is a multi-target inhibitor with complex biological effects, making the selection of an appropriate negative control a critical aspect of experimental design. This guide provides a comprehensive comparison of potential negative controls for this compound experiments, supported by experimental data and detailed protocols, to ensure the accurate interpretation of research findings.
Understanding this compound's Mechanism of Action
This compound is a potent small molecule that exhibits inhibitory activity against several key cellular targets. It was initially identified as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a crucial regulator of the cell cycle.[1][2] Subsequent research has revealed that this compound also potently inhibits the histone methyltransferase SETD8 (also known as KMT5A), which is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1).[1][3][4][5] Furthermore, this compound has been identified as an inhibitor of the histone demethylase KDM5A (also known as JARID1A), which removes methyl groups from histone H3 at lysine 4 (H3K4me3).[1][6][7][8] This multifaceted activity profile means that this compound can impact a wide range of cellular processes, including cell cycle progression, DNA damage response, and gene transcription.[3][9][10][11]
Comparison of Negative Control Strategies for this compound
The ideal negative control for a small molecule inhibitor is a structurally highly similar but inactive analog. In the absence of a commercially available inactive analog for this compound, researchers must employ alternative control strategies. The following table compares various approaches, outlining their respective advantages and disadvantages.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound is used as a control. | - Easy to implement.- Controls for any effects of the solvent on the experimental system. | - Does not control for off-target effects of the this compound molecule itself.- Cannot distinguish between on-target and off-target effects. |
| Structurally Unrelated Inhibitors | Use of inhibitors that are specific for individual targets of this compound (e.g., a selective CDK4 inhibitor, a selective SETD8 inhibitor, or a selective KDM5A inhibitor). | - Helps to dissect which of this compound's effects are attributable to the inhibition of a specific target.- Can provide valuable mechanistic insights. | - These inhibitors will have their own off-target effects.- Does not fully replicate the polypharmacology of this compound. |
| Genetic Controls (siRNA/CRISPR) | Knockdown or knockout of the genes encoding this compound's targets (CDK4, SETD8, KDM5A). | - Highly specific for the target of interest.- Provides strong evidence for on-target effects. | - Can induce compensatory mechanisms.- Does not mimic the acute effects of a small molecule inhibitor.- Labor-intensive and may not be feasible in all experimental systems. |
Experimental Protocols
To rigorously validate the effects of this compound and the utility of the chosen negative controls, a combination of biochemical and cell-based assays should be employed.
Protocol 1: In Vitro Kinase and Methyltransferase/Demethylase Assays
Objective: To confirm the inhibitory activity of this compound on its purified targets and to demonstrate the lack of activity of the vehicle control.
Materials:
-
Purified recombinant CDK4/cyclin D1, SETD8, and KDM5A enzymes.
-
Specific substrates for each enzyme (e.g., Rb protein for CDK4, H4 peptide for SETD8, H3K4me3 peptide for KDM5A).
-
ATP (for CDK4 assay), S-adenosylmethionine (SAM) (for SETD8 assay), and α-ketoglutarate (for KDM5A assay).
-
This compound and vehicle control (DMSO).
-
Assay buffer and detection reagents (e.g., ADP-Glo™ for kinase assay, radioisotope-based or antibody-based detection for methyltransferase/demethylase assays).
Procedure:
-
Prepare serial dilutions of this compound and the vehicle control in the appropriate assay buffer.
-
In a multi-well plate, combine the enzyme, its specific substrate, and the required co-factors.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the enzymatic reaction (e.g., by adding ATP or SAM).
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the enzyme activity using a suitable detection method.
-
Calculate the IC50 value for this compound for each target. The vehicle control should show no inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its targets within a cellular context.
Materials:
-
Cells of interest.
-
This compound and vehicle control (DMSO).
-
Lysis buffer.
-
Equipment for heating cell lysates and performing Western blotting.
-
Antibodies against CDK4, SETD8, and KDM5A.
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatants and analyze the protein levels of CDK4, SETD8, and KDM5A by Western blotting.
-
A shift in the thermal denaturation curve for a target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To assess the impact of this compound and control treatments on downstream signaling pathways in cells.
Materials:
-
Cells of interest.
-
This compound, vehicle control, and structurally unrelated inhibitors.
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Antibodies for phosphorylated and total levels of target proteins (e.g., p-Rb, H4K20me1, H3K4me3, p-CHK2).
Procedure:
-
Treat cells with this compound, vehicle control, or specific single-target inhibitors for various time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against the proteins of interest.
-
Analyze the changes in protein phosphorylation or methylation status to determine the effects of each treatment on the relevant signaling pathways.
Visualizing this compound's Impact and Experimental Design
To better understand the complex interactions of this compound and the logic of the control experiments, the following diagrams are provided.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound studies.
By carefully selecting and validating negative controls using the strategies and protocols outlined in this guide, researchers can confidently dissect the complex biological activities of this compound and generate robust, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 265312-55-8) | Abcam [abcam.com]
- 3. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negative Regulation of Receptor Tyrosine Kinase (RTK) Signaling: A Developing Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ryuvidine's Effects: A Comparative Guide to KDM5A Inhibition
A detailed comparison of the KDM5A inhibitor Ryuvidine against siRNA-mediated knockdown, providing researchers with essential data and protocols for informed experimental design in cancer research and drug development.
This guide offers a comprehensive analysis of this compound, a small molecule inhibitor of the histone demethylase KDM5A, and directly compares its functional effects to those achieved by siRNA-mediated knockdown of the KDM5A gene. For researchers investigating KDM5A's role in cancer biology and developing novel therapeutic strategies, this guide provides a side-by-side view of pharmacological versus genetic inhibition, supported by experimental data and detailed protocols.
Comparative Analysis of KDM5A Inhibition: this compound vs. siRNA
The following tables summarize the quantitative effects of this compound treatment and siRNA knockdown of KDM5A on various cellular and molecular parameters. This data is compiled from multiple studies to provide a clear, comparative overview.
Table 1: Efficacy and Potency of KDM5A Inhibitors
| Parameter | This compound | KDM5A siRNA | Alternative KDM5A Inhibitor (YUKA1) |
| Target(s) | KDM5A, KDM5B, KDM5C, SETD8, CDK4[1][2][3] | KDM5A mRNA | KDM5A, KDM5C[4] |
| IC50 Value | ~5 µM (for growth of gefitinib-tolerant PC9 cells)[5]; 0.5 µM (SETD8), 6.0 µM (CDK4)[3] | Not Applicable | Low µM range[4] |
| Effective Concentration | 2 µM (to repress H3K4me3 demethylation in HEK293 cells)[1] | Varies by siRNA sequence and delivery method | Not specified |
| Specificity | Inhibits multiple KDM5 family members and other kinases[1][3] | Highly specific to KDM5A mRNA | High specificity for KDM5A over KDM5B, KDM6A, and KDM6B[4] |
Table 2: Cellular Effects of KDM5A Inhibition
| Cellular Effect | This compound | KDM5A siRNA | Key Findings |
| Cell Growth Inhibition | Inhibits growth of gefitinib-tolerant PC9 cells[1][2] | Inhibits cell growth in breast cancer cells with KDM5A amplification[6] | Both methods effectively reduce the proliferation of specific cancer cell lines. |
| H3K4me3 Levels | Represses the reduction of H3K4me3 in KDM5A-overexpressing cells[1] | Increases global H3K4me3 levels in a dose-dependent manner[7] | Both approaches lead to an increase in the key epigenetic mark H3K4me3. |
| Gene Expression | Downregulates tissue factor pathway inhibitor 2 (TFPI2)[8] | Significantly increases TFPI-2 mRNA and protein levels[1][8] | Both methods modulate the expression of downstream target genes like TFPI-2. |
| Drug Resistance | Prevents the generation of and inhibits the growth of gefitinib-tolerant lung cancer cells[1][2] | shRNA-mediated knockdown of KDM5A plays a role in drug-resistance in breast cancer[6] | Inhibition of KDM5A appears to be a promising strategy to overcome drug resistance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
siRNA Knockdown of KDM5A
-
Cell Culture and Transfection: HEK293 cells are cultured to an appropriate confluency. Two different siRNAs targeting KDM5A (siRNA85 and 86) and a negative control siRNA are introduced into the cells.[1]
-
RNA Extraction and RT-qPCR: 48 hours post-transfection, total RNA is extracted. The expression levels of KDM5A and TFPI-2 mRNA are quantified by real-time quantitative PCR, with GAPDH used for normalization.[1][8]
-
Protein Extraction and Western Blotting: 48 hours post-transfection for KDM5A and 96 hours for TFPI-2, cells are lysed. Protein concentrations are determined, and equal amounts are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against KDM5A and TFPI-2.[1][8]
This compound Treatment and Analysis
-
Cell Culture and Treatment: Human small-cell lung cancer PC9 cells and their gefitinib-tolerant counterparts are cultured. Cells are treated with varying concentrations of this compound.[1]
-
Cell Viability (MTT) Assay: After a specified treatment period, MTT solution is added to the cells. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[1]
-
Immunostaining for H3K4me3: HEK293 cells overexpressing Flag-tagged KDM5A are treated with this compound (e.g., 2 µM for 48 hours). Cells are then fixed, permeabilized, and stained with antibodies against the Flag tag and H3K4me3 to visualize the effect on histone methylation.[1]
-
In Vitro KDM5A Inhibition Assay (MALDI-TOF/MS): The inhibitory effect of this compound on KDM5A's demethylase activity is measured using MALDI-TOF/MS to quantify the levels of H3K4me3, H3K4me2, and H3K4me1.[1][5]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: KDM5A interacts with and influences multiple cancer-related signaling pathways.
Caption: Workflow for cross-validating this compound's effects using siRNA knockdown.
Caption: Logical flow from KDM5A inhibition to cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ryuvidine and Other CDK4 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Ryuvidine, a multi-targeted kinase inhibitor, and other prominent CDK4 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct mechanisms of action, preclinical efficacy, and target profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction to CDK4 Inhibition
Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, playing a pivotal role in the G1-to-S phase transition. In many cancers, the CDK4/Cyclin D-Retinoblastoma (Rb)-E2F pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] The development of CDK4 inhibitors has marked a significant advancement in cancer therapy, particularly for hormone receptor-positive (HR+) breast cancer.[3] While Palbociclib, Ribociclib, and Abemaciclib are established CDK4/6 inhibitors, this compound presents a unique profile with its activity against multiple targets.[4][5]
Mechanism of Action: The CDK4/Cyclin D-Rb-E2F Pathway
The canonical pathway for G1-S transition involves the formation of a complex between Cyclin D and CDK4/6. This complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor.[6] Liberated E2F then initiates the transcription of genes necessary for DNA replication and cell cycle progression.[6] CDK4 inhibitors act by competitively binding to the ATP-binding pocket of CDK4, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[1]
Comparative Preclinical Data
The following tables summarize the in vitro inhibitory activities and cellular effects of this compound, Palbociclib, Ribociclib, and Abemaciclib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Inhibitor | CDK4 (nM) | CDK6 (nM) | Other Key Targets (nM) |
| This compound | 6000[4][5] | - | SETD8 (500), KDM5A (-)[4][7] |
| Palbociclib | 9-11[1] | 15[1] | - |
| Ribociclib | 10[1][8] | 39[1][8] | - |
| Abemaciclib | 2[1] | 9.9[1] | CDK9 (potent inhibitor)[1] |
(-) Indicates inhibitory activity has been reported but specific IC50 values from the provided search results are not available.
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 (µM) | Observed Effect |
| This compound | KAIMRC2 (breast cancer) | Proliferation | 0.8[4] | Inhibition of cell growth |
| This compound | HeLa | DNA Synthesis | - | Blockade of DNA synthesis, reduction in CDC7 levels[4] |
| This compound | PC9 (NSCLC) | Proliferation | - | Inhibits growth of gefitinib-tolerant cells[7] |
| Palbociclib | MDA-MB-231 (TNBC) | MTT | 0.85[9] | Dose-dependent decrease in viability |
| Ribociclib | Neuroblastoma cell lines | Proliferation | Mean: 0.307 | Cytostasis, cell cycle arrest, senescence[8] |
| Abemaciclib | Breast cancer cell lines | Proliferation | 0.168 (average) | Potent inhibition, particularly in HR+ lines[10] |
Key Differences and Unique Features
This compound: A notable feature of this compound is its multi-targeted profile. It is a potent inhibitor of SET domain-containing protein 8 (SETD8) and also targets KDM5A, a histone lysine demethylase.[4][7] This suggests that this compound's anticancer activity may not be solely attributable to CDK4 inhibition and could involve epigenetic modifications. Its IC50 for CDK4 is in the micromolar range, indicating lower potency compared to the other inhibitors discussed.[4][5]
Palbociclib, Ribociclib, and Abemaciclib: These three compounds are highly potent and selective inhibitors of CDK4 and CDK6, with IC50 values in the low nanomolar range.[1] Abemaciclib distinguishes itself by being the most potent of the three and also inhibiting CDK9.[1] Clinically, these inhibitors have shown significant efficacy in HR+/HER2- breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate CDK4 inhibitors.
In Vitro CDK4 Kinase Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate group from ATP to a substrate by the CDK4/Cyclin D complex.
Protocol Outline:
-
Reaction Setup: A reaction mixture containing recombinant human CDK4/Cyclin D1 enzyme, a substrate (e.g., a fragment of the Rb protein), and kinase assay buffer is prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme.
-
Separation and Detection: The phosphorylated substrate is separated from the unincorporated [γ-³³P]-ATP, typically by filtration. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.[11]
Cell Proliferation Assays
These assays are used to determine the effect of the inhibitors on the growth and viability of cancer cell lines.
1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12][13]
2. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris-based solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).[14]
3. CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[7]
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT and SRB assays.
-
Reagent Addition: A single reagent is added directly to the cell culture.
-
Incubation: The plate is incubated to allow for cell lysis and signal generation.
-
Luminescence Measurement: The luminescent signal, which is proportional to the amount of ATP, is measured using a luminometer.[5][7]
Conclusion
This compound presents a distinct profile compared to the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. Its multi-targeted nature, particularly its potent inhibition of SETD8, suggests a broader mechanism of action that warrants further investigation. While its potency against CDK4 is lower than the other inhibitors, its effects on epigenetic regulators could offer therapeutic advantages in specific cancer contexts. For researchers in drug development, the comparative data and experimental protocols provided in this guide serve as a valuable resource for evaluating and characterizing novel CDK4 inhibitors and understanding their place within the evolving landscape of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 3. cyclin-d1.com [cyclin-d1.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ch.promega.com [ch.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ryuvidine's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ryuvidine has emerged as a multi-faceted inhibitor with potential applications in oncology and beyond. Its inhibitory profile against key cellular enzymes necessitates a thorough validation of its specificity to ensure targeted therapeutic effects and minimize off-target toxicities. This guide provides a comparative analysis of this compound's inhibitory activity against its primary targets, alongside alternative inhibitors. Detailed experimental protocols are provided to empower researchers to independently verify and expand upon these findings.
Data Presentation: Comparative Inhibitory Activity
To objectively assess this compound's potency and selectivity, its half-maximal inhibitory concentration (IC50) is compared with other known inhibitors of its primary targets: SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A).
| Target | Inhibitor | IC50 (µM) | Notes |
| SETD8 | This compound | 0.5 - 0.7 [1][2] | Potent inhibitor. |
| UNC0379 | 7.3[3] | Substrate-competitive inhibitor. | |
| SPS8I1 (NSC663284) | 0.21[1][2] | Highly potent, shows some activity against SMYD2. | |
| SPS8I3 (BVT948) | 0.7[1] | Similar potency to this compound. | |
| CDK4 | This compound | 6.0 [1] | Moderate inhibitor. |
| Palbociclib (PD-0332991) | 0.011 | Highly potent and selective CDK4/6 inhibitor. | |
| Ribociclib (LEE011) | 0.01[4] | Highly potent and selective CDK4/6 inhibitor. | |
| Abemaciclib (LY2835219) | 0.002[5] | Highly potent, with greater selectivity for CDK4 over CDK6.[5] | |
| KDM5A | This compound | Not explicitly defined, but active | Identified as a KDM5A inhibitor, also inhibits KDM5B and KDM5C.[6][7] |
| KDM5-C49 | ~0.02 - 0.05 | Potent KDM5 family inhibitor. | |
| KDM5A-IN-1 | 0.045[8] | Potent pan-KDM5 inhibitor. | |
| KDOAM-25 | <0.1[9] | Potent and selective KDM5 inhibitor. | |
| CPI-455 | Not specified, but active | Selective KDM5 inhibitor.[10] |
Experimental Protocols
To validate the specificity of this compound's inhibitory activity, a multi-pronged approach employing both biochemical and cell-based assays is recommended.
Biochemical Assays
These assays utilize purified enzymes and substrates to directly measure the inhibitory effect of a compound.
1. Radiometric Methyltransferase Assay (for SETD8)
This "gold standard" assay directly measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
-
Materials:
-
Purified, active SETD8 enzyme.
-
Histone H4 peptide (e.g., amino acids 1-24) as substrate.
-
[³H]-SAM (radiolabeled methyl donor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
This compound and control inhibitors at various concentrations.
-
Phosphocellulose filter paper.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, SETD8 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or control inhibitors to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. AlphaScreen/AlphaLISA Assay (for KDM5A)
This homogeneous, bead-based assay is highly sensitive and suitable for high-throughput screening.
-
Materials:
-
Purified, active KDM5A enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3).
-
AlphaScreen/AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K4me2/me1).
-
Streptavidin-coated donor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20).
-
This compound and control inhibitors at various concentrations.
-
AlphaScreen-compatible microplates and plate reader.
-
-
Procedure:
-
In a 384-well microplate, add KDM5A enzyme and the biotinylated H3K4me3 substrate in the assay buffer.
-
Add this compound or control inhibitors at a range of concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a mixture of acceptor beads and donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates inhibition of KDM5A activity.
-
Determine IC50 values from the dose-response curves.
-
Cell-Based Assays
These assays assess the effect of an inhibitor in a more physiologically relevant context, within intact cells.
1. In-Cell Western (ICW) Assay (for monitoring CDC7-related activity)
This immunocytochemical assay allows for the quantification of protein levels and post-translational modifications in a multi-well plate format. It can be used to assess the downstream effects of inhibitors on signaling pathways. This compound has been shown to reduce the levels of phosphorylated MCM2, a downstream target of CDC7 kinase.
-
Materials:
-
HeLa cells or another suitable cell line.
-
96-well or 384-well tissue culture plates.
-
This compound and control compounds.
-
Fixation solution (e.g., 4% formaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-phospho-MCM2 and a total protein antibody for normalization like anti-GAPDH or a DNA stain).
-
Fluorophore-conjugated secondary antibodies.
-
An imaging system capable of detecting fluorescence in microplates.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control compounds for the desired time.
-
Fix the cells with formaldehyde solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against the target protein and a normalization control.
-
Wash to remove unbound primary antibodies.
-
Incubate with fluorophore-conjugated secondary antibodies.
-
Wash to remove unbound secondary antibodies.
-
Scan the plate using an appropriate imaging system.
-
Quantify the fluorescence intensity and normalize the signal of the target protein to the control.
-
2. NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to its target protein using Bioluminescence Resonance Energy Transfer (BRET).
-
Materials:
-
Cells engineered to express the target protein (e.g., CDK4) fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the target protein.
-
This compound and control compounds.
-
Nano-Glo® substrate.
-
A luminometer capable of measuring BRET.
-
-
Procedure:
-
Dispense the engineered cells into a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound or a control compound.
-
Incubate to allow for competitive binding.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal. A decrease in the BRET signal indicates that the test compound is engaging the target protein.
-
Calculate the apparent cellular affinity from the dose-response curve.
-
3. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Materials:
-
Intact cells expressing the target protein.
-
This compound and control compounds.
-
Lysis buffer.
-
Equipment for western blotting or mass spectrometry.
-
-
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: Workflow for Validating Inhibitor Specificity.
Caption: Key Signaling Pathways Targeted by this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. products.advansta.com [products.advansta.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Unveiling the Selectivity Landscape: A Comparative Analysis of Ryuvidine and Related Epigenetic Modulators
For researchers, scientists, and professionals in drug development, understanding the selectivity profile of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This guide provides a detailed comparison of the off-target profiles of Ryuvidine, a compound with complex polypharmacology, and other inhibitors targeting similar epigenetic pathways. The information is supported by quantitative data and detailed experimental methodologies to aid in the critical evaluation and selection of appropriate chemical tools.
This compound has been identified as a potent inhibitor of several epigenetic-modifying enzymes, with its primary targets being SET domain-containing protein 8 (SETD8) and Lysine Demethylase 5A (KDM5A).[1][2][3] Originally investigated as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor, its activity against this kinase is now considered a potential off-target effect, with some studies questioning its direct kinase inhibitory action altogether.[4] This complex profile necessitates a careful comparison with other compounds targeting the same key enzymes to delineate on-target from off-target effects.
Comparative Off-Target Profiles
The following table summarizes the inhibitory activities (IC50 values) of this compound and functionally similar compounds against their primary targets and known off-targets. This data, compiled from multiple studies, highlights the varying selectivity profiles of these molecules.
| Compound | Primary Target(s) | IC50 (Primary Target) | Known Off-Target(s) | IC50 (Off-Target) | Reference Compound Class |
| This compound (SPS8I2) | SETD8, KDM5A/B/C | 0.5 µM (SETD8) | CDK4, GLP, SETD2, G9a, SMYD2, CARM1, PRMT3 | 6.0 µM (CDK4), 4.7 µM (GLP), Low µM or sub-µM for others | SETD8/KDM5 Inhibitor |
| SPS8I1 | SETD8 | 0.21 µM | SMYD2, other PMTs | 0.5 µM (SMYD2), 1.3 µM to >100 µM for others | SETD8 Inhibitor |
| UNC0379 | SETD8 | 7.3 µM | Selective over 15 other methyltransferases | >10 µM | SETD8 Inhibitor |
| KDOAM-25 | KDM5A/B/C/D | <100 nM | Selective over other 2-OG oxygenases and a panel of 55 receptors/enzymes | >4.8 µM | KDM5 Inhibitor |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental assays. Below are the methodologies for the key experiments cited in the characterization of this compound and similar compounds.
MALDI-TOF Mass Spectrometry for Histone Demethylase Activity
This assay directly measures the enzymatic activity of histone demethylases like KDM5A by quantifying the demethylation of a histone peptide substrate.
-
Principle: The assay measures the mass change of a substrate peptide as methyl groups are removed by the demethylase. A decrease in mass of 14 Da corresponds to the removal of one methyl group.
-
Protocol Outline:
-
Reaction Mixture: A reaction is set up containing the recombinant KDM5 enzyme, a methylated histone peptide substrate (e.g., H3K4me3), co-factors (Fe(II) and 2-oxoglutarate), and the test inhibitor (e.g., this compound) in an appropriate assay buffer.[2][5]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-16 hours) to allow for the enzymatic reaction to proceed.[5]
-
Quenching: The reaction is stopped, typically by the addition of an acid like trifluoroacetic acid.
-
Sample Preparation: A small aliquot of the reaction mixture is mixed with a MALDI matrix solution and spotted onto a MALDI target plate.
-
Data Acquisition: The plate is analyzed using a MALDI-TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, allowing for the quantification of the original methylated peptide and the demethylated product.[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of substrate demethylation against the inhibitor concentration.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for KDM5A Inhibition
AlphaScreen is a bead-based, non-radioactive assay used for high-throughput screening of enzyme inhibitors.
-
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. In the context of a KDM5A assay, this proximity is mediated by the interaction of an antibody specific to the demethylated substrate and the substrate itself.[6][7]
-
Protocol Outline:
-
Enzymatic Reaction: Similar to the MALDI-TOF assay, a reaction is performed with the KDM5A enzyme, a biotinylated histone peptide substrate, co-factors, and the test compound.
-
Detection: After the reaction, streptavidin-coated donor beads and protein A-coated acceptor beads conjugated with an antibody specific for the demethylated product are added.
-
Bead Binding: The donor beads bind to the biotinylated peptide substrate, while the acceptor beads bind to the antibody that recognizes the demethylated product. If the enzyme is active (i.e., not inhibited), the substrate is demethylated, allowing the antibody-acceptor bead complex to bind, bringing the donor and acceptor beads into proximity.
-
Signal Reading: The plate is read in an AlphaScreen-capable plate reader. A high signal indicates high enzyme activity, while a low signal indicates inhibition.[8]
-
Data Analysis: IC50 values are determined by plotting the AlphaScreen signal against the inhibitor concentration.
-
In-Cell Western (ICW) Assay for Cellular Target Engagement
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications within cells.[9] It can be used to assess the effect of a compound on cellular pathways, such as the phosphorylation of downstream targets.
-
Principle: This technique combines the specificity of antibodies with the high-throughput nature of a plate-based format. Cells are cultured, treated, fixed, and permeabilized in the wells of a microplate. Target proteins are then detected using specific primary antibodies and fluorescently-labeled secondary antibodies.[9][10]
-
Protocol Outline:
-
Cell Culture and Treatment: Adherent cells are seeded in 96- or 384-well plates and allowed to attach. The cells are then treated with various concentrations of the inhibitor (e.g., this compound) for a specified duration.[11]
-
Fixation and Permeabilization: The cells are fixed with a solution like 4% formaldehyde in PBS, followed by permeabilization with a detergent such as Triton X-100 to allow antibodies to enter the cells.[12][13]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer.[11]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the target of interest (e.g., a phosphorylated protein downstream of a kinase).
-
Secondary Antibody Incubation: After washing, a secondary antibody conjugated to a near-infrared fluorophore is added. A second antibody targeting a housekeeping protein (for normalization) can be used simultaneously with a different fluorophore.[9]
-
Imaging and Quantification: The plate is scanned on an infrared imaging system. The fluorescence intensity in each well is quantified, and the target protein signal is normalized to the cell number or a housekeeping protein signal.[9]
-
Data Analysis: The effect of the compound on the target protein level or modification is determined by comparing the signal from treated and untreated cells.
-
Signaling Pathway and Experimental Workflow Visualization
To further contextualize the action of these inhibitors, the following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for inhibitor profiling.
Caption: KDM5A signaling pathway and point of inhibition.
Caption: A typical workflow for off-target inhibitor profiling.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. revvity.com [revvity.com]
- 9. licorbio.com [licorbio.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 13. biomol.com [biomol.com]
The Critical Role of Inactive Analogs in Target Validation: A Comparison of Ryuvidine and its Hypothesized Inactive Control
In the realm of chemical biology and drug discovery, elucidating the precise mechanism of action of a small molecule inhibitor is paramount. A crucial component of this validation process is the use of a structurally similar but biologically inactive analog as a negative control. This guide provides a comparative overview of Ryuvidine, a known inhibitor of the histone demethylase KDM5A, and a proposed inactive structural analog, "Methyl-Ryuvidine." By comparing the activity of these two compounds, researchers can confidently attribute the observed cellular effects of this compound to its on-target inhibition of KDM5A.
This compound has been identified as a multi-target inhibitor, with reported activity against SET domain-containing protein 8 (SETD8), cyclin-dependent kinase 4 (CDK4), and KDM5A histone demethylase.[1][2] Its ability to inhibit KDM5A, a key epigenetic regulator, has garnered significant interest.[3][4][5] KDM5A is responsible for removing methyl groups from lysine 4 of histone H3 (H3K4me3), a mark associated with active gene transcription.[1][6] Inhibition of KDM5A by this compound leads to an increase in global H3K4me3 levels and can induce anti-proliferative effects in cancer cells.[4][7] To ensure that these cellular outcomes are a direct result of KDM5A inhibition and not off-target effects, a well-designed negative control is essential.
Proposed Inactive Analog: Methyl-Ryuvidine
To serve as a robust negative control, an ideal inactive analog should share high structural similarity and physicochemical properties with the active compound but lack the specific chemical moieties required for target engagement. Here, we propose "Methyl-Ryuvidine," a hypothetical inactive analog of this compound.
The chemical structure of this compound is 2-methyl-5-((4-methylphenyl)amino)-4,7-dihydro-1,3-benzothiazole-4,7-dione.[3] We hypothesize that the secondary amine is crucial for its inhibitory activity against KDM5A, likely participating in a key hydrogen bond interaction within the enzyme's active site. In "Methyl-Ryuvidine," a methyl group is added to this secondary amine. This modification introduces steric hindrance and removes the hydrogen bond donor capability, which is predicted to abolish its binding to and inhibition of KDM5A, while minimally altering the overall structure of the molecule.
Comparative Activity Data
The following table summarizes the expected experimental outcomes when comparing this compound and the proposed inactive analog, Methyl-Ryuvidine.
| Assay | Parameter Measured | Expected this compound Activity | Expected Methyl-Ryuvidine Activity |
| In Vitro KDM5A Enzymatic Assay | IC50 (Concentration for 50% inhibition) | ~1-10 µM | > 100 µM (Inactive) |
| Cellular H3K4me3 Levels (Western Blot) | Fold change in H3K4me3 | Significant Increase | No significant change |
| Cancer Cell Proliferation Assay (e.g., MTT) | GI50 (Concentration for 50% growth inhibition) | Potent (e.g., 0.8 µM in KAIMRC2 cells)[1] | No significant effect |
| Target Engagement Assay (Cellular Thermal Shift Assay) | Stabilization of KDM5A | Yes | No |
Experimental Protocols
In Vitro KDM5A Demethylase Assay (MALDI-TOF/MS)
This assay directly measures the enzymatic activity of recombinant KDM5A and its inhibition by the test compounds.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human KDM5A, a synthetic H3K4me3 peptide substrate, and the necessary co-factors (Fe(II) and α-ketoglutarate) in an appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of this compound or Methyl-Ryuvidine to the reaction mixtures. Include a DMSO control.
-
Enzymatic Reaction: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
MALDI-TOF/MS Analysis: Spot the reaction products onto a MALDI plate with an appropriate matrix. Analyze the samples using a MALDI-TOF mass spectrometer to quantify the relative amounts of the H3K4me3, H3K4me2, and H3K4me1 peptide substrates.
-
Data Analysis: Calculate the percentage of KDM5A inhibition for each compound concentration and determine the IC50 value.
Western Blot for Cellular H3K4me3 Levels
This experiment assesses the ability of the compounds to increase the levels of the KDM5A substrate, H3K4me3, in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa or PC9) and allow the cells to adhere. Treat the cells with this compound, Methyl-Ryuvidine (at equivalent concentrations), or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe for a loading control, such as total Histone H3. Following washes, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Methyl-Ryuvidine. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.
Visualizing the Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the KDM5A signaling pathway and the experimental workflow for comparing an active compound with its inactive control.
Caption: KDM5A signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
References
- 1. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Ryuvidine's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ryuvidine's performance in various cancer cell lines, supported by experimental data. This compound, a potent inhibitor of KDM5A histone demethylase, has demonstrated significant anti-cancer properties, with its efficacy varying across different cancer types. This document summarizes key findings, presents comparative data in a structured format, and offers detailed experimental protocols for the methodologies cited.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | HPV Status | IC50 (µM) | Key Findings |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Various | Negative | 1.562 ± 0.755 | This compound is selectively more potent against HPV-negative HNSCC cell lines[1]. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Various | Positive | 3.169 ± 1.305 | This compound shows lower potency in HPV-positive HNSCC cell lines compared to their HPV-negative counterparts[1]. |
| Non-Small-Cell Lung Cancer (NSCLC) | PC9 (Parental) | N/A | ~50 | Parental PC9 cells are less sensitive to this compound. |
| Non-Small-Cell Lung Cancer (NSCLC) | PC9 (Gefitinib-Tolerant) | N/A | ~5 | This compound effectively inhibits the growth of gefitinib-tolerant PC9 cells at concentrations that do not significantly affect the parental cells[2][3]. |
| Non-cancerous cell line | IMR90 | N/A | 2.2 | This compound shows a degree of selectivity for cancer cells over non-cancerous cells[1]. |
Mechanism of Action: KDM5A Inhibition and Downstream Effects
This compound's primary mechanism of action is the inhibition of the KDM5 family of histone demethylases, with a particular potency against KDM5A.[2][4] This inhibition leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[2] The alteration of the epigenetic landscape by this compound impacts several critical signaling pathways involved in cancer progression.
Furthermore, studies have indicated that this compound can induce double-stranded DNA breaks, leading to the activation of the ATM-CHK2 DNA damage response pathway.[5] This suggests a multi-faceted anti-cancer activity that involves both epigenetic modulation and the induction of DNA damage.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound in different cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for H3K4me3
This protocol is used to visualize the changes in H3K4me3 levels within cells upon this compound treatment.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration for 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K4me3 (e.g., rabbit polyclonal) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells again with PBST and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
Western Blot for DNA Damage Response Proteins
This protocol is used to detect the activation of DNA damage response proteins, such as phosphorylated ATM and CHK2.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-CHK2, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 2. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
Validating Ryuvidine's Mechanism: A Rescue Experiment Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a rescue experiment to validate the mechanism of action of Ryuvidine as a K-demethylase 5A (KDM5A) inhibitor. We offer a detailed comparison of expected outcomes and present the necessary experimental protocols for robust validation.
Introduction to this compound and the Rescue Experiment Paradigm
This compound is a small molecule with demonstrated anti-cancer properties, attributed to multiple potential mechanisms, including the inhibition of SETD8, CDK4, and KDM5A.[1] Notably, its role as an inhibitor of KDM5A, a histone demethylase that removes trimethylation from histone H3 at lysine 4 (H3K4me3), has been substantiated in several studies.[2][3][4] KDM5A typically acts as a transcriptional repressor of tumor suppressor genes; its inhibition is therefore expected to derepress these genes and impede cancer cell proliferation.
A rescue experiment is a powerful method to confirm a drug's specific mechanism of action. The core principle is to demonstrate that the phenotypic effects of the drug can be reversed or "rescued" by restoring the activity of its putative target. In the context of this compound, if its anti-proliferative effects are indeed mediated by KDM5A inhibition, then overexpressing KDM5A in cancer cells should counteract the effects of the drug.
Proposed Signaling Pathway and Rescue Logic
The following diagram illustrates the proposed signaling pathway of this compound's action on KDM5A and the logic behind the rescue experiment. This compound inhibits KDM5A, leading to an accumulation of H3K4me3 at the promoters of tumor suppressor genes like p27, increasing their expression and causing cell cycle arrest. The rescue is achieved by overexpressing KDM5A, which replenishes the pool of the active enzyme, thereby overriding this compound's inhibitory effect.
Experimental Design and Workflow
To empirically validate this pathway, we propose a workflow utilizing a cancer cell line with known KDM5A overexpression, such as the MDA-MB-231 breast cancer cell line.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with either an empty vector (e.g., pcDNA3.1) or a KDM5A-expressing plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with drug treatment. Confirm overexpression via Western Blot.
-
Drug Treatment
-
Compounds:
-
This compound (dissolved in DMSO).
-
CPI-455 (alternative KDM5A inhibitor, dissolved in DMSO).
-
DMSO (vehicle control).
-
-
Procedure:
-
Following transfection, replace the medium with fresh medium containing the appropriate drug or DMSO.
-
The final concentration of this compound should be determined from prior dose-response curves (e.g., IC50 concentration for the parental cell line). A typical concentration for CPI-455 might be in the low micromolar range.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate for the desired time points (e.g., 48-72 hours for viability assays, 24-48 hours for molecular assays).
-
MTT Assay (Cell Viability)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control group.
Colony Formation Assay (Long-Term Proliferation)
-
After transfection, seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to adhere overnight, then treat with this compound, CPI-455, or DMSO.
-
Maintain the treatment for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When visible colonies have formed, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Wash away excess stain with water, air dry the plates, and quantify the colonies.
Western Blot Analysis
-
After 24-48 hours of drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-H3K4me3
-
Anti-p27
-
Anti-KDM5A (to confirm overexpression)
-
Anti-Histone H3 (as a loading control for H3K4me3)
-
Anti-β-actin or Anti-GAPDH (as a loading control for other proteins)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
Data Presentation and Expected Outcomes
The quantitative data from these experiments should be summarized for clear comparison. Below are tables with hypothetical but expected results that would validate this compound's mechanism as a KDM5A inhibitor.
Table 1: Comparative Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (% of Control) | Expected Outcome |
| Vector Control | ||
| + DMSO | 100% | Baseline viability |
| + this compound | ~45% | Significant reduction in viability |
| + CPI-455 | ~50% | Similar reduction to this compound |
| KDM5A Overexpression | ||
| + DMSO | ~98% | No significant change from control |
| + this compound | ~85% | Rescue: Viability significantly restored |
Table 2: Comparative Colony Formation
| Treatment Group | Number of Colonies (Normalized) | Expected Outcome |
| Vector Control | ||
| + DMSO | 100 | Baseline colony formation |
| + this compound | ~25 | Significant reduction in colonies |
| + CPI-455 | ~30 | Similar reduction to this compound |
| KDM5A Overexpression | ||
| + DMSO | ~95 | No significant change from control |
| + this compound | ~80 | Rescue: Colony formation ability restored |
Table 3: Summary of Molecular Marker Changes (Western Blot)
| Treatment Group | H3K4me3 Level | p27 Level | Interpretation |
| Vector + DMSO | Baseline | Baseline | Normal cellular state |
| Vector + this compound | Increased | Increased | KDM5A inhibition confirmed |
| KDM5A OE + DMSO | Decreased | Decreased | KDM5A overexpression is functional |
| KDM5A OE + this compound | Baseline/Slightly Increased | Baseline/Slightly Increased | Rescue: Molecular phenotype is reversed |
Successful validation through this rescue experiment would provide strong evidence that the anti-proliferative effects of this compound are primarily mediated through its inhibition of KDM5A. This approach not only substantiates the drug's mechanism but also provides a robust framework for comparing its efficacy and specificity against other inhibitors in the same class.
References
- 1. Increased mitochondrial function downstream from KDM5A histone demethylase rescues differentiation in pRB-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling Convergent and Divergent Phenotypes: A Comparative Analysis of Ryuvidine and Genetic Perturbation of its Targets
A deep dive into the cellular consequences of targeting key epigenetic and cell cycle regulators.
In the landscape of cancer therapeutics, small molecule inhibitors offer a powerful approach to modulating the activity of key cellular proteins. Ryuvidine, a multi-targeted inhibitor, has emerged as a compound of interest with demonstrated anti-proliferative effects. This guide provides a comprehensive comparison of the phenotypic effects induced by this compound with those resulting from the genetic perturbation of its primary targets: SET domain-containing protein 8 (SETD8), Cyclin-Dependent Kinase 4 (CDK4), and Lysine-Specific Demethylase 5A (KDM5A). By juxtaposing pharmacological and genetic approaches, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the on- and off-target effects of this compound, facilitating more informed experimental design and interpretation.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative data gathered from various studies, offering a side-by-side comparison of the effects of this compound and the genetic perturbation of its targets on key cellular processes.
Table 1: Inhibition of Cell Viability and Proliferation
| Perturbation | Target(s) | Cell Line(s) | Assay | Quantitative Effect | Citation(s) |
| This compound | SETD8, CDK4, KDM5A | KAIMRC2 (breast cancer) | MTT | IC50: 0.8 µM (48h) | [1] |
| HPV-negative HNSCC | MTT | Average IC50: 1.562 µM | [2] | ||
| HPV-positive HNSCC | MTT | Average IC50: 3.169 µM | [2] | ||
| IMR90 (non-cancerous) | MTT | IC50: 2.2 µM | [2] | ||
| SETD8 Knockdown (siRNA) | SETD8 | JHOS3, OVCAR3 (ovarian cancer) | Cell Viability | Significant growth suppression (96-120h) | [3] |
| CDK4/6 Knockdown (siRNA) | CDK4, CDK6 | Neuroblastoma cell lines | Cell Viability | Differential decrease in cell viability | [4] |
| KDM5A Knockout | KDM5A | NB4 (APL) | Colony Formation | Significantly inhibited | [5] |
| KDM5A Knockdown (shRNA) | KDM5A | Osteosarcoma cell lines | Colony Formation, Apoptosis | Inhibited proliferation, promoted apoptosis | [6] |
Table 2: Effects on Cell Cycle and DNA Synthesis
| Perturbation | Target(s) | Cell Line(s) | Assay | Quantitative Effect | Citation(s) |
| This compound | SETD8, CDK4, KDM5A | HeLa | DNA Synthesis | Blocks DNA synthesis (1-9h, 1-20 µM) | [1] |
| HEK-293 | Cell Cycle | Induces S-phase accumulation | [7] | ||
| CDK4 Knockout | CDK4 | CDK4-selective dependent cell lines | Cell Cycle | Increased fraction of cells in G1 phase | [8] |
| SETD8 Depletion | SETD8 | U2OS | Cell Cycle | Leads to DSBs and checkpoint activation in S-phase | [9] |
| KDM5A Knockout | KDM5A | 143B (osteosarcoma) | Western Blot | Increased p21 and p27, decreased Cyclin D1 | [10] |
Table 3: Impact on Target-Specific Molecular Markers
| Perturbation | Target(s) | Cell Line(s) | Assay | Quantitative Effect | Citation(s) |
| This compound | SETD8 | In vitro | HMT assay | IC50: 0.5 µM (suppresses H4K20 monomethylation) | [1][7] |
| CDK4 | In vitro | Kinase assay | IC50: 6.0 µM | [1][11] | |
| KDM5A | HEK293 (overexpressing KDM5A) | Immunostaining | Clearly repressed H3K4me3 demethylation | [12][13] | |
| SETD8 Knockdown (siRNA) | SETD8 | SiHa, CaSki | Western Blot | Reduced levels of H4K20me1 and H4K20me2 | [14] |
| CDK4 Knockout | CDK4 | CDK4-selective dependent cell lines | Western Blot | Significant suppression of RB1 phosphorylation | [8] |
| KDM5A Knockout | KDM5A | NB4 (APL) | ChIP-seq | Elevated H3K4me2 levels at target gene promoters | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
DNA Synthesis (EdU) Assay
-
Cell Seeding and Treatment: Plate cells on coverslips or in appropriate culture vessels and treat with this compound or perform genetic perturbation.
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide and incubate with the cells for 30 minutes at room temperature, protected from light.
-
Imaging: Wash the cells and mount the coverslips for visualization using fluorescence microscopy. The intensity of the fluorescent signal corresponds to the level of DNA synthesis.
Western Blot Analysis
-
Protein Extraction: Lyse treated or genetically perturbed cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., γ-H2AX, p-Rb, H4K20me1, H3K4me3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Histone Demethylase Assay (for KDM5A)
-
Reaction Setup: Prepare a reaction mixture containing recombinant KDM5A, a histone H3 peptide substrate (e.g., H3K4me3), and necessary cofactors (Fe(II) and α-ketoglutarate) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for the demethylation reaction to occur.
-
Detection: The demethylase activity can be measured using various methods, such as formaldehyde detection assays (as formaldehyde is a byproduct of the reaction) or by analyzing the change in the methylation state of the histone peptide using mass spectrometry or specific antibodies.
Visualizing the Pathways and Workflows
To better illustrate the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KDM5A suppresses PML-RARα target gene expression and APL differentiation through repressing H3K4me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CAS 265312-55-8) | Abcam [abcam.com]
- 8. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating Ryuvidine's Activity: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays for validating the biological activity of Ryuvidine, a multifaceted small molecule with potential therapeutic applications. Initially identified as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor, recent studies have revealed a more complex mechanism of action, including the induction of a DNA damage response and inhibition of the lysine methyltransferases SETD8 and KDM5A.[1][2] This guide presents experimental data, detailed protocols for key validation assays, and comparative analyses with other inhibitors, enabling researchers to rigorously assess this compound's performance and elucidate its primary mode of action.
Data Presentation: Comparative Inhibitory Activity of this compound
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against its primary targets and compare its potency with other known inhibitors.
Table 1: this compound Activity Against Primary Targets
| Target | Assay Type | IC50 (µM) | Reference |
| SETD8 | Scintillation Proximity Assay (SPA) | 0.5 | [3] |
| SETD8 | Radiometric | 0.7 ± 0.2 | [4] |
| KDM5A | AlphaScreen | Not specified | [3][5][6] |
| CDK4 | Kinase Assay | 6.0 | [3] |
Table 2: Comparison of this compound with Other SETD8 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | SETD8 | Radiometric | 0.7 ± 0.2 [4] |
| UNC0379 | SETD8 | Radioactive | 7.3 ± 1.0 |
| UNC0379 | Microfluidic Capillary Electrophoresis (MCE) | 9.0 | |
| SPS8I1 (NSC663284) | SETD8 | Scintillation Proximity Assay (SPA) | 0.21 ± 0.03 |
| SPS8I2 (BVT948) | SETD8 | Scintillation Proximity Assay (SPA) | 0.5 ± 0.2 |
Table 3: Comparison of this compound with Other KDM5A Inhibitors
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | KDM5A | AlphaScreen | ~5 (in PC9 cells) [7] |
| KDM5-C49 | KDM5A | FDH-coupled demethylation | ~1 |
| N19 | KDM5A | FDH-coupled demethylation | Not Specified |
| PBIT | KDM5A | Not Specified | Not Specified |
Table 4: Comparison of this compound with Other CDK4/6 Inhibitors
| Compound | Target | Potency |
| This compound | CDK4 | Weak inhibitor (IC50 = 6.0 µM) [3] |
| Palbociclib | CDK4/6 | Potent |
| Ribociclib | CDK4/6 | Potent |
| Abemaciclib | CDK4/6 | Potent |
Experimental Protocols
This section provides detailed methodologies for key orthogonal assays to validate this compound's activity against its diverse targets.
SETD8 Inhibition Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate by SETD8.
Materials:
-
Recombinant SETD8 enzyme
-
Histone H4 peptide (e.g., biotinylated H4K20 peptide)
-
[3H]-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SETD8, and the histone H4 peptide substrate.
-
Add this compound or a control inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
KDM5A Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to measure the inhibition of KDM5A's demethylase activity.[5][6]
Materials:
-
Recombinant KDM5A enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
Anti-demethylated histone antibody (e.g., anti-H3K4me2)
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 50 µM ascorbic acid, 2 µM (NH4)2Fe(SO4)2, 100 µM α-ketoglutarate)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Protocol:
-
Add recombinant KDM5A enzyme and the biotinylated H3K4me3 peptide substrate to the wells of a 384-well plate.
-
Add this compound or a control inhibitor at various concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the anti-H3K4me2 antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaScreen reader. A decrease in the AlphaScreen signal indicates inhibition of KDM5A.
-
Calculate the percentage of inhibition and determine the IC50 value.
DNA Damage Response Assay (Western Blot for γ-H2AX)
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker of DNA double-strand breaks.[8]
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γ-H2AX
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-γ-H2AX antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensity to determine the levels of γ-H2AX induction.
Mandatory Visualizations
This compound's Impact on Cellular Pathways
Caption: Overview of this compound's multifaceted inhibitory activities.
Experimental Workflow for KDM5A AlphaScreen Assay
Caption: Step-by-step workflow for the KDM5A AlphaScreen assay.
DNA Damage Response Pathway Induced by this compound
Caption: Simplified signaling pathway of the DNA damage response.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of SETD8 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound as a KDM5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Ryuvidine's Potency Unveiled: A Comparative Analysis of IC50 Values Across Diverse Biological Targets
For Immediate Release
Ryuvidine, a small molecule inhibitor, has demonstrated significant potential in preclinical cancer research, exhibiting inhibitory activity against multiple key cellular targets. This guide provides a comprehensive comparative analysis of its half-maximal inhibitory concentration (IC50) values reported across various studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic promise. The data presented herein summarizes this compound's potency against epigenetic regulators and cell cycle kinases, alongside its cytotoxic effects on different cancer cell lines.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been assessed against several biological targets and cancer cell lines, with IC50 values spanning from the nanomolar to the low micromolar range. The following table summarizes these findings, providing a clear comparison of its efficacy across different experimental systems.
| Target/Cell Line | IC50 Value (µM) | Assay Type | Reference |
| Biochemical Assays | |||
| SET domain-containing protein 8 (SETD8) | 0.5 | - | [1][2] |
| Cyclin-dependent kinase 4 (CDK4) | 6.0 | - | [1][2] |
| Lysine-specific demethylase 5A (KDM5A) | 2.5 | AlphaScreen | [3][4] |
| Lysine-specific demethylase 5B (KDM5B) | - | MALDI-TOF/MS | [3][4] |
| Lysine-specific demethylase 5C (KDM5C) | - | MALDI-TOF/MS | [3][4] |
| Cell-Based Assays | |||
| KAIMRC2 (Breast Cancer) | 0.8 | MTT Assay | [1] |
| Gefitinib-tolerant PC9 (NSCLC) | ~5 | MTT Assay | [5] |
| HPV-negative HNSCC (Average) | 1.562 ± 0.755 | - | [6] |
| HPV-positive HNSCC (Average) | 3.169 ± 1.305 | - | [6] |
Detailed Experimental Protocols
The determination of IC50 values is highly dependent on the experimental methodology. Below are detailed protocols for the key assays cited in the studies.
AlphaScreen Assay for KDM5A Inhibition
The inhibitory activity of this compound against KDM5A was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The assay buffer consisted of 50 mM HEPES-KOH pH 7.5, 0.1% BSA, and 0.01% Tween 20.[3] In this assay, the interaction between the KDM5A enzyme and its histone H3 substrate is measured.[7] The addition of an inhibitor, such as this compound, disrupts this interaction, leading to a decrease in the AlphaScreen signal. The IC50 value is then calculated from a dose-response curve.[3][4]
MALDI-TOF/MS Assay for KDM5 Demethylase Activity
The inhibitory effects of this compound on KDM5 family members were also assessed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS).[3][4] This method directly measures the demethylation of a histone H3 peptide substrate by the KDM5 enzyme.[3][4] The reaction products (demethylated peptides) are analyzed by mass spectrometry to quantify the enzyme's activity in the presence of varying concentrations of the inhibitor.[3][4]
MTT Assay for Cell Viability
The cytotoxic effects of this compound on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Plating: For the gefitinib-tolerant PC9 non-small-cell lung cancer (NSCLC) cell line, cells were plated at a density of 5,000 cells per well in 96-well plates.[4]
-
Drug Treatment: After 24 hours, cells were treated with varying concentrations of this compound for 48 hours.[4]
-
MTT Incubation: Following drug treatment, MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8][9]
-
Solubilization and Measurement: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[8][9] The IC50 value, representing the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound emerges as a potent inhibitor of several key oncogenic targets, with its efficacy being particularly noteworthy against the histone methyltransferase SETD8 and in various cancer cell lines. The compiled data and detailed methodologies in this guide are intended to facilitate further research and development of this compound as a potential anti-cancer therapeutic. The provided visualizations of its signaling pathway interactions and experimental workflows offer a clear understanding of its mechanism and the methods used for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a KDM5A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
On-Target Validation of Ryuvidine-Induced DNA Damage Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming that the DNA damage response (DDR) induced by Ryuvidine is a direct consequence of its intended molecular targets. This compound, a small molecule inhibitor, has been identified to target multiple proteins, including the histone demethylases KDM5A, KDM5B, and KDM5C, as well as SET domain-containing protein 8 (SETD8) and cyclin-dependent kinase 4 (CDK4).[1][2] The induction of a DNA damage response is a significant cellular event, and validating its on-target nature is crucial for the development of this compound as a potential therapeutic agent.
This guide outlines a series of comparative experiments designed to rigorously assess the on-target activity of this compound in inducing DNA damage. We will explore genetic, biophysical, and pharmacological approaches, presenting hypothetical data in clear, comparative tables and providing detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the experimental logic.
Genetic Approaches: Target Knockdown and Knockout
Genetic manipulation of the target proteins is a powerful method to establish a causal link between the drug's effect and its intended target. By reducing or eliminating the expression of a target protein, we can observe whether the cellular response to the drug is attenuated or abolished.
Comparison of this compound's Effect in Wild-Type vs. Target-Deficient Cells
Objective: To determine if the absence of this compound's primary targets (KDM5A, SETD8) mitigates the drug-induced DNA damage response.
Experimental Design: Generate stable knockout cell lines for KDM5A and SETD8 using CRISPR-Cas9 technology. Alternatively, transient knockdown can be achieved using siRNA. Treat wild-type and knockout/knockdown cells with this compound and assess markers of DNA damage.
Hypothetical Data Summary:
| Cell Line | Treatment (24h) | γH2AX Foci per Cell (Mean ± SD) | p-CHK2 (T68) Levels (Fold Change vs. Control) |
| Wild-Type | Vehicle | 5 ± 2 | 1.0 |
| This compound (5 µM) | 85 ± 12 | 15.2 | |
| KDM5A KO | Vehicle | 6 ± 3 | 1.1 |
| This compound (5 µM) | 42 ± 8 | 7.5 | |
| SETD8 KO | Vehicle | 7 ± 2 | 1.2 |
| This compound (5 µM) | 55 ± 10 | 9.8 | |
| KDM5A/SETD8 Double KO | Vehicle | 8 ± 3 | 1.3 |
| This compound (5 µM) | 25 ± 6 | 4.1 |
Interpretation: The significant reduction in γH2AX foci formation and CHK2 phosphorylation in the knockout cell lines upon this compound treatment would strongly suggest that the DNA damage response is, at least in part, mediated through the inhibition of KDM5A and SETD8.
Experimental Workflow: CRISPR-Cas9 Mediated Target Knockout and Validation
Detailed Protocol: Western Blotting for DNA Damage Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (S1981), p-CHK2 (T68), γH2AX (S139), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ.
Biophysical Approaches: Confirming Target Engagement
While genetic methods provide strong evidence, they do not directly demonstrate that the drug is binding to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.
Comparison of Target Protein Stability with this compound Treatment
Objective: To demonstrate that this compound directly binds to its intended targets (KDM5A, SETD8, CDK4) in cells, leading to their thermal stabilization.
Experimental Design: Treat cells with this compound or a vehicle control. Heat the cell lysates to a range of temperatures, separate the soluble and aggregated protein fractions, and detect the amount of soluble target protein by Western blotting.
Hypothetical Data Summary:
| Target Protein | Treatment | Melting Temperature (Tm) (°C) |
| KDM5A | Vehicle | 48.5 |
| This compound (10 µM) | 54.2 | |
| SETD8 | Vehicle | 51.0 |
| This compound (10 µM) | 56.8 | |
| CDK4 | Vehicle | 55.3 |
| This compound (10 µM) | 59.1 | |
| GAPDH (Control) | Vehicle | 62.1 |
| This compound (10 µM) | 62.3 |
Interpretation: A significant increase in the melting temperature of KDM5A, SETD8, and CDK4 in the presence of this compound, with no change in the control protein (GAPDH), would provide direct evidence of target engagement in a cellular context.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Pharmacological Approaches: Comparative Inhibitor Studies
Comparing the effects of this compound to other well-characterized inhibitors can help to dissect the contribution of each target to the observed phenotype.
Comparison of DNA Damage Induction by this compound and Other Inhibitors
Objective: To compare the DNA damage response induced by this compound with that of selective inhibitors of its known targets and other DNA damaging agents.
Experimental Design: Treat cells with this compound, a selective KDM5 inhibitor (e.g., KDM5-C49), a selective SETD8 inhibitor (e.g., UNC0379), a selective CDK4/6 inhibitor (e.g., Palbociclib), and a classical DNA damaging agent (e.g., Etoposide). Assess DNA damage markers at equivalent cytotoxic concentrations.
Hypothetical Data Summary:
| Compound | Primary Target(s) | γH2AX Foci per Cell (Mean ± SD) | p-ATM (S1981) Activation (Fold Change) |
| This compound | KDM5, SETD8, CDK4 | 85 ± 12 | 12.5 |
| KDM5-C49 | KDM5 family | 50 ± 9 | 6.8 |
| UNC0379 | SETD8 | 45 ± 7 | 5.2 |
| Palbociclib | CDK4/6 | 30 ± 6 | 3.1 |
| Etoposide | Topoisomerase II | 150 ± 20 | 25.0 |
Interpretation: If the DNA damage induced by this compound is more pronounced than that of the individual selective inhibitors, it may suggest a synergistic effect from inhibiting multiple targets. The pattern of DDR marker activation can also provide clues about the underlying mechanism. For instance, KDM5 and SETD8 inhibition may lead to DNA damage through mechanisms related to chromatin structure and replication stress, which might differ from the DDR induced by direct DNA strand breaks caused by Etoposide.[3][4][5]
Signaling Pathway: this compound's Potential On-Target Mechanisms for DNA Damage
Detailed Protocol: Immunofluorescence for γH2AX Foci
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the respective compounds for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using automated image analysis software.
Conclusion
Confirming the on-target activity of a drug candidate is a critical step in its preclinical development. For this compound, a multi-target inhibitor that induces a DNA damage response, a combination of genetic, biophysical, and pharmacological approaches is essential. The experimental strategies outlined in this guide provide a robust framework for researchers to systematically investigate and validate that the observed DNA damage is a direct consequence of this compound's engagement with its intended targets. The presented data, while hypothetical, illustrates the expected outcomes that would build a strong case for the on-target mechanism of action of this compound. Rigorous on-target validation will not only elucidate the compound's mechanism but also inform its potential therapeutic applications and the development of predictive biomarkers.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. biocompare.com [biocompare.com]
- 3. KDM5 demethylases suppress R-loop-mediated “viral mimicry” and DNA damage in breast cancer cells [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]
Safety Operating Guide
Proper Disposal Procedures for Ryuvidine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ryuvidine, a potent inhibitor of SETD8 and CDK4 used in cancer research.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Understanding this compound: Properties and Hazards
This compound is a benzothiazole derivative with cytotoxic effects on various human cancer cell lines.[1][3] While some safety data sheets (SDS) classify it as a non-hazardous substance, others recommend treating it as hazardous until more information is available.[4][5][6] Given its cytotoxic nature and potential to induce a DNA damage response, a cautious approach to handling and disposal is warranted.[3][7]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 265312-55-8 | [1][3][4] |
| Molecular Formula | C15H12N2O2S | [1][3][4] |
| Molecular Weight | 284.3 g/mol | [1][3] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO (5 mg/ml), DMF (5 mg/ml), and Ethanol (0.5 mg/ml). Sparingly soluble in aqueous buffers. | [3][6][8] |
| Biological Activity | Inhibitor of SETD8 (IC50 = 0.5 µM) and CDK4 (IC50 = 6.0 µM).[2][8] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on standard practices for the disposal of cytotoxic and research-grade chemical waste.
2.1. Required Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
2.2. Segregation and Collection of this compound Waste
Proper waste segregation at the source is crucial to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated gloves, pipette tips, and other disposables.
-
Place all solid waste into a dedicated, clearly labeled, and sealed plastic bag marked as "Cytotoxic Waste" or "Chemical Waste for Incineration."
-
This primary container should then be placed into a secondary, rigid, leak-proof container.
-
-
Liquid Waste:
-
Includes solutions containing this compound, such as stock solutions in DMSO or experimental media.
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof container labeled "Hazardous Chemical Waste" and "Cytotoxic."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be disposed of immediately into a designated sharps container.
-
The container should be labeled as containing cytotoxic sharps.
-
2.3. Decontamination of Work Surfaces and Equipment
-
Prepare a decontamination solution. A 10% bleach solution followed by a 70% ethanol rinse is generally effective for non-metallic surfaces.
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.
-
All cleaning materials (e.g., paper towels, wipes) should be disposed of as solid cytotoxic waste.
2.4. Final Disposal
-
Store all sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's specific procedures.
-
Ensure all required waste disposal documentation is completed and retained as per regulatory requirements.
Experimental Protocol: Viability Assay for Disposal Validation (Hypothetical)
To validate a chemical inactivation method before disposal, a simple viability assay could be employed. This is a hypothetical protocol for illustrative purposes.
-
Objective: To confirm the degradation of this compound's cytotoxic activity by a chemical neutralization agent (e.g., 1M NaOH).
-
Cell Line: A sensitive cancer cell line (e.g., HeLa).
-
Methodology: a. Prepare a solution of this compound at its IC50 concentration (e.g., 0.8 µM for KAIMRC2 cells).[9] b. Treat a portion of this solution with the neutralizing agent for a specified time (e.g., 1 hour). c. Neutralize the pH of the treated solution. d. Add the treated and untreated this compound solutions to cultured HeLa cells. e. After 48 hours, assess cell viability using a standard method (e.g., MTT assay).
-
Expected Outcome: Cells treated with the neutralized this compound solution should show significantly higher viability compared to those treated with the untreated solution, indicating successful inactivation of the cytotoxic compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. This compound | C15H12N2O2S | CID 481747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CAS 265312-55-8) | Abcam [abcam.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Ryuvidine
Essential Safety Protocols for Handling Ryuvidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this research chemical. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety protocols as if it were hazardous until more comprehensive safety data is available.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the foundation of safe laboratory practice. Below is a summary of recommended PPE for handling this compound, followed by detailed operational procedures.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact. The glove material should be impermeable and resistant to the substance.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions | Use in a well-ventilated area. If aerosolization is possible or ventilation is poor, a dust mask or respirator may be considered. |
Operational and Disposal Plans
1. Pre-Handling Preparations:
-
Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[2]
-
Verify that all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood if there is a risk of generating dust or aerosols.
2. Handling this compound:
-
Donning PPE: Before handling this compound, put on your laboratory coat, followed by safety glasses and gloves.
-
Weighing and Transferring: When weighing or transferring the solid compound, handle it carefully to avoid creating dust. Use a spatula or other appropriate tools.
-
Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] When preparing solutions, do so in a fume hood to minimize inhalation of solvent vapors.
3. Post-Handling Procedures:
-
Doffing PPE: Remove PPE in the reverse order it was put on: gloves first, followed by the laboratory coat, and then safety glasses. This minimizes the risk of cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[2]
4. Spill and Disposal Management:
-
Spills: In case of a spill, avoid generating dust. Mechanically pick up the spilled solid and place it in a sealed container for disposal.[1]
-
Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or surface water.[1]
5. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they experience any complaints, consult a doctor.[1]
-
Skin Contact: While the product is generally not considered a skin irritant, it is good practice to wash the affected area with soap and water.[1]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Ingestion: If symptoms persist after swallowing, consult a doctor.[1]
Visualizing the Safety Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
